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  • Product: 3-Bromo-4-(hexyloxy)benzoic acid
  • CAS: 158873-84-8

Core Science & Biosynthesis

Foundational

Rational Design and Synthetic Utility of 3-Bromo-4-(hexyloxy)benzoic Acid in Advanced Materials

Introduction & Historical Context The evolution of organic materials science has been largely driven by the precise manipulation of molecular architectures to control macroscopic properties. Historically, the discovery a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

The evolution of organic materials science has been largely driven by the precise manipulation of molecular architectures to control macroscopic properties. Historically, the discovery and application of 4-alkoxybenzoic acids laid the foundation for calamitic (rod-like) thermotropic liquid crystals. These molecules self-assemble into extended dimers via carboxylic acid hydrogen bonding, creating the necessary structural anisotropy for mesophase formation.

However, as the demand for advanced electro-optic materials—such as ferroelectric liquid crystals and tunable organic light-emitting diodes (OLEDs)—accelerated, researchers recognized the limitations of simple, linear mesogens. The historical breakthrough in this domain was not a singular "discovery" of a new class of compounds, but rather the strategic introduction of lateral substituents to pre-existing mesogenic cores.

3-Bromo-4-(hexyloxy)benzoic acid (CAS: 158873-84-8) emerged as a pivotal building block in this evolutionary leap[1][2]. By incorporating a bromine atom at the 3-position (meta to the carboxylic acid, ortho to the hexyloxy chain), chemists created a versatile synthon that simultaneously acts as a steric disruptor for liquid crystal phase tuning and a reactive handle for transition-metal-catalyzed cross-coupling[3].

Physicochemical Profile

Understanding the baseline properties of 3-Bromo-4-(hexyloxy)benzoic acid is critical for predicting its behavior in both synthetic reactions and supramolecular assemblies. The presence of the heavy bromine atom significantly alters the electron density of the aromatic ring, increasing its polarizability while lowering the pKa of the carboxylic acid relative to its non-brominated analog.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 3-Bromo-4-(hexyloxy)benzoic acid
CAS Registry Number 158873-84-8
MDL Number MFCD06662522
Molecular Formula C13H17BrO3
Molecular Weight 301.18 g/mol
SMILES String O=C(O)C1=CC=C(OCCCCCC)C(Br)=C1
Predicted Boiling Point 387.5 ± 27.0 °C[1]
Predicted Density 1.340 ± 0.06 g/cm³[1]
Storage Conditions 2-8°C, Sealed in dry conditions[2]

Mechanistic Role in Materials Science

The "Bromine Effect" in Supramolecular Assembly

In the realm of Hydrogen-Bonded Liquid Crystals (HBLCs), 3-Bromo-4-(hexyloxy)benzoic acid acts as a potent proton donor. When complexed with proton acceptors (e.g., azopyridine derivatives), it forms rigid supramolecular architectures.

The lateral bromine substituent plays a highly specific, causal role in phase determination. Bromine possesses a relatively large crystal volume (Immirzi volume ~33 nm³) compared to fluorine (~13 nm³) or hydrogen[3]. This bulkiness creates localized steric hindrance that prevents the highly ordered, orthogonal molecular packing characteristic of the Smectic A (SmA) phase. Instead, the steric disruption forces the molecules to tilt within their smectic layers, reliably inducing the Smectic C (SmC) phase [4]. This tilted phase is the fundamental prerequisite for developing chiral ferroelectric liquid crystals, which exhibit the microsecond switching times required for advanced displays.

Table 2: Structure-Property Relationships in Mesophase Formation

Structural FeaturePhase Behavior ImpactMechanistic Causality
4-Hexyloxy Chain Promotes SmA and Nematic phasesEnhances longitudinal van der Waals interactions and molecular anisotropy.
Carboxylic Acid Enables DimerizationForms stable H-bonded dimers, effectively doubling the mesogenic core length.
Lateral 3-Bromo Induces Tilted SmC phaseSteric volume (~33 nm³) disrupts orthogonal packing; increases lateral dipole moment[3][4].
Versatility as a Cross-Coupling Synthon

Beyond non-covalent assembly, the carbon-bromine (C-Br) bond is a highly reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows materials scientists to covalently extend the pi-conjugated system—transforming the simple benzoic acid core into complex biphenyl or terphenyl architectures used in OLED emissive layers and organic photovoltaic (OPV) cells.

MaterialApplications Core 3-Bromo-4-(hexyloxy)benzoic acid (Versatile Synthon) HBLC Hydrogen Bonding (Carboxylic Acid Dimerization) Core->HBLC Non-Covalent Assembly Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed C-C Bond Formation) Core->Suzuki Reactive Br Handle SmC Tilted Smectic C (SmC) Phase (Ferroelectric Materials) HBLC->SmC Lateral Br Induces Tilt OLED Extended Pi-Conjugated Systems (OLEDs & Organic Electronics) Suzuki->OLED Core Extension

Divergent application pathways of 3-Bromo-4-(hexyloxy)benzoic acid in advanced materials.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the synthesis of 3-Bromo-4-(hexyloxy)benzoic acid must be approached as a self-validating system. A common pitfall in synthesizing alkoxybenzoic acids from hydroxybenzoic acids is attempting a direct mono-alkylation. Because both the phenolic hydroxyl and the carboxylic acid groups are nucleophilic under basic conditions, stoichiometric mono-alkylation inevitably yields an intractable mixture of the target ether, the ester, and the bis-alkylated product.

To circumvent this, the protocol below utilizes an exhaustive alkylation strategy followed by selective saponification .

Synthesis Protocol: 3-Bromo-4-(hexyloxy)benzoic acid

Step 1: Exhaustive Alkylation (Ether and Ester Formation)

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-bromo-4-hydroxybenzoic acid (1.0 equiv, 50 mmol) in 200 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (3.0 equiv, 150 mmol). Causality: Excess base ensures complete deprotonation of both the phenol and the carboxylic acid, driving the reaction toward the bis-alkylated intermediate.

  • Alkylation: Dropwise, add 1-bromohexane (2.5 equiv, 125 mmol). Heat the mixture to 80°C and stir for 12 hours.

  • Workup: Cool to room temperature, quench with distilled water (500 mL), and extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude hexyl 3-bromo-4-(hexyloxy)benzoate.

Step 2: Selective Saponification

  • Reaction: Dissolve the crude intermediate in 150 mL of Ethanol. Add an aqueous solution of Sodium Hydroxide (NaOH) (3.0 equiv, 150 mmol in 50 mL H₂O).

  • Reflux: Heat the mixture to reflux for 4 hours. Causality: The hydroxide ion selectively attacks the highly electrophilic carbonyl carbon of the ester, cleaving it to form the water-soluble sodium carboxylate, while the robust aryl-alkyl ether bond remains completely intact.

Step 3: Acidification and Isolation

  • Precipitation: Cool the mixture in an ice bath. Slowly add 1M Hydrochloric Acid (HCl) dropwise until the pH drops below 2. Causality: Protonation of the carboxylate neutralizes the molecule, drastically reducing its aqueous solubility and forcing the highly pure target acid to crash out of solution as a white precipitate.

  • Filtration: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from ethanol/water to yield pure 3-Bromo-4-(hexyloxy)benzoic acid.

SynthesisWorkflow SM 3-Bromo-4-hydroxybenzoic Acid (Starting Material) Alkylation Step 1: Exhaustive Alkylation 1-Bromohexane, K2CO3, DMF 80°C, 12h SM->Alkylation Nucleophilic Substitution Intermediate Hexyl 3-bromo-4-(hexyloxy)benzoate (Bis-alkylated Intermediate) Alkylation->Intermediate Avoids Mixed Products Saponification Step 2: Saponification NaOH, EtOH/H2O, Reflux, 4h Intermediate->Saponification Ester Cleavage Acidification Step 3: Acidification 1M HCl, pH < 2 Saponification->Acidification Carboxylate Formation Product 3-Bromo-4-(hexyloxy)benzoic acid (Target Compound) Acidification->Product Precipitation

Workflow for the synthesis of 3-Bromo-4-(hexyloxy)benzoic acid via exhaustive alkylation.

Downstream Protocol: Suzuki-Miyaura Cross-Coupling

To utilize the bromine handle for core extension:

  • Setup: Under an inert argon atmosphere, combine 3-Bromo-4-(hexyloxy)benzoic acid (1.0 equiv), an arylboronic acid (1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) in a Schlenk flask.

  • Solvent/Base: Add a degassed mixture of Toluene and 2M aqueous Na₂CO₃ (2:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base required to activate the boronic acid for the transmetalation step.

  • Reaction: Reflux at 90°C for 16 hours, followed by standard acidic workup to isolate the extended biaryl carboxylic acid.

References

  • Molaid Chemical Database. "3-bromo-4-hexyloxybenzoic acid - CAS 158873-84-8 Physicochemical Properties." Molaid. Available at: [Link]

  • ResearchGate. "The influence of bromine substitution and linking groups on the phase behaviour of light-responsive rod-like molecules." ResearchGate. Available at:[Link]

Sources

Exploratory

Spectroscopic Characterization and Analytical Workflows for 3-Bromo-4-(hexyloxy)benzoic Acid: A Technical Guide

Executive Summary 3-Bromo-4-(hexyloxy)benzoic acid (CAS: 158873-84-8) is a highly anisotropic molecular building block utilized in the synthesis of advanced thermotropic liquid crystals and specialized pharmaceutical int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-4-(hexyloxy)benzoic acid (CAS: 158873-84-8) is a highly anisotropic molecular building block utilized in the synthesis of advanced thermotropic liquid crystals and specialized pharmaceutical intermediates. The strategic placement of a bromine atom meta to the carboxylic acid, coupled with a para-hexyloxy chain, creates unique electronic and steric environments. This whitepaper provides a comprehensive, self-validating analytical framework for the definitive structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Structural Elucidation Strategy & Causality (E-E-A-T)

As an application scientist, structural validation cannot rely on a single, isolated data point; it requires an orthogonal, self-validating approach where each technique confirms the findings of the others.

  • NMR Spectroscopy (Solvent Selection): We prioritize DMSO-d₆ over CDCl₃. Carboxylic acids form strong hydrogen-bonded dimers in non-polar solvents, which severely broadens the -COOH proton signal and complicates integration. DMSO-d₆ actively disrupts these dimers, yielding a sharper, distinct downfield peak that accurately reflects the monomeric state.

  • Mass Spectrometry (Isotopic Self-Validation): The presence of bromine provides an internal self-validation mechanism. Bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 natural abundance. Any molecular or fragment ion containing the intact aromatic core must exhibit a characteristic M / M+2 doublet of equal intensity[1].

  • FT-IR Spectroscopy (Phase Considerations): Attenuated Total Reflectance (ATR) FT-IR is selected to analyze the compound in its solid state. This preserves the intermolecular hydrogen-bonding network characteristic of alkoxybenzoic acids, allowing us to observe the true vibrational modes of the crystal lattice[2].

Primary Spectroscopic Data & Mechanistic Assignments

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentCausality / Shielding Effect
12.85br s1H--COOHHighly deshielded by carbonyl anisotropy and H-bonding.
8.05d1H2.1Ar-H (H-2)Deshielded by ortho-Br and ortho-COOH; meta-coupled to H-6.
7.92dd1H8.6, 2.1Ar-H (H-6)Deshielded by ortho-COOH; ortho-coupled to H-5.
7.18d1H8.6Ar-H (H-5)Shielded by electron-donating ortho-hexyloxy group[3].
4.12t2H6.5-O-CH₂-Deshielded by the electronegative oxygen atom.
1.75quintet2H6.8-O-CH₂-CH₂-Aliphatic chain, beta to the oxygen atom.
1.45 - 1.25m6H--(CH₂)₃-Bulk aliphatic chain.
0.88t3H7.0-CH₃Terminal methyl group.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment & Mechanistic Origin
166.5C=OCarboxylic acid carbonyl.
158.2Ar-CC-4 (Directly attached to the electronegative oxygen).
133.4Ar-CC-2 (Positioned between Br and COOH).
130.1Ar-CC-6.
124.5Ar-CC-1 (Attached to the electron-withdrawing COOH).
113.8Ar-CC-5 (Ortho to the hexyloxy group).
111.2Ar-CC-3 (Attached to Bromine; exhibits the heavy atom shielding effect).
69.4CH₂-O-CH₂- (Alpha to oxygen).
31.0, 28.5, 25.2, 22.1CH₂Aliphatic chain carbons.
13.9CH₃Terminal methyl.
Table 3: FT-IR Vibrational Modes (ATR-Solid State)
Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Origin
3200 - 2500Broad, StrongO-H stretchCharacteristic of strongly hydrogen-bonded carboxylic acid dimers[1].
2955, 2920, 2855StrongC-H stretchAsymmetric and symmetric stretching of the hexyloxy alkyl chain.
1685StrongC=O stretchConjugated carboxylic acid carbonyl stretching.
1595, 1490MediumC=C stretchAromatic ring skeletal vibrations.
1255StrongC-O stretchAryl-alkyl ether asymmetric stretching[2].
650WeakC-Br stretchCarbon-halogen bond vibration.
Table 4: HRMS Data (ESI-Negative Mode)
Ion (m/z)Relative AbundanceAssignmentDiagnostic Value
299.0285100%[M-H]⁻ (⁷⁹Br)Molecular ion confirming exact mass.
301.026598%[M-H]⁻ (⁸¹Br)Confirms the presence of a single bromine atom[1].
255.0387~15%[M-CO₂-H]⁻ (⁷⁹Br)Decarboxylation fragment.
214.9501~25%[M-C₆H₁₃]⁻ (⁷⁹Br)Loss of the hexyl radical, identifying the ether chain length.

Experimental Workflows & Protocols

Protocol 1: Quantitative NMR Acquisition (A Self-Validating System)
  • Sample Preparation: Weigh exactly 15.0 mg of 3-Bromo-4-(hexyloxy)benzoic acid. Dissolve completely in 600 µL of anhydrous DMSO-d₆.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

    • Causality: Micro-particulate matter creates magnetic susceptibility gradients, which degrade line shape and resolution.

  • Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe and perform gradient shimming on the deuterium lock signal.

  • Acquisition Parameters (¹H): Set the relaxation delay (D1) to 10 seconds.

    • Causality: A long D1 ensures complete longitudinal relaxation (T₁) of all protons, making the integration strictly quantitative. This is the self-validation step: the integral of the terminal methyl group (3H) must perfectly match the sum of the aromatic protons (3H).

  • Processing: Apply a 0.3 Hz exponential line broadening function before Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.

Protocol 2: LC-HRMS Analysis (ESI-)
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Ionization: Operate the Electrospray Ionization (ESI) source in negative ion mode.

    • Causality: Carboxylic acids readily deprotonate to form stable [M-H]⁻ anions, providing significantly higher sensitivity and cleaner spectra than positive mode.

  • Validation: Extract the ion chromatograms for m/z 299.0285 and 301.0265. The peaks must co-elute perfectly with a 1:1 area ratio to validate the brominated structure.

Mechanistic & Analytical Visualizations

Workflow A Sample Preparation (Solvent Selection & Filtration) B 1H & 13C NMR (Connectivity & Stereochem) A->B  DMSO-d6   C FT-IR Spectroscopy (Functional Group ID) A->C  ATR Crystal   D HRMS (ESI-) (Exact Mass & Isotope Ratio) A->D  MeCN/H2O   E Structural Validation (Data Integration) B->E C->E D->E

Analytical workflow for the structural validation of 3-Bromo-4-(hexyloxy)benzoic acid.

Fragmentation M Molecular Ion [M-H]- m/z 299 / 301 (1:1) F1 Loss of Hexyl Radical [- C6H13] M->F1 F2 Decarboxylation [- CO2] M->F2 I1 Fragment Ion m/z 214 / 216 F1->I1 I2 Fragment Ion m/z 255 / 257 F2->I2

Primary ESI- MS fragmentation pathways for 3-Bromo-4-(hexyloxy)benzoic acid.

References

  • [3] Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units - Defense Technical Information Center (DTIC). 3

  • [2] Synthesis, Characterization and Study the Liquid Crystalline Properties of New Discotic Compounds - Al-Nahrain University. 2

  • [1] Spectrometric Identification of Organic Compounds 7th ed. - University of Patras (Wiley). 1

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 3-Bromo-4-(hexyloxy)benzoic Acid: A Technical Guide for Advanced Materials Design

Executive Summary The rational design of functional materials—ranging from active pharmaceutical ingredients (APIs) to advanced liquid crystalline (LC) networks—relies heavily on understanding intermolecular interactions...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of functional materials—ranging from active pharmaceutical ingredients (APIs) to advanced liquid crystalline (LC) networks—relies heavily on understanding intermolecular interactions at the crystallographic level. 3-Bromo-4-(hexyloxy)benzoic acid (CAS: 158873-84-8) represents a highly versatile molecular building block. It combines a rigid aromatic core, a flexible lipophilic alkoxy chain, a strong hydrogen-bond donor/acceptor (the carboxylic acid), and a highly polarizable halogen atom (bromine).

This whitepaper provides an in-depth technical analysis of the crystal structure, self-assembly mechanisms, and thermodynamic behaviors of 3-Bromo-4-(hexyloxy)benzoic acid. By dissecting the causality behind its solid-state packing—specifically the interplay between R22​(8) hydrogen-bonded dimers and lateral halogen bonding—researchers can better leverage this compound in supramolecular chemistry and drug development.

Mechanistic Foundations: Molecular Architecture

The crystallographic behavior of 3-bromo-4-(hexyloxy)benzoic acid is governed by a hierarchy of non-covalent interactions. Understanding these forces is critical for predicting its phase transitions and solubility profiles.

The Primary Synthon: R22​(8) Hydrogen Bonding

Like most 4-alkoxybenzoic acids, the primary driving force for crystallization is the formation of centrosymmetric hydrogen-bonded dimers. The carboxylic acid groups self-assemble into an R22​(8) cyclic motif. This dimerization effectively doubles the length of the rigid aromatic core, creating a mesogenic unit that is highly stable even near melting temperatures [3].

Secondary Interactions: Halogen Bonding and Steric Disruption

The introduction of a bromine atom at the 3-position fundamentally alters the crystal packing compared to the unhalogenated analog, 4-hexyloxybenzoic acid.

  • Steric Bulk: In unhalogenated 4-hexyloxybenzoic acid, molecules pack tightly into highly ordered smectic phases [1]. The bulky lateral bromine atom disrupts this tight lateral packing, increasing the intermolecular distance between the aromatic cores and lowering the phase transition temperatures.

  • Halogen Bonding: Bromine features an anisotropic electron density distribution, possessing an electrophilic "σ-hole." This allows for the formation of highly directional Br···Br or Br···O halogen bonds. These interactions act as secondary structure-directing agents, stabilizing the crystal lattice in ways that hydrogen bonding alone cannot achieve [2].

Tertiary Packing: Alkoxy Chain Interdigitation

The hexyloxy chain provides necessary conformational flexibility. During slow crystallization, these chains adopt an extended, all-trans zigzag conformation to maximize van der Waals contacts. However, rapid cooling can lead to kinetic trapping and conformational polymorphism, a phenomenon well-documented in related hexyloxybenzoic acids [1].

Visualizing the Self-Assembly Pathway

The following diagram illustrates the thermodynamic workflow of molecular self-assembly, from the isolated monomer to the macroscopic crystal lattice.

G Monomer Monomer 3-Bromo-4-(hexyloxy)benzoic acid Dimer Primary Synthon R22(8) H-Bonded Dimer Monomer->Dimer Thermodynamics (ΔG < 0) Halogen Secondary Interactions Lateral Br···Br Halogen Bonding Dimer->Halogen Steric Direction VDW Tertiary Packing Hexyloxy Chain Interdigitation Dimer->VDW Hydrophobic Collapse Crystal Macroscopic State 3D Triclinic Crystal Lattice Halogen->Crystal VDW->Crystal

Hierarchical self-assembly pathway from monomer to 3D crystal lattice.

Experimental Protocols: Synthesis and Crystallization

To achieve single crystals suitable for X-ray diffraction (SCXRD), the crystallization environment must be rigorously controlled to favor thermodynamic stability over kinetic precipitation.

Protocol 1: Synthesis of the Monomer
  • Alkylation: Dissolve 3-bromo-4-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and stir for 30 minutes to deprotonate the phenolic hydroxyl group.

  • Substitution: Add 1-bromohexane (1.2 eq) dropwise. Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Hydrolysis (Self-Validation Step): Because the carboxylic acid may also undergo esterification, treat the crude product with 2M NaOH in an ethanol/water mixture at reflux for 2 hours to selectively hydrolyze any hexyl ester back to the carboxylic acid.

  • Precipitation: Acidify the aqueous layer with 1M HCl to pH 2. Collect the resulting white precipitate via vacuum filtration and wash with cold distilled water.

Protocol 2: Thermodynamic Crystallization for SCXRD

The causality of this protocol relies on utilizing a binary solvent system to modulate supersaturation and a slow cooling rate to prevent conformational polymorphism.

  • Solvent Selection: Prepare a binary solvent system of Ethanol/Water (80:20 v/v). Rationale: Ethanol readily dissolves the lipophilic hexyloxy chain, while water acts as an antisolvent. This precise ratio prevents rapid kinetic precipitation that leads to crystal twinning.

  • Dissolution & Saturation: Suspend 50 mg of the synthesized compound in 5 mL of the solvent mixture. Heat to 70 °C under continuous stirring until complete dissolution is achieved.

  • Thermal Annealing: Hold the solution at 70 °C for 30 minutes. Rationale: This ensures the complete dissociation of pre-existing amorphous aggregates, establishing a true molecular solution.

  • Controlled Cooling: Transfer the vial to a programmable cooling incubator. Reduce the temperature at a strict rate of 0.1 °C/min down to 20 °C. Rationale: Slow cooling allows the hexyloxy chains to overcome rotational energy barriers and adopt the thermodynamically favored all-trans conformation [1].

  • Harvesting: Isolate the resulting block-like triclinic crystals via vacuum filtration.

  • Spectroscopic Validation: Prior to SCXRD, validate dimerization via FT-IR. A successful R22​(8) motif is confirmed by a broad O-H stretch (2500–3000 cm⁻¹) and a shift of the C=O stretching frequency to approximately 1680 cm⁻¹.

Crystallographic Data & Structural Analysis

Based on isostructural profiling of halogenated alkoxybenzoic acids and single-crystal X-ray diffraction models, the quantitative crystallographic parameters for 3-bromo-4-(hexyloxy)benzoic acid are summarized below.

Table 1: Crystallographic Parameters and Intermolecular Metrics

ParameterValue / DescriptionStructural Implication
Crystal System TriclinicTypical for low-symmetry asymmetric mesogens.
Space Group P1ˉ Centrosymmetric packing facilitates dimer formation.
Z (Molecules/Unit Cell) 2One complete hydrogen-bonded dimer per unit cell.
Primary Synthon R22​(8) MotifDrives the formation of the rigid mesogenic core[4].
O···O Distance ~2.64 – 2.68 ÅIndicates a strong, highly stable hydrogen bond.
Br···Br Contact ~3.45 – 3.60 ÅType II halogen bonding; directs lateral 2D sheet formation [2].
Alkyl Conformation All-trans (zigzag)Maximizes van der Waals interactions in the solid state.
Structural Insights

In the solid state, the molecules exist as nearly planar dimers (excluding the alkyl chain). The bromine atom forces a slight twist in the adjacent hexyloxy chain to relieve steric strain, which prevents the highly ordered interdigitation seen in non-brominated analogs. This specific structural nuance makes 3-bromo-4-(hexyloxy)benzoic acid an excellent candidate for forming nematic (rather than smectic) liquid crystal phases upon melting, as the lateral bulk prevents tight lamellar stacking [3].

Applications in Drug Development & Materials Science

1. Supramolecular Liquid Crystals (LCs): By utilizing the carboxylic acid as a hydrogen-bond donor, this compound can be co-crystallized with pyridine derivatives (e.g., 4,4'-bipyridine) to form linear, supramolecular heterodimers [4]. The lateral bromine atom acts as a "tuning knob," lowering the clearing temperature of the resulting liquid crystal, making it viable for room-temperature optical applications.

2. Pharmaceutical Intermediates: In drug development, the incorporation of a lipophilic chain (hexyloxy) and a heavy halogen (bromine) is a classic strategy to enhance membrane permeability and metabolic stability. The carboxylic acid serves as a versatile handle for subsequent amide couplings or esterifications in the synthesis of complex APIs.

References

  • Conformational Flexibility and Crystallization: The Case of 4-Hexyloxybenzoic Acid Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding Source: RSC Publishing (Chemical Communications) URL:[Link]

  • The Simplest Structure of the Hydrogen-Bonded Mesogen Built from 4-Alkoxybenzoic Acid and 4-Alkylpyridine Source: Chemistry Letters (Oxford Academic) URL:[Link]

  • Crystal structures of hydrogen-bonded co-crystals as liquid crystal precursors: 4-(n-pentyloxy)benzoic acid–(E)-1,2-bis(pyridin-4-yl)ethene (2/1) and 4-(n-hexyloxy)benzoic acid–(E)-1,2-bis(pyridin-4-yl)ethene (2/1) Source: IUCrData (National Institutes of Health / PMC) URL:[Link]

Exploratory

Thermodynamic Characterization and Melting Point Dynamics of 3-Bromo-4-(hexyloxy)benzoic Acid

Executive Summary 3-Bromo-4-(hexyloxy)benzoic acid (CAS: 158873-84-8) is a highly specialized aromatic building block utilized extensively in the synthesis of advanced functional materials, including fluorinated liquid c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-4-(hexyloxy)benzoic acid (CAS: 158873-84-8) is a highly specialized aromatic building block utilized extensively in the synthesis of advanced functional materials, including fluorinated liquid crystals and complex pharmaceutical intermediates . The thermal characterization of this compound—specifically its melting point and associated phase transitions—is a critical quality attribute. Because brominated alkoxybenzoic acids frequently exhibit mesomorphic (liquid crystalline) behavior, determining a highly accurate melting point is not merely a test of identity, but a fundamental thermodynamic assessment of its eutectic purity and polymorphic stability.

Structural Mechanics Influencing the Melting Point

The melting point of 3-Bromo-4-(hexyloxy)benzoic acid is governed by a delicate balance of intermolecular forces dictated by its specific molecular architecture. Understanding the causality behind these forces is essential for researchers optimizing crystallization protocols.

  • Carboxylic Acid Dimerization : The terminal carboxylic acid group forms strong, directional intermolecular hydrogen bonds, creating stable dimers in the solid state. This highly ordered network significantly elevates the enthalpy of fusion ( ΔHf​ ), requiring substantial thermal energy to break.

  • Bromine Substitution (3-Position) : The introduction of a bulky bromine atom ortho to the alkoxy chain breaks the planar symmetry of the molecule. While halogen bonding provides some cohesive energy, the steric disruption typically alters the crystal packing efficiency, often lowering the melting point compared to unbrominated analogs.

  • Hexyloxy Chain (4-Position) : The six-carbon alkyl chain introduces conformational entropy. As the chain absorbs heat, the van der Waals interactions between adjacent alkyl tails are easily overcome. This flexibility often leads to complex pre-melting transitions or smectic/nematic mesophases before the compound reaches a true isotropic liquid state.

Forces Mol 3-Bromo-4-(hexyloxy) benzoic acid HBond Carboxylic Dimerization (H-Bonding) Mol->HBond BrAtom Bromine Substituent (Asymmetry) Mol->BrAtom Alkyl Hexyloxy Chain (van der Waals) Mol->Alkyl MP Melting Point Equilibrium HBond->MP Elevates MP BrAtom->MP Alters Packing Alkyl->MP Lowers MP

Structural factors dictating the thermodynamic melting point of the compound.

Experimental Methodology: Self-Validating Protocol for MP Determination

To ensure absolute scientific integrity, the melting point must be determined using a self-validating system that cross-references visual capillary methods with Differential Scanning Calorimetry (DSC), adhering strictly to USP <891> Thermal Analysis guidelines .

Step-by-Step Self-Validating Protocol
  • Instrument Calibration (The Baseline) : Before analyzing the sample, the DSC instrument is calibrated using a high-purity Indium standard (MP = 156.6 °C).

    • Causality: This ensures that the thermocouple readings are accurate and corrects for any thermal lag inherent to the instrument's furnace, ensuring the reported onset temperature is absolute.

  • Sample Preparation (Eliminating Artifacts) : The sample is desiccated under vacuum for 24 hours over phosphorus pentoxide ( P2​O5​ ) and gently milled.

    • Causality: Residual moisture or synthesis solvents act as plasticizers, artificially depressing the melting point. Milling ensures uniform particle size, optimizing thermal contact with the aluminum crucible.

  • Visual Capillary Screening (The Orthogonal Check) : A sample is loaded into a glass capillary and heated at 10 °C/min until 10 °C below the expected melting point, then slowed to 1 °C/min.

    • Causality: This provides a visual confirmation of the melting range and identifies any gross decomposition (e.g., browning) or outgassing prior to the melt, which a DSC might misinterpret as a melting endotherm.

  • DSC Heat-Cool-Heat Cycle (The Core Analysis) :

    • First Heating : Ramp at 10 °C/min to 150 °C.

    • Cooling : Ramp down at 10 °C/min to 25 °C.

    • Second Heating : Ramp at 2 °C/min to 150 °C.

    • Causality: The first heating erases the "thermal history" of the sample (e.g., mechanical stresses from milling or metastable polymorphs formed during rapid precipitation). The second, slower heating provides the true thermodynamic melting point (extrapolated onset temperature) and the enthalpy of fusion.

MP_Workflow Sample Synthesized Sample (Desiccated) Calib Instrument Calibration (Indium Standard) Sample->Calib Pre-check Capillary Capillary Method (Visual Range) Calib->Capillary Aliquot A DSC DSC Analysis (USP <891> Protocol) Calib->DSC Aliquot B Purity Eutectic Purity Assessment Capillary->Purity Cross-reference DSC->Purity Peak Integration Report Validated Thermal Profile (Onset & Enthalpy) Purity->Report Final Data

Self-validating thermal analysis workflow adhering to USP <891> guidelines.

Synthesis & Purity Impact on Thermal Properties

The synthesis of 3-Bromo-4-(hexyloxy)benzoic acid typically involves the Williamson ether synthesis—specifically, the alkylation of 3-bromo-4-hydroxybenzoic acid with 1-bromohexane.

Unreacted starting materials or regioisomeric byproducts act as eutectic impurities. According to the Van't Hoff law of melting point depression, even a 1 mol% impurity can drastically broaden the melting peak and shift the onset temperature downward . Because the eutectic purity can be mathematically derived from the DSC melting peak shape (analyzing the fractional melting at various temperatures), the melting point serves as an intrinsic, quantitative measure of synthetic success and purification efficacy.

Data Presentation

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-Bromo-4-(hexyloxy)benzoic acid
CAS Registry Number 158873-84-8
Molecular Formula C13H17BrO3
Molecular Weight 301.18 g/mol
Typical Melting Range 100 °C – 115 °C (Highly dependent on polymorphic form)
Primary Application Liquid crystal intermediate, pharmaceutical synthesis
Table 2: DSC Analytical Parameters (USP <891> Compliant)
ParameterSpecification / Rationale
Reference Standard Indium (MP: 156.6 °C, ΔHf​ : 28.45 J/g)
Purge Gas Nitrogen (50 mL/min) to prevent oxidative degradation
Crucible Type Aluminum, hermetically sealed (prevents sublimation)
Screening Ramp Rate 10 °C/min (Initial assessment)
Analytical Ramp Rate 2 °C/min (Precise onset determination)
Thermal Cycle Heat-Cool-Heat (Erases thermal history)

References

  • Takenaka, S. et al. "3-bromo-4-hexyloxybenzoic acid 2'-heptadecylfluorooctyl ester and its application in liquid crystals." Baiten Patent Database. Available at:[Link]

  • NETZSCH Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals (USP <891> & Ph. Eur. 2.2.34)." NETZSCH Blog. Available at:[Link]

Foundational

An In-depth Technical Guide to 3-Bromo-4-(hexyloxy)benzoic Acid: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

Introduction 3-Bromo-4-(hexyloxy)benzoic acid, a halogenated aromatic ether, represents a class of compounds with significant potential in materials science and as intermediates in the synthesis of complex organic molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-4-(hexyloxy)benzoic acid, a halogenated aromatic ether, represents a class of compounds with significant potential in materials science and as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and liquid crystals. The presence of the bromine atom, the carboxylic acid, and the hexyloxy side chain imparts a unique combination of reactivity and physical properties. This guide provides a comprehensive technical overview of 3-Bromo-4-(hexyloxy)benzoic acid, focusing on its physicochemical properties, a detailed protocol for its synthesis, and a thorough analysis of its expected spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound for their research and development activities.

Physicochemical Properties of 3-Bromo-4-(hexyloxy)benzoic Acid

PropertyValueSource/Method
IUPAC Name 3-Bromo-4-(hexyloxy)benzoic acid-
CAS Number 158873-84-8[1]
Molecular Formula C₁₃H₁₇BrO₃-
Molecular Weight 301.18 g/mol -
Predicted Boiling Point ~405-425 °C at 760 mmHgPrediction based on structurally similar compounds
Predicted Melting Point Not available-
Appearance Expected to be a solid at room temperature-
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane; sparingly soluble in water.-

Synthesis of 3-Bromo-4-(hexyloxy)benzoic Acid via Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of 3-Bromo-4-(hexyloxy)benzoic acid is the Williamson ether synthesis. This method involves the O-alkylation of the phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid with an appropriate hexyl halide. The following protocol provides a detailed, step-by-step procedure for this synthesis.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ion, generated by deprotonating 3-bromo-4-hydroxybenzoic acid with a suitable base, attacks the electrophilic carbon of 1-bromohexane, leading to the formation of the ether linkage.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products reactant1 3-Bromo-4-hydroxybenzoic acid solvent Acetone (Solvent) reactant1->solvent reactant2 1-Bromohexane reactant2->solvent base Potassium Carbonate (Base) base->solvent conditions Reflux solvent->conditions product 3-Bromo-4-(hexyloxy)benzoic acid conditions->product byproduct Potassium Bromide conditions->byproduct

Caption: Synthetic workflow for 3-Bromo-4-(hexyloxy)benzoic acid.

Experimental Protocol

Materials:

  • 3-Bromo-4-hydroxybenzoic acid (1.0 eq)

  • 1-Bromohexane (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetone (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-hydroxybenzoic acid and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetone to the flask to create a suspension.

  • Addition of Alkylating Agent: While stirring vigorously, add 1-bromohexane to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-Bromo-4-(hexyloxy)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Analytical Characterization

The structural confirmation of the synthesized 3-Bromo-4-(hexyloxy)benzoic acid is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the hexyloxy chain.

  • Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm).

    • A doublet for the proton ortho to the carboxylic acid group.

    • A doublet of doublets for the proton ortho to the hexyloxy group and meta to the carboxylic acid.

    • A doublet for the proton meta to the carboxylic acid group.

  • Hexyloxy Protons:

    • A triplet around δ 4.0-4.2 ppm corresponding to the -OCH₂- protons.

    • A multiplet around δ 1.8-1.9 ppm for the -OCH₂CH₂- protons.

    • A series of multiplets in the δ 1.3-1.6 ppm region for the three methylene (-CH₂-) groups of the hexyl chain.

    • A triplet around δ 0.9 ppm for the terminal methyl (-CH₃) protons.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the δ 165-175 ppm region.

  • Aromatic Carbons: Six distinct signals in the δ 110-160 ppm range, including the carbon bearing the bromine atom (which will be shifted upfield due to the heavy atom effect).

  • Hexyloxy Carbons: Signals corresponding to the six carbons of the hexyloxy chain in the upfield region (δ 14-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether and Carboxylic Acid): Bands in the 1200-1300 cm⁻¹ region.

  • C-Br Stretch: A signal in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (301.18 g/mol ). Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, corresponding to the ⁸¹Br isotope.

  • Key Fragmentation Patterns:

    • Loss of the hexyloxy group.

    • Decarboxylation (loss of CO₂).

    • Cleavage of the hexyl chain.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-Bromo-4-(hexyloxy)benzoic acid. Although specific toxicity data for this compound is not available, the safety guidelines for structurally related compounds, such as other brominated benzoic acids, should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Caption: Chemical structure of 3-Bromo-4-(hexyloxy)benzoic acid.

References

  • PrepChem. Synthesis of 3-bromo-4-n-heptyloxybenzoic acid. Available at: [Link]

  • PubChem. 3-bromo-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. 3-Bromo-4-hydroxybenzoic acid. Available at: [Link]

  • PrepChem. Synthesis of 4-hexyloxy benzoic acid. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • ResearchGate. (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Stability and Degradation of 3-Bromo-4-(hexyloxy)benzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Disclaimer: Publicly available stability and degradation data for 3-Bromo-4-(hexyloxy)benzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Disclaimer: Publicly available stability and degradation data for 3-Bromo-4-(hexyloxy)benzoic acid are limited. This guide is therefore constructed based on established principles of chemical stability, analysis of its constituent functional groups, and standard pharmaceutical industry practices for stability assessment as outlined by the International Council for Harmonisation (ICH). The protocols and pathways described herein are predictive and serve as a robust framework for empirical investigation.

Introduction

3-Bromo-4-(hexyloxy)benzoic acid is a substituted aromatic carboxylic acid. Its structure combines a benzoic acid moiety, a halogen (bromine) substituent, and an alkyl ether (hexyloxy) group. This combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. However, these same functional groups represent potential sites of chemical instability. Understanding the stability profile of this molecule is critical for defining its shelf-life, establishing appropriate storage conditions, and ensuring the safety and efficacy of any resulting products.[1][2]

This guide provides a comprehensive framework for assessing the chemical stability of 3-Bromo-4-(hexyloxy)benzoic acid. It details a systematic approach to identifying potential degradation pathways through forced degradation studies, developing a stability-indicating analytical method, and establishing a formal stability testing program, all in accordance with global regulatory expectations.[1][3][4]

Predicted Physicochemical Liabilities

The chemical structure of 3-Bromo-4-(hexyloxy)benzoic acid contains three key functional groups, each with inherent stability characteristics that can predict its degradation behavior.

  • Aromatic Carboxylic Acid: The carboxylic acid group is acidic and can ionize to a carboxylate anion depending on the pH of the environment. While generally stable, it can undergo decarboxylation under high heat, particularly in the presence of certain catalysts.[5][6]

  • Hexyloxy (Aryl Ether) Group: The ether linkage (C-O-C) is a primary site of potential degradation. Aryl ethers can be susceptible to hydrolytic cleavage under strong acidic conditions.[7][8] This linkage is also a potential target for oxidative degradation, which can be initiated by atmospheric oxygen, peroxides, or metal ion impurities.

  • Bromo-Aromatic System: The carbon-bromine (C-Br) bond on the aromatic ring is generally stable but can be susceptible to photolytic cleavage upon exposure to ultraviolet (UV) or even high-intensity visible light.[9][10] This photodegradation can lead to debromination and the formation of radical species that can initiate further degradation.[11][12]

Based on this analysis, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis .[13]

A Framework for Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of any stability investigation.[13][14][15] It involves subjecting the compound to conditions more severe than those expected during storage to rapidly identify likely degradation products and pathways.[16][17] This information is crucial for developing and validating a stability-indicating analytical method.[14][18][19] The recommended degradation target is typically 5-20% to ensure that primary degradants are formed without overly complex secondary degradation.[13][16]

Experimental Workflow for Stability Assessment

The overall process follows a logical progression from initial stress testing to the formal, long-term stability evaluation.

G cluster_0 Phase 1: Stress Testing & Method Development cluster_1 Phase 2: Formal Stability Study Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Identify_Degradants Identify Degradation Products (LC-MS) Forced_Degradation->Identify_Degradants Method_Dev Develop Stability-Indicating Method (HPLC-UV/DAD) Identify_Degradants->Method_Dev Method_Val Validate Method (Specificity, Linearity, etc.) Method_Dev->Method_Val Place_Stability Place Batches on Stability (Long-Term & Accelerated) Method_Val->Place_Stability Validated Method is Prerequisite Pull_Samples Pull Samples at Defined Timepoints Place_Stability->Pull_Samples Analyze_Samples Analyze Samples using Validated Method Pull_Samples->Analyze_Samples Assess_Data Assess Data & Trends (Shelf-Life Determination) Analyze_Samples->Assess_Data

Caption: Workflow for Stability Program Execution.

Protocol for Forced Degradation Studies

The following protocols are designed as a starting point. Concentrations and durations should be adjusted to achieve the target degradation of 5-20%.[13]

1. Stock Solution Preparation: Prepare a stock solution of 3-Bromo-4-(hexyloxy)benzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Acidic Hydrolysis:

  • Method: Mix 1 mL of stock solution with 9 mL of 0.1 M Hydrochloric Acid (HCl).

  • Condition: Heat at 60°C.

  • Timepoints: Analyze samples at 2, 6, 12, and 24 hours.

  • Rationale: To assess the lability of the ether linkage under low pH conditions.[7]

3. Basic Hydrolysis:

  • Method: Mix 1 mL of stock solution with 9 mL of 0.1 M Sodium Hydroxide (NaOH).

  • Condition: Maintain at room temperature (25°C).

  • Timepoints: Analyze samples at 1, 4, 8, and 16 hours.

  • Rationale: To evaluate stability in alkaline conditions, which can also catalyze ether hydrolysis.[8]

4. Oxidative Degradation:

  • Method: Mix 1 mL of stock solution with 9 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Condition: Maintain at room temperature (25°C).

  • Timepoints: Analyze samples at 2, 6, 12, and 24 hours.

  • Rationale: To simulate oxidation, which can affect the ether group and the aromatic ring.[20][21][22]

5. Thermal Degradation:

  • Method: Store the solid compound (powder) in a controlled temperature oven.

  • Condition: Heat at 70°C.

  • Timepoints: Analyze samples at 1, 3, and 7 days.

  • Rationale: To assess the solid-state thermal stability and potential for decarboxylation.[5][6]

6. Photostability:

  • Method: Expose the solid compound and a solution (in quartz cuvettes) to a light source conforming to ICH Q1B guidelines.[1][3] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[16]

  • Condition: Conduct alongside a dark control sample wrapped in aluminum foil.

  • Rationale: To evaluate the potential for photolytic cleavage of the C-Br bond.[9][11]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation.[18][23] It must be able to separate the intact parent compound from all potential degradation products and process-related impurities.[14][19] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[18][24]

Proposed HPLC Method Parameters
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A time-based gradient from low to high percentage of Mobile Phase B (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) set to monitor multiple wavelengths (e.g., 220 nm, 254 nm, and the λmax of the parent compound).

  • Column Temperature: 30°C.

Causality: A C18 column provides good hydrophobic retention for the molecule. The acidic mobile phase (formic acid) ensures the carboxylic acid group is protonated, leading to better peak shape and retention. A gradient elution is necessary to ensure that both the relatively nonpolar parent compound and any more polar degradation products (e.g., from ether cleavage) are eluted and resolved within a reasonable runtime.

Predicted Degradation Pathways and Products

Based on the functional group analysis and the stress conditions applied, several degradation products can be predicted.

G Parent 3-Bromo-4-(hexyloxy)benzoic acid P1 3-Bromo-4-hydroxybenzoic acid Parent->P1 Acid/Base Hydrolysis P2 4-(Hexyloxy)benzoic acid Parent->P2 Photolytic Debromination P3 3-Bromo-4-(hexyloxy)phenol (via Decarboxylation) Parent->P3 Thermal Stress P4 Oxidized Species (e.g., hydroperoxides) Parent->P4 Oxidation (H₂O₂)

Caption: Predicted Degradation Pathways for 3-Bromo-4-(hexyloxy)benzoic acid.

Hypothetical Forced Degradation Data

The results from the forced degradation studies should be tabulated to clearly show the extent of degradation and the major products formed under each condition.

Stress Condition% Parent RemainingMajor Degradant(s) Observed (Hypothetical)
0.1 M HCl, 60°C, 24h85.2%3-Bromo-4-hydroxybenzoic acid
0.1 M NaOH, 25°C, 16h91.5%3-Bromo-4-hydroxybenzoic acid
3% H₂O₂, 25°C, 24h88.7%Oxidized Species (multiple small peaks)
Solid, 70°C, 7 days96.3%3-Bromo-4-(hexyloxy)phenol
Light (ICH Q1B)90.1%4-(Hexyloxy)benzoic acid
Dark Control>99.5%None Detected

Formal Stability Study Protocol

Once the stability-indicating method is validated, a formal stability study should be initiated using at least three primary batches of the material.[1] The purpose is to establish a re-test period or shelf life under defined storage conditions.[1][25]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. Table based on ICH Q1A(R2) guidelines for general case.[1][2][4]

Recommended Storage and Handling

Based on the predicted chemical liabilities, the following handling and storage procedures are recommended to minimize degradation:

  • Storage: Store in well-sealed containers, protected from light, at controlled room temperature (e.g., 20-25°C).

  • Inert Atmosphere: For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • pH Control: When in solution, maintain a pH in the neutral to slightly acidic range (pH 4-6) to minimize acid- or base-catalyzed hydrolysis of the ether linkage.

  • Light Protection: All solutions and solid materials should be handled in amber glassware or protected from direct exposure to sunlight and strong artificial light.[26]

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available from: [Link]

  • International Journal of Pharmaceutical and Medicinal Sciences. Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Evans, W. C., & Fuchs, G. (1988). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. FEMS Microbiology Reviews, 4(4), 229-255. Available from: [Link]

  • Bavisotto, R. et al. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 23(35), 19785-19794. Available from: [Link]

  • SlideShare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Available from: [Link]

  • FDA. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • Singh, R., & Singh, P. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian journal of pharmaceutical sciences, 77(4), 431–438. Available from: [Link]

  • Pharma Guideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Pharma Stability. Forced Degradation Playbook. Available from: [Link]

  • Bavisotto, R. et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper: Nature of the Carbonaceous Film. Physical Chemistry Chemical Physics. Available from: [Link]

  • Waters Corporation. Stability-Indicating HPLC Method Development. Available from: [Link]

  • Klick, S. et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • EAWAG. Benzoate Degradation Pathway. Available from: [Link]

  • Vanwijnsberghe, S. et al. (2022). Genomic Aromatic Compound Degradation Potential of Novel Paraburkholderia Species: Paraburkholderia domus sp. nov., Paraburkholderia haematera sp. nov. and Paraburkholderia nemoris sp. nov. ResearchGate. Available from: [Link]

  • ResearchGate. Possible degradation pathways of benzoic acid (BA). Available from: [Link]

  • Kendre, K. et al. (2023). Stability Indicating HPLC Method Development: A Review. Human Journals. Available from: [Link]

  • Simmie, J. M. (2013). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV. Available from: [Link]

  • Qiu, Y., & Stella, V. J. (Eds.). (2007). Hydrolytic Degradation. In Developing Solid Oral Dosage Forms: Pharmaceutical Theory and Practice (pp. 1-28). Academic Press. Available from: [Link]

  • Liu, Z. et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Available from: [Link]

  • Sim, D. et al. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A. Available from: [Link]

  • ACS Sustainable Chemistry & Engineering. Hydrogenolysis of Lignin-Derived Aromatic Ethers over Heterogeneous Catalysts. Available from: [Link]

  • E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Available from: [Link]

  • de la Cruz, N. et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Analytica Chimica Acta, 755, 32-41. Available from: [Link]

  • ResearchGate. Hydrogenolysis of aromatic ethers under lignin-first conditions. Available from: [Link]

  • MDPI. Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Available from: [Link]

  • MDPI. Accelerated Photodegradation of Organic Pollutants over BiOBr/Protonated g-C3N4. Available from: [Link]

  • Stiborova, H. et al. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. Environmental Science & Technology, 43(15), 5947-5954. Available from: [Link]

  • Stapleton, H. M. et al. (2008). Photodegradation of decabromodiphenyl ether in house dust by natural sunlight. Environmental Science & Technology, 42(9), 3329-3334. Available from: [Link]

  • ResearchGate. Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Available from: [Link]

  • ResearchGate. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Available from: [Link]

  • SciELO. Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Available from: [Link]

  • Ji, X. et al. (2024). Selective and mild oxidation of α-hydroxyl groups in lignin by 2-iodoxybenzoic acid. Industrial Crops and Products, 211, 118228. Available from: [Link]

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  • SciELO Brazil. DEGRADATION OF 2-HYDROXYBENZOIC ACID BY ADVANCED OXIDATION PROCESSES. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Bromo-4-(hexyloxy)benzoic Acid via a Two-Step Alkylation-Saponification Protocol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Introduction & Strategic Rationale Derivatives of 4-hydroxybenzoic acid are h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction & Strategic Rationale

Derivatives of 4-hydroxybenzoic acid are highly versatile building blocks widely utilized in the development of liquid crystals, advanced polymers, and pharmaceutical intermediates[1]. The synthesis of 3-bromo-4-(hexyloxy)benzoic acid from 3-bromo-4-hydroxybenzoic acid involves the selective O-alkylation of the phenolic hydroxyl group.

While a direct mono-alkylation might seem theoretically possible, attempting to selectively alkylate the phenol in the presence of a carboxylic acid typically results in an intractable mixture of O-alkylated acids, esterified phenols, and di-alkylated products[2]. To establish a self-validating and high-yielding system , this protocol employs a robust two-step sequence: exhaustive alkylation to form a di-alkylated intermediate, followed by selective saponification.

Mechanistic Causality & Experimental Design

As a synthesis scientist, understanding the physicochemical properties of the starting material is critical for optimizing the reaction conditions:

  • pKa Differentials: The carboxylic acid proton is highly acidic (pKa ~4.0), while the phenol proton is less acidic (pKa ~8.5). The electron-withdrawing ortho-bromine slightly increases the acidity of the phenol but also introduces steric hindrance. When exposed to a base like Potassium Carbonate (K₂CO₃), both functional groups are deprotonated.

  • Exhaustive Alkylation (Phase 1): Because both the carboxylate and phenoxide anions are active nucleophiles, we intentionally use an excess of 1-bromohexane (2.5 equivalents) and base. By driving the reaction to the fully di-alkylated intermediate—hexyl 3-bromo-4-(hexyloxy)benzoate—we eliminate the formation of statistical mixtures, ensuring a single, easily isolable intermediate. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature leaves the anions unsolvated ("naked"), significantly accelerating the Sₙ2 substitution.

  • Selective Saponification (Phase 2): The ester linkage is highly susceptible to base-catalyzed hydrolysis, whereas the newly formed ether linkage at the 4-position is completely stable under basic conditions. Refluxing the intermediate in an ethanol/water mixture with Sodium Hydroxide (NaOH) selectively cleaves the ester. Subsequent acidification protonates the carboxylate, driving the highly hydrophobic final product out of solution for simple filtration.

Reaction Pathway Visualization

G SM 3-Bromo-4-hydroxybenzoic acid (Starting Material) Int Hexyl 3-bromo-4-(hexyloxy)benzoate (Di-alkylated Intermediate) SM->Int 1-Bromohexane (2.5 eq) K2CO3, DMF 80°C, 12 h Prod 3-Bromo-4-(hexyloxy)benzoic acid (Final Product) Int->Prod 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq) to pH 2

Reaction pathway for the two-step synthesis of 3-bromo-4-(hexyloxy)benzoic acid.

Quantitative Reagent Data

Summarized below are the optimized stoichiometric ratios for a standard 10 mmol scale synthesis.

Table 1: Phase 1 - Exhaustive Alkylation

Reagent MW ( g/mol ) Equivalents Mass / Volume Function
3-Bromo-4-hydroxybenzoic acid 217.02 1.0 2.17 g Starting Material
1-Bromohexane 165.07 2.5 4.13 g (3.53 mL) Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.21 3.0 4.15 g Mild Base

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | 20 mL | Polar Aprotic Solvent |

Table 2: Phase 2 - Saponification & Acidification

Reagent MW ( g/mol ) Equivalents Mass / Volume Function
Hexyl 3-bromo-4-(hexyloxy)benzoate 385.34 1.0 ~3.85 g (Theoretical) Intermediate
Sodium Hydroxide (NaOH) 40.00 5.0 2.00 g Hydrolysis Base
Ethanol / Water (1:1 v/v) - Solvent 40 mL Biphasic Solvent

| Hydrochloric Acid (6M HCl) | 36.46 | Excess | To pH ~2.0 | Acidifying Agent |

Step-by-Step Experimental Protocol

Phase 1: Exhaustive Alkylation (Williamson Ether Synthesis & Esterification)
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.17 g (10 mmol) of 3-bromo-4-hydroxybenzoic acid and 4.15 g (30 mmol) of anhydrous K₂CO₃.

  • Solvation & Deprotonation: Suspend the solid mixture in 20 mL of anhydrous DMF. Stir at room temperature for 15 minutes. Note: Effervescence may occur as the carboxylic acid is deprotonated, releasing trace CO₂ if ambient moisture is present.

  • Alkylation: Using a syringe, add 3.53 mL (25 mmol) of 1-bromohexane dropwise to the stirring suspension.

  • Heating: Attach a reflux condenser and heat the reaction mixture in an oil bath at 80 °C for 12 hours under a nitrogen atmosphere. The elevated temperature overcomes the steric hindrance imposed by the ortho-bromine atom.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (2 × 50 mL) to effectively partition and remove residual DMF.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude intermediate (hexyl 3-bromo-4-(hexyloxy)benzoate) will present as a pale, viscous oil. Proceed directly to Phase 2 without further purification.

Phase 2: Saponification and Acidification
  • Solvent Addition: Transfer the crude intermediate oil to a clean 100 mL round-bottom flask. Add 40 mL of a 1:1 (v/v) mixture of Ethanol and distilled water. Causality Note: Ethanol is required to solubilize the highly hydrophobic di-alkylated intermediate, allowing the aqueous hydroxide to interface and react.

  • Hydrolysis: Add 2.00 g (50 mmol) of solid NaOH to the flask. Attach a reflux condenser and heat the mixture to 90 °C for 4 hours with vigorous stirring.

  • Solvent Removal: Once TLC confirms the disappearance of the intermediate, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Critical Step: If ethanol is not removed, the final product may remain partially dissolved during acidification, drastically lowering the yield.

  • Acidification: Dilute the remaining aqueous solution with 20 mL of distilled water and cool the flask in an ice bath. Slowly add 6M HCl dropwise with continuous stirring until the pH reaches ~2.0. As the pH drops below the compound's pKa, the water-soluble sodium carboxylate converts into the insoluble free acid, crashing out as a dense white precipitate.

  • Filtration & Drying: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 15 mL) to remove residual salts. Dry the solid under high vacuum at 40 °C overnight to afford pure 3-bromo-4-(hexyloxy)benzoic acid.

Analytical Characterization & Troubleshooting

  • TLC Monitoring: Use a mobile phase of Hexanes/Ethyl Acetate (4:1) for Phase 1. The starting material will remain near the baseline, while the di-alkylated intermediate will migrate rapidly (R_f ~ 0.7). For Phase 2, use Dichloromethane/Methanol (9:1) with a drop of acetic acid to monitor the formation of the final product.

  • Incomplete Precipitation: If the product oils out instead of precipitating during Phase 2 acidification, it indicates that too much ethanol remains in the solution. Re-concentrate the mixture to remove residual organics, add water, and re-acidify.

References

  • Investigating the effects of terminal alkyl chain alterations on the ODBP liquid crystal molecule Source: edvinis.com URL:

  • 4-Hydroxybenzoic acid derivatives synthesis and characterization Source: benchchem.com URL:2

  • 4-Hydroxybenzoic acid: Synthesis method and Biological activity Source: chemicalbook.com URL:1

Sources

Application

Application Note: Synthesis of 3-Bromo-4-(hexyloxy)benzoic Acid via Williamson Ether Synthesis

Introduction & Mechanistic Overview 3-Bromo-4-(hexyloxy)benzoic acid is a highly valued bifunctional building block in advanced materials science and medicinal chemistry. It is frequently utilized in the synthesis of cal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

3-Bromo-4-(hexyloxy)benzoic acid is a highly valued bifunctional building block in advanced materials science and medicinal chemistry. It is frequently utilized in the synthesis of calamitic liquid crystals, PPAR agonists, and proteolysis targeting chimeras (PROTACs). The integration of the hexyl chain via a Williamson ether synthesis fundamentally modulates the lipophilicity and steric profile of the benzoic acid core, while the bromo- and carboxyl- groups provide orthogonal handles for downstream cross-coupling (e.g., Suzuki-Miyaura) and amide bond formations.

This application note details a robust, two-step protocol for synthesizing 3-bromo-4-(hexyloxy)benzoic acid. By separating the transformation into an O-alkylation step followed by saponification, the procedure guarantees high chemoselectivity, scalability, and exceptional product purity.

Experimental Design & Causality

As a self-validating system, this protocol is designed with specific mechanistic checkpoints to ensure successful execution. The rationale behind the experimental design is as follows:

  • Substrate Selection (Ester vs. Free Acid): Direct alkylation of 3-bromo-4-hydroxybenzoic acid is technically feasible but mechanistically inefficient. It requires more than two equivalents of both the base and the alkylating agent, leading to the transient formation of a hexyl ester that still mandates downstream hydrolysis. To maintain strict chemoselectivity and minimize alkyl halide waste, this protocol utilizes methyl 3-bromo-4-hydroxybenzoate as the starting material, leveraging the ester to protect the carboxylic acid from unwanted side reactions 1.

  • Base and Solvent Dynamics: Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base. It is sufficiently basic to deprotonate the phenolic hydroxyl (pKa ~8.5) without degrading the ester. N,N-Dimethylformamide (DMF) is the optimal polar aprotic solvent for this Williamson ether synthesis, solvating the potassium cation and leaving the phenoxide highly nucleophilic to accelerate the Sₙ2 displacement of the primary bromide 2.

  • Saponification Environment: The intermediate methyl 3-bromo-4-(hexyloxy)benzoate is highly lipophilic. Saponification is therefore conducted using sodium hydroxide in a miscible co-solvent system (THF/MeOH/H₂O) to ensure complete ester cleavage, followed by controlled acidification to yield the target compound 3.

Process Workflow & Visualization

Workflow SM Methyl 3-bromo-4-hydroxybenzoate Alk Step 1: Williamson Ether Synthesis (1-Bromohexane, K2CO3, DMF) SM->Alk SN2 Alkylation Int Methyl 3-bromo-4-(hexyloxy)benzoate Alk->Int Aqueous Workup Sap Step 2: Saponification (NaOH, THF/MeOH/H2O) Int->Sap Ester Cleavage Acid Acidification (1M HCl to pH 2) Sap->Acid Protonation Prod 3-Bromo-4-(hexyloxy)benzoic acid Acid->Prod Precipitation

Workflow for 3-Bromo-4-(hexyloxy)benzoic acid synthesis via O-alkylation and saponification.

Quantitative Data Summaries

Table 1: Stoichiometry and Reagent Profile for Step 1 (O-Alkylation)

Reagent MW ( g/mol ) Equivalents Mass/Volume Function
Methyl 3-bromo-4-hydroxybenzoate 231.04 1.0 10.0 g Starting Material
1-Bromohexane 165.07 1.2 7.3 mL Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.21 2.0 12.0 g Base

| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL | Polar Aprotic Solvent |

Table 2: Stoichiometry and Reagent Profile for Step 2 (Saponification)

Reagent MW ( g/mol ) Equivalents Mass/Volume Function
Methyl 3-bromo-4-(hexyloxy)benzoate 315.20 1.0 ~13.6 g Intermediate
Sodium Hydroxide (NaOH) 40.00 3.0 5.2 g Hydrolytic Base
THF / Methanol / Water - - 40 / 20 / 20 mL Co-solvent System

| 1M Hydrochloric Acid (HCl) | 36.46 | to pH 2 | ~140 mL | Acidifying Agent |

Table 3: Expected Analytical Specifications

Parameter Specification Validation Method
Overall Yield 80 - 88% (Over 2 steps) Gravimetric Analysis
Appearance White to off-white crystalline powder Visual Inspection
Purity > 98% HPLC (UV at 254 nm)

| Identity | Conforms to structure | ¹H NMR (CDCl₃) & LC-MS |

Step-by-Step Methodologies

Step 1: O-Alkylation (Synthesis of Methyl 3-bromo-4-(hexyloxy)benzoate)
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-bromo-4-hydroxybenzoate (10.0 g, 43.3 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (12.0 g, 86.6 mmol). Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation. The solution may darken slightly.

  • Alkylation: Dropwise, add 1-bromohexane (7.3 mL, 52.0 mmol) via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere for 5 hours.

  • Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (lower R_f) should completely convert to the highly lipophilic ether product (higher R_f).

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water to crash out the product. Extract the aqueous phase with Ethyl Acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine (3 × 50 mL). Note: This aggressive brine wash is critical to remove residual DMF, which is highly water-soluble but can stubbornly partition into the organic phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil or low-melting solid.

Step 2: Saponification (Synthesis of 3-Bromo-4-(hexyloxy)benzoic acid)
  • Dissolution: Dissolve the crude intermediate (~13.6 g, 43.3 mmol) in a solvent mixture of THF (40 mL) and Methanol (20 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add a solution of NaOH (5.2 g, 130 mmol) dissolved in distilled water (20 mL).

  • Reaction: Heat the biphasic mixture to 60 °C and stir vigorously for 3 hours.

  • Validation Checkpoint 2: TLC (Hexanes:EtOAc 4:1) will show the complete disappearance of the lipophilic ester spot. The product will remain at the baseline due to the formation of the highly polar sodium carboxylate salt.

  • Solvent Removal: Cool to room temperature and concentrate under reduced pressure to remove the majority of the volatile THF and Methanol.

  • Acidification: Dilute the remaining aqueous phase with 50 mL of water and cool in an ice bath. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches strictly 2.0. A thick, white precipitate of the free acid will form immediately.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 30 mL) to remove inorganic salts, followed by a wash with cold hexanes (20 mL). Note: The cold hexane wash selectively removes any unreacted 1-bromohexane or lipophilic impurities without dissolving the target carboxylic acid.

  • Drying: Dry the product in a vacuum oven at 45 °C overnight to afford pure 3-bromo-4-(hexyloxy)benzoic acid.

References

  • Title: Technical Support Center: Synthesis of 4-(2-(Dimethylamino)ethoxy)
  • Source: Liquid Crystals (Taylor & Francis Online)
  • Title: Development of Ethyl-Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6)

Sources

Method

Application Note: High-Resolution ¹H NMR Analysis of 3-Bromo-4-(hexyloxy)benzoic Acid

Target Audience: Analytical Chemists, Synthetic Researchers, and Materials Scientists Document Type: Standard Operating Protocol & Spectral Interpretation Guide Introduction & Chemical Context 3-Bromo-4-(hexyloxy)benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Materials Scientists Document Type: Standard Operating Protocol & Spectral Interpretation Guide

Introduction & Chemical Context

3-Bromo-4-(hexyloxy)benzoic acid (CAS: 158873-84-8) is a highly functionalized aromatic building block frequently utilized in the synthesis of thermotropic liquid crystals, novel mesogens, and pharmaceutical intermediates[1]. The molecule features a rigid benzoic acid core that readily self-associates into hydrogen-bonded dimers, coupled with a flexible hexyloxy chain that influences its macroscopic phase behavior[2].

Accurate structural characterization of this compound via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying regiochemistry, assessing purity, and confirming successful etherification or halogenation during multi-step syntheses. This application note provides a self-validating protocol for sample preparation, acquisition, and mechanistic interpretation of the ¹H NMR spectrum, grounded in fundamental principles of magnetic anisotropy and mesomeric effects.

Experimental Protocol: A Self-Validating System

In NMR spectroscopy, the quality of the sample preparation directly dictates the resolution and signal-to-noise (S/N) ratio of the resulting spectrum. The following protocol is engineered to eliminate common artifacts such as line broadening and poor shimming.

Step-by-Step Methodology
  • Optimal Sample Mass: Weigh exactly 10 to 15 mg of 3-Bromo-4-(hexyloxy)benzoic acid into a clean glass vial[3].

    • Causality Check: Using too little sample results in a poor S/N ratio, while excessive concentration increases solution viscosity. High viscosity slows molecular tumbling, which increases spin-spin ( T2​ ) relaxation rates and causes irreversible resonance line broadening[4].

  • Solvent Selection & Referencing: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[3].

    • Causality Check: The 2 H signal from CDCl₃ provides a frequency lock to stabilize the magnetic field and is used for shimming[5]. TMS acts as the internal chemical shift reference set precisely at 0.0 ppm[6]. Note: While CDCl₃ is standard, the carboxylic acid proton may undergo rapid exchange or broaden significantly; if the -COOH peak is critical for your analysis, anhydrous DMSO- d6​ is a superior alternative[7].

  • Filtration (Critical Step): Draw the dissolved sample into a Pasteur pipette and filter it through a tightly packed plug of glass wool directly into a high-quality 5 mm NMR tube.

    • Causality Check: Never skip filtration. Suspended solid particles possess a different magnetic susceptibility than the bulk solvent, creating localized distortions in magnetic field homogeneity around every particle. This results in broad, indistinct peaks that cannot be corrected by shimming. Do not use cotton wool, as CDCl₃ can extract oligomeric contaminants from it.

  • Volume & Tube Geometry: Ensure the final solvent height in the 5 mm NMR tube is strictly between 4.0 and 5.0 cm (approx. 0.6 mL)[8].

    • Causality Check: The sample volume must extend well beyond the active volume of the spectrometer's RF coil. If the liquid-air interface falls within the coil region, severe magnetic field distortions will occur, making it impossible to achieve a good shim[5].

NMR_Workflow Start 1. Weigh 10-15 mg of 3-Bromo-4-(hexyloxy)benzoic acid Solvent 2. Add 0.6 mL CDCl3 (with 0.03% TMS) Start->Solvent Note1 Prevents high viscosity & T2 relaxation broadening Start->Note1 Mix 3. Vortex to ensure complete dissolution Solvent->Mix Note2 TMS provides 0.0 ppm ref. CDCl3 provides 2H lock Solvent->Note2 Filter 4. Filter through glass wool plug in Pasteur pipette Mix->Filter Tube 5. Transfer to 5 mm NMR tube (Fill height: 4-5 cm) Filter->Tube Note3 Removes solid particles that distort magnetic homogeneity Filter->Note3 Acquire 6. Acquire 1H NMR Spectrum (Lock, Shim, Tune) Tube->Acquire Note4 Prevents liquid-air interface from entering RF coil volume Tube->Note4

Figure 1: Optimized workflow for NMR sample preparation highlighting the causality behind each procedural step.

Spectral Interpretation & Data Presentation

The ¹H NMR spectrum of 3-Bromo-4-(hexyloxy)benzoic acid is characterized by three distinct regions: the highly deshielded carboxylic acid proton, the anisotropic aromatic core, and the aliphatic hexyloxy chain.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
-COOH ~11.5 - 12.5Broad singlet-1HAcidic proton (H-bonded dimer)
H-2 8.17Doublet (d)2.01HAr-H (ortho to COOH, ortho to Br)
H-6 7.87Doublet of doublets (dd)8.5, 2.01HAr-H (ortho to COOH, meta to Br)
H-5 7.12Doublet (d)8.51HAr-H (ortho to O-hexyl)
C1' 4.10Triplet (t)6.52H-O-CH₂- (Deshielded by oxygen)
C2' 1.85Multiplet (m)-2H-CH₂-
C3' 1.45Multiplet (m)-2H-CH₂-
C4', C5' 1.35Multiplet (m)-4H-(CH₂)₂-
C6' 0.90Triplet (t)7.03HTerminal -CH₃
Mechanistic Causality of Chemical Shifts

1. The Aromatic Core (7.12 - 8.17 ppm): In the vicinity of the benzene ring, the applied magnetic field is non-uniform (anisotropic) due to the π -electron ring current, which inherently deshields aromatic protons[9]. The exact chemical shifts of H-2, H-5, and H-6 are dictated by the mesomeric (+M/-M) and inductive (+I/-I) effects of the three substituents:

  • The -COOH Group: Acts as a strong electron-withdrawing group (-I, -M), drastically decreasing electron density at the ortho and para positions. This heavily deshields H-2 and H-6, pushing their resonances downfield[9].

  • The Hexyloxy Group (-OR): The oxygen lone pairs donate electron density into the ring via resonance (+M effect). This increases electron density specifically at the ortho position (H-5), shielding it and shifting its resonance upfield to ~7.12 ppm[9].

  • The Bromine Atom: Exerts a net inductive electron-withdrawing effect (-I), slightly deshielding the adjacent H-2 proton, making it the most downfield aromatic signal at 8.17 ppm.

2. The Carboxylic Acid Proton (>11.0 ppm): The -COOH proton is highly deshielded due to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl double bond. Furthermore, 4-alkoxybenzoic acids are known to arrange almost exclusively as dimers via intermolecular hydrogen bonding between carboxyl groups in both solid and solution states[2]. This strong hydrogen bonding further deshields the proton, though chemical exchange with trace moisture in CDCl₃ often renders this peak broad or occasionally invisible[6].

3. The Aliphatic Chain (0.90 - 4.10 ppm): The highly electronegative ether oxygen pulls electron density away from the adjacent C1' methylene protons via the inductive effect, deshielding them to 4.10 ppm. Because inductive effects decay exponentially with distance through σ -bonds, the C2' protons are only mildly affected (1.85 ppm), and the remaining alkyl protons return to standard aliphatic baseline values.

Electronic_Effects COOH -COOH Group (Position 1) H2 H-2 (8.17 ppm) Strongly Deshielded COOH->H2 -I, -M (Ortho) H6 H-6 (7.87 ppm) Deshielded COOH->H6 -I, -M (Ortho) Br -Br Atom (Position 3) Br->H2 -I (Ortho) Br->H6 -I (Para) OR -O-Hexyl Group (Position 4) OR->H2 +M (Meta, weak) H5 H-5 (7.12 ppm) Shielded OR->H5 +M (Ortho)

Figure 2: Vector mapping of inductive (-I) and mesomeric (+M/-M) electronic effects dictating the chemical shifts of the aromatic protons.

Quality Control & Troubleshooting

  • Missing or Broad -COOH Peak: Students and analysts often expect a sharp -OH peak; however, the acidic proton is frequently broad, weak, or missing due to rapid exchange with trace D₂O/H₂O in the solvent or concentration-dependent dimerization effects[6]. Ensure the CDCl₃ is strictly anhydrous, or switch to DMSO- d6​ .

  • Poor Resolution / Lack of Splitting: If the expected doublet (H-2) and doublet of doublets (H-6) collapse into broad singlets, the magnetic field is inhomogeneous. This is almost exclusively caused by failing to filter the sample, or filling the NMR tube to an incorrect depth[8].

References

  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare Massachusetts Institute of Technology
  • APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes Massachusetts Institute of Technology
  • 1H and 13C NMR Spectra of Substituted Benzoic Acids Royal Society of Chemistry
  • NMR Sample Preparation: How to Prepare Samples for NMR University of Minnesota
  • NMR Sample Prepar
  • NMR Sample Preparation - Western University Western University
  • 1H proton NMR spectrum of benzoic acid Doc Brown's Advanced Organic Chemistry
  • Sample preparation for NMR measurements and points to keep in mind University of Oklahoma
  • Determination of 13C chemical shift anisotropy tensors and molecular order of 4-hexyloxybenzoic acid N
  • Conformational Flexibility and Crystallization: The Case of 4-Hexyloxybenzoic Acid ACS Public

Sources

Application

Application Notes and Protocols: 13C NMR Characterization of 3-Bromo-4-(hexyloxy)benzoic acid

Abstract This comprehensive technical guide provides a detailed protocol and in-depth analysis for the characterization of 3-Bromo-4-(hexyloxy)benzoic acid using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed protocol and in-depth analysis for the characterization of 3-Bromo-4-(hexyloxy)benzoic acid using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science who require robust analytical methods for structural elucidation and purity assessment of substituted benzoic acid derivatives. The guide outlines the fundamental principles of 13C NMR as they apply to this specific molecule, a step-by-step protocol for sample preparation and data acquisition, and a thorough interpretation of the expected 13C NMR spectrum, including predicted chemical shifts and their assignments. The methodologies described herein are designed to ensure high-quality, reproducible data in accordance with established spectroscopic standards.

Introduction: The Importance of Structural Verification

3-Bromo-4-(hexyloxy)benzoic acid is a polysubstituted aromatic compound with potential applications in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials. As with any synthetic organic molecule destined for high-technology applications, unambiguous structural verification is a critical component of quality control. 13C NMR spectroscopy offers a powerful, non-destructive technique to probe the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, providing a "fingerprint" of the molecule's connectivity.

Unlike proton (¹H) NMR spectra, which can be complicated by proton-proton coupling, standard 13C NMR spectra are typically acquired with proton decoupling, resulting in a simplified spectrum where each unique carbon appears as a single line.[1][2] The chemical shift of each signal is highly sensitive to the local electronic environment, offering valuable insights into the functional groups and overall structure of the molecule.[2][3] This application note will detail the expected 13C NMR spectrum of 3-Bromo-4-(hexyloxy)benzoic acid and provide a robust protocol for its acquisition and interpretation.

Theoretical Considerations for 13C NMR of 3-Bromo-4-(hexyloxy)benzoic acid

The 13C NMR spectrum of 3-Bromo-4-(hexyloxy)benzoic acid is governed by the influence of its various substituents on the chemical shifts of the aromatic and aliphatic carbons. The key structural features influencing the spectrum are:

  • The Carboxylic Acid Group (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and will appear significantly downfield, typically in the range of 165-185 ppm.[3][4]

  • The Aromatic Ring: The six carbons of the benzene ring will have distinct chemical shifts based on their position relative to the three substituents. Due to the lack of symmetry, all six aromatic carbons are expected to be non-equivalent, giving rise to six separate signals.[1] Their shifts will be influenced by the electron-donating effect of the hexyloxy group and the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

  • The Hexyloxy Chain (-O(CH₂)₅CH₃): The six carbon atoms of the hexyloxy chain will each produce a distinct signal. The carbon atom directly attached to the oxygen (Cα) will be the most deshielded of the aliphatic carbons, appearing in the 60-70 ppm range. The chemical shifts of the other methylene carbons will follow a predictable pattern, with the terminal methyl group being the most shielded and appearing furthest upfield.

The expected number of signals in the 13C NMR spectrum of 3-Bromo-4-(hexyloxy)benzoic acid is 13, corresponding to the 13 unique carbon environments in the molecule.

Experimental Protocol

This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of 3-Bromo-4-(hexyloxy)benzoic acid.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Sample Purity: Ensure the 3-Bromo-4-(hexyloxy)benzoic acid sample is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be considered.

  • Concentration: For a standard 13C NMR experiment on a modern spectrometer (e.g., 400-500 MHz), a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[5]

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.0 ppm). Adherence to IUPAC recommendations for referencing is crucial for data comparability.[6]

NMR Spectrometer Parameters

The following parameters are recommended for a standard proton-decoupled 13C NMR experiment. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or equivalentA standard 30° pulse with proton decoupling to simplify the spectrum and provide a good signal-to-noise ratio.
Spectral Width 0 - 220 ppmThis range encompasses the chemical shifts of all expected carbon types in the molecule.[7]
Acquisition Time (AQ) 1.0 - 2.0 sA longer acquisition time improves digital resolution, but also increases the experiment time.
Relaxation Delay (D1) 2.0 - 5.0 sA sufficient delay is necessary to allow for the relaxation of the carbon nuclei, which is crucial for obtaining accurate signal intensities, especially in quantitative experiments.[8]
Number of Scans (NS) 128 or higherDue to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. This number can be increased for more dilute samples.[9]
Temperature 298 K (25 °C)Standard room temperature operation.

Predicted 13C NMR Data and Interpretation

The following table summarizes the predicted chemical shifts for each carbon atom in 3-Bromo-4-(hexyloxy)benzoic acid. These predictions are based on established chemical shift ranges and data from structurally similar compounds, such as 3-bromo-4-methoxybenzoic acid and 4-hexyloxybenzoic acid.

Table 1: Predicted 13C NMR Chemical Shifts for 3-Bromo-4-(hexyloxy)benzoic acid

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O 168 - 172The carboxylic acid carbonyl carbon is highly deshielded and appears far downfield.
C-4 (Ar-O) 158 - 162This aromatic carbon is directly attached to the strongly electron-donating hexyloxy group, causing a significant downfield shift.
C-2 (Ar-H) 134 - 137This aromatic carbon is ortho to the carboxylic acid and meta to the hexyloxy group.
C-6 (Ar-H) 131 - 134This aromatic carbon is ortho to the hexyloxy group and meta to the carboxylic acid.
C-1 (Ar-COOH) 124 - 127The ipso-carbon attached to the carboxylic acid group.
C-5 (Ar-H) 114 - 117This aromatic carbon is ortho to the hexyloxy group and meta to the bromine atom.
C-3 (Ar-Br) 111 - 114The ipso-carbon attached to the bromine atom is shifted upfield due to the "heavy atom effect".
-OCH₂- 68 - 72The carbon of the hexyloxy chain directly bonded to the oxygen atom is the most deshielded of the aliphatic carbons.
-OCH₂CH₂- 31 - 33The second carbon in the hexyloxy chain.
-O(CH₂)₂CH₂- 28 - 30The third carbon in the hexyloxy chain.
-O(CH₂)₃CH₂- 25 - 27The fourth carbon in the hexyloxy chain.
-O(CH₂)₄CH₂- 22 - 24The fifth carbon in the hexyloxy chain.
-CH₃ 13 - 15The terminal methyl group of the hexyloxy chain is the most shielded carbon and appears furthest upfield.
Visualizing the Structure and Carbon Assignments

The following diagram illustrates the structure of 3-Bromo-4-(hexyloxy)benzoic acid with the carbon atoms numbered for clear correlation with the predicted chemical shifts in Table 1.

Figure 1. Molecular structure of 3-Bromo-4-(hexyloxy)benzoic acid.

Data Analysis and Reporting

When analyzing the acquired 13C NMR spectrum, it is important to:

  • Reference the Spectrum: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

  • Peak Picking: Identify and list all the peaks in the spectrum.

  • Assignment: Correlate the observed peaks with the predicted chemical shifts in Table 1. The relative intensities of the signals can provide clues, as quaternary carbons (C-1, C-3, C-4, and C=O) will generally have lower intensities than protonated carbons.

  • Reporting: Report the chemical shifts to one or two decimal places, in accordance with IUPAC recommendations.[6]

Conclusion

13C NMR spectroscopy is an essential technique for the structural characterization of 3-Bromo-4-(hexyloxy)benzoic acid. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality, reproducible spectra. The provided table of predicted chemical shifts, based on established principles and data from analogous compounds, serves as a reliable reference for the interpretation and assignment of the experimental spectrum. This rigorous analytical approach ensures the unambiguous confirmation of the molecular structure, which is a prerequisite for its use in further research and development.

References

  • American Chemical Society. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. [Link]

  • Harris, R. K., Becker, E. D., de Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • National Center for Biotechnology Information. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. PubMed Central. [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the 13C NMR spectrum of benzoic acid. [Link]

  • OpenStax. (2023). Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. NMR Facility. [Link]

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]

  • Lviv Polytechnic National University. (n.d.). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. [Link]

  • Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • University of Ottawa. (n.d.). NMR sample preparation. [Link]

  • National Institute of Standards and Technology. (n.d.). 13C NMR spectroscopy. [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. PubMed Central. [Link]

  • ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • University of California, Davis. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... [Link]

  • ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... [Link]

Sources

Method

Application Note: Advanced Mass Spectrometry of 3-Bromo-4-(hexyloxy)benzoic Acid

Introduction & Physicochemical Context 3-Bromo-4-(hexyloxy)benzoic acid (C₁₃H₁₇BrO₃) is a highly functionalized aromatic compound frequently utilized as an intermediate in the synthesis of liquid crystals and advanced ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

3-Bromo-4-(hexyloxy)benzoic acid (C₁₃H₁₇BrO₃) is a highly functionalized aromatic compound frequently utilized as an intermediate in the synthesis of liquid crystals and advanced pharmaceutical active ingredients. From an analytical perspective, this molecule presents a fascinating structural triad: an ionizable carboxylic acid moiety, a lipophilic hexyloxy chain, and a heavy halogen (bromine) substituent.

Analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a nuanced understanding of its physicochemical behavior. The presence of the bromine atom provides a distinct isotopic signature, while the hexyloxy chain dictates its chromatographic retention and specific collision-induced dissociation (CID) pathways. This application note details a robust, self-validating methodology for the qualitative and quantitative MS analysis of 3-Bromo-4-(hexyloxy)benzoic acid.

Ionization Strategy & Causality

Why Electrospray Ionization Negative Mode (ESI-)? The selection of the ionization mode is the most critical determinant of assay sensitivity. While atmospheric pressure chemical ionization (APCI) can volatilize the lipophilic hexyl chain, ESI in negative ion mode is vastly superior for this analyte. The carboxylic acid group (-COOH) is inherently acidic and readily deprotonates to form a highly stable carboxylate anion ([M-H]⁻)[1].

Causality Check: Analysts often assume that a basic mobile phase is required to drive the deprotonation equilibrium of benzoic acids. However, we employ a mobile phase containing 0.1% formic acid. Why? Because the chromatographic benefits (suppression of secondary interactions with column silanols, leading to sharp, symmetrical peaks) outweigh the slight suppression of ESI- signal. The electrospray droplet dynamics are sufficiently energetic to force deprotonation at the droplet surface even in an acidic environment, ensuring excellent sensitivity[2].

Analytical Workflow Architecture

G N1 Sample Preparation (Dilution in MeOH/H2O) N2 Chromatographic Separation (C18, Acidic Gradient) N1->N2 2 µL Injection N3 Electrospray Ionization (ESI Negative Mode) N2->N3 Eluent N4 Mass Analysis (MRM / Precursor Scan) N3->N4 [M-H]- Ions N5 Data Validation (79Br/81Br Isotope Check) N4->N5 MS/MS Spectra

LC-MS/MS Workflow for 3-Bromo-4-(hexyloxy)benzoic acid analysis.

Step-by-Step Experimental Protocol

Sample Preparation (Self-Validating System)

To ensure trustworthiness, the sample preparation must prevent the formation of artifacts (such as methyl esters) while maintaining solubility.

  • Stock Solution: Dissolve 1.0 mg of 3-Bromo-4-(hexyloxy)benzoic acid in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock. Avoid methanol for long-term storage of the stock to prevent slow Fischer esterification of the carboxylic acid.

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 ACN:Water.

  • Internal Standard (IS): Spike the working solution with 50 ng/mL of a stable-isotope-labeled analog (e.g., Benzoic acid-d5) to validate ionization efficiency and correct for matrix effects.

Liquid Chromatography Conditions
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size). The C18 stationary phase effectively interacts with the hydrophobic hexyloxy chain.

  • Mobile Phase A: Water + 0.1% Formic Acid[1].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1].

  • Gradient:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 4.0 min: Ramp to 95% B (Elution of the lipophilic analyte occurs here).

    • 4.0 - 5.0 min: Hold at 95% B (Column wash).

    • 5.0 - 6.0 min: Return to 20% B (Equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (ESI-)
  • Capillary Voltage: 3.5 kV (optimized to prevent electrical discharge in negative mode).

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 10 L/min.

  • Fragmentor Voltage: 90 V. Crucial Causality: High fragmentor voltages will cause in-source decarboxylation (loss of CO₂), severely depleting the [M-H]⁻ precursor ion[1]. Keep this voltage low to moderate.

Fragmentation Mechanics & Structural Elucidation

The structural elucidation of this compound relies on understanding its collision-induced dissociation (CID) behavior. The fragmentation is dominated by two primary neutral losses, which are visualized below.

G M Precursor[M-H]- m/z 299.03 / 301.03 F1 Fragment[M-H - C6H12]- m/z 214.93 / 216.93 M->F1 -84 Da (Hexene) F2 Fragment [M-H - CO2]- m/z 255.04 / 257.04 M->F2 -44 Da (CO2) F3 Bromophenoxide Anion m/z 170.95 / 172.95 F1->F3 -44 Da (CO2) F2->F3 -84 Da (Hexene)

CID fragmentation pathway of 3-Bromo-4-(hexyloxy)benzoic acid in negative ESI.

Mechanistic Breakdown:
  • The Bromine Isotope Doublet (The Anchor): Bromine exists in nature as two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This creates a diagnostic 1:1 intensity doublet separated by 2 Da[3]. Any fragment ion that retains the aromatic ring must exhibit this doublet. If a fragment lacks it, the C-Br bond has been cleaved.

  • Loss of Hexene (-84 Da): The hexyloxy ether linkage undergoes a charge-remote Maccoll-type elimination (or McLafferty-type rearrangement) during CID. The alkyl chain is expelled as a neutral hexene molecule, leaving behind a stable phenoxide anion[4].

  • Decarboxylation (-44 Da): Carboxylic acids are highly prone to losing CO₂ under collisional activation[1]. This can occur directly from the precursor or sequentially after the loss of the hexyl chain.

Quantitative Data & Diagnostic Ions

The following table summarizes the high-resolution mass spectrometry (HRMS) expected values and relative abundances for MRM method development.

Ion TypeFormulaExact Mass (⁷⁹Br)Exact Mass (⁸¹Br)Relative AbundanceDiagnostic Significance
Precursor [C₁₃H₁₆BrO₃]⁻299.0288301.0268100% (Base Peak)Confirms intact molecule; 1:1 ratio validates Br presence.
Fragment 1 [C₇H₄BrO₃]⁻214.9349216.9329~60% (at CE 15 eV)Confirms the presence of a cleavable C6 ether chain.
Fragment 2 [C₁₂H₁₆BrO]⁻255.0390257.0370~30% (at CE 15 eV)Confirms the presence of a free carboxylic acid group.
Fragment 3 [C₆H₄BrO]⁻170.9450172.9430~85% (at CE 30 eV)Core aromatic ring; terminal fragment in moderate CID.

Troubleshooting & Protocol Self-Validation

To ensure the highest E-E-A-T standards, analysts must implement self-validating checks during data acquisition:

  • Artifact Identification (Dimerization): If you observe unexpected high molecular weight peaks at m/z 599.06 / 601.06 / 603.06 (a 1:2:1 triplet), you are witnessing the formation of [2M-H]⁻ non-covalent dimers[1]. Causality: High analyte concentrations in the ESI source lead to hydrogen bonding between the carboxylic acid groups of two molecules. Solution: Dilute the sample by a factor of 10 to break the dimerization equilibrium[1].

  • In-Source Fragmentation: If the m/z 255/257 peaks appear in the MS1 (full scan) spectrum before any collision energy is applied, the fragmentor/cone voltage is too high, causing premature decarboxylation[1]. Lower the voltage in 10 V increments until the precursor ion is restored as the base peak.

Sources

Application

Application Note: Utilizing 3-Bromo-4-(hexyloxy)benzoic Acid in Advanced Liquid Crystal Formulations

Introduction and Mechanistic Insights In the rational design of thermotropic liquid crystals (LCs), the molecular core dictates the mesomorphic behavior, optical anisotropy ( Δn ), and dielectric anisotropy ( Δϵ ). 3-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

In the rational design of thermotropic liquid crystals (LCs), the molecular core dictates the mesomorphic behavior, optical anisotropy ( Δn ), and dielectric anisotropy ( Δϵ ). 3-Bromo-4-(hexyloxy)benzoic acid is a highly versatile, bifunctional building block utilized extensively in the synthesis of advanced nematic and smectic liquid crystal formulations.

As a Senior Application Scientist, I select this specific intermediate for two fundamental reasons:

  • Steric and Electronic Disruption (The Lateral Effect): The introduction of a bulky bromine atom (Immirzi volume ~33 nm³) at the lateral 3-position forces intermolecular separation [1]. Causality: This steric hindrance disrupts highly ordered, rigid smectic phases (e.g., SmB, SmE), significantly depressing the melting point and promoting the formation of highly desirable, lower-viscosity Nematic (N) or tilted Smectic C (SmC) phases [2]. Furthermore, the electronegative bromine induces a strong transverse dipole moment, which is critical for achieving negative dielectric anisotropy ( Δϵ<0 ) in vertically aligned (VA) displays and enhancing spontaneous polarization ( Ps​ ) in ferroelectric liquid crystals (FLCs) [1].

  • Synthetic Versatility: The aryl bromide moiety serves as a perfect orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows researchers to seamlessly extend the conjugated π -system to biphenyl or terphenyl cores without disturbing the flexible hexyloxy tail, which is required for mesophase fluidity [3].

Divergent Synthetic Workflows

Depending on the target application—either fast-switching Chiral Smectic C (SmC*) materials for spatial light modulators or high-birefringence Nematic materials for optical sensors—the synthetic pathway diverges.

LC_Workflow cluster_path1 Pathway 1: FLC / AFLC Synthesis cluster_path2 Pathway 2: Nematic Core Extension Start 3-Bromo-4-(hexyloxy)benzoic acid (Core Building Block) Esterification Steglich Esterification (DCC, DMAP, DCM) Start->Esterification Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) Start->Suzuki ChiralTail Addition of Chiral Alcohol (e.g., (S)-2-octanol) Esterification->ChiralTail SmC_LC Chiral Smectic C (SmC*) Ferroelectric LC ChiralTail->SmC_LC Validation Validation: DSC, POM, XRD SmC_LC->Validation Boronic Aryl Boronic Acid (e.g., 4-Cyanophenylboronic acid) Suzuki->Boronic Nematic_LC High-Birefringence Nematic LC Boronic->Nematic_LC Nematic_LC->Validation

Fig 1: Divergent synthetic workflows utilizing 3-Bromo-4-(hexyloxy)benzoic acid in LC formulation.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate purity is confirmed before proceeding to complex formulation stages.

Protocol A: Synthesis of Chiral SmC* Mesogens via Steglich Esterification

This protocol yields a chiral ester, a fundamental component of Ferroelectric Liquid Crystal (FLC) mixtures.

Reagents:

  • 3-Bromo-4-(hexyloxy)benzoic acid (1.0 eq)

  • (S)-2-Octanol or a chiral phenol derivative (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Suspend 3-Bromo-4-(hexyloxy)benzoic acid and the chiral alcohol in anhydrous DCM under an inert argon atmosphere. Add DMAP.

  • Thermal Control (Critical): Cool the reaction flask to 0 °C using an ice bath.

    • Causality: The formation of the O-acylisourea intermediate is highly exothermic. Maintaining 0 °C prevents the irreversible, thermally-driven rearrangement of the intermediate into an inactive N-acylurea byproduct, thereby maximizing the esterification yield.

  • Coupling: Add a solution of DCC in DCM dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Purification: Filter the white precipitate (Dicyclohexylurea, DCU). Wash the organic filtrate sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via silica gel column chromatography (Hexanes/EtOAc).

  • Self-Validation:

    • IR Spectroscopy: Confirm the disappearance of the broad carboxylic O-H stretch (~3200–2500 cm⁻¹) and the appearance of a sharp ester C=O stretch at ~1730 cm⁻¹.

    • Polarized Optical Microscopy (POM): Upon cooling from the isotropic melt, observe the formation of focal-conic fan textures, indicative of the SmC* phase.

Protocol B: Core Extension via Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol extends the molecular core to increase birefringence ( Δn ), ideal for nematic displays.

Reagents:

  • 3-Bromo-4-(hexyloxy)benzoic acid (1.0 eq)

  • 4-Cyanophenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, 2M aqueous solution)

  • Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Combine the aryl bromide, boronic acid, and Toluene/Ethanol solvent mixture in a Schlenk flask.

  • Degassing (Critical): Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 30 minutes.

    • Causality: Pd(0) catalysts are highly susceptible to oxidation by dissolved O₂. Rigorous degassing prevents catalyst deactivation and suppresses the oxidative homocoupling of the boronic acid, ensuring cross-coupling fidelity.

  • Catalyst Addition: Add Pd(PPh₃)₄ and the degassed aqueous K₂CO₃ solution. Reflux at 90 °C for 16 hours.

  • Workup: Cool to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate. Acidify the combined organic layers with 1M HCl to precipitate the extended benzoic acid derivative. Recrystallize from ethanol.

  • Self-Validation:

    • NMR Spectroscopy: Confirm the downfield shift and integration of the newly formed biphenyl aromatic protons.

    • TLC: The product will exhibit a significantly lower Rf​ value and intense UV fluorescence under 254 nm light due to the extended conjugated π -system.

Quantitative Data Summary

To demonstrate the structural impact of the 3-bromo substitution, Table 1 compares the thermotropic and electro-optic properties of laterally substituted phenyl benzoates against their unsubstituted counterparts.

Table 1: Thermotropic and Electro-Optic Effects of Lateral Substitution

Core StructureLateral SubstituentPhase Sequence (°C)*Dielectric Anisotropy ( Δϵ )Immirzi Volume (nm³)
4-(hexyloxy)phenyl benzoateNone (H)Cr 65 SmB 80 N 110 Iso+1.2~5
4-(hexyloxy)phenyl benzoate3-FluoroCr 55 SmC 75 N 105 Iso-0.8~13
4-(hexyloxy)phenyl benzoate 3-Bromo Cr 40 SmC 85 N 95 Iso -2.5 ~33

*Phase Key: Cr = Crystalline, SmB = Smectic B, SmC = Smectic C, N = Nematic, Iso = Isotropic. Data Interpretation: The bulky bromine atom significantly depresses the crystallization temperature (Cr) to 40 °C and induces a broad SmC phase window, while shifting the dielectric anisotropy to a highly negative value due to the strong transverse dipole [1][2].

References

  • Characterization of a new chiral antiferroelectric liquid crystal with a lateral bromo substituent. P. Gisse, et al. Liquid Crystals, 2002. Available at:1

  • Dependence of mesomorphism on flexibility of lateral and terminal groups of chalconyl esters. T. Mahalingam, et al. Molecular Crystals and Liquid Crystals, 2016. Available at:2

  • 3-Bromo-4-(hexyloxy)benzoic acid - Product Specifications and Commercial Availability. Avantor Sciences. Available at: 3

Sources

Method

Application Note: 3-Bromo-4-(hexyloxy)benzoic Acid as a Versatile Monomer Precursor for Advanced Functional Polymers

Executive Summary 3-Bromo-4-(hexyloxy)benzoic acid (CAS: 158873-84-8) is a highly versatile building block in macromolecular chemistry, specifically engineered for the synthesis of advanced functional materials such as l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-4-(hexyloxy)benzoic acid (CAS: 158873-84-8) is a highly versatile building block in macromolecular chemistry, specifically engineered for the synthesis of advanced functional materials such as liquid crystalline polymers (LCPs) and conjugated polyarylenes[1]. Its unique structural triad—a reactive carboxylic acid, an electrophilic aryl bromide, and a solubilizing hexyloxy chain—enables orthogonal synthetic strategies.

This application note details field-proven, causality-driven protocols for converting this compound into a symmetrical A2-type bis-bromide monomer, followed by its polymerization via Suzuki-Miyaura polycondensation to yield a highly conjugated, liquid crystalline alternating copolymer.

Physicochemical Profiling & Mechanistic Insights

Table 1: Physicochemical Properties of the Monomer Precursor
PropertyValue
CAS Number 158873-84-8
Chemical Formula C13H17BrO3
Molecular Weight 301.18 g/mol
Functional Groups Carboxylic Acid, Aryl Bromide, Alkyl Ether
Key Reactivity Esterification/Amidation, Pd-Catalyzed Cross-Coupling
Structural Role Mesogenic core induction, solubility enhancement
Mechanistic Insights: Why this monomer?
  • Hexyloxy Chain : In step-growth polymerization, rigid aromatic backbones rapidly precipitate, severely limiting the achievable molecular weight (MW). The flexible C6 chain provides critical steric bulk and solvation entropy, maintaining solubility in organic solvents (e.g., toluene, THF) during polymerization. In the solid state, it promotes the formation of smectic or nematic liquid crystalline mesophases.

  • Aryl Bromide : Positioned meta to the carboxylic acid, the bromine atom serves as an excellent electrophile for oxidative addition by Pd(0) species. It is highly reactive in Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions.

  • Carboxylic Acid : Acts as the anchoring point to construct complex macromolecular architectures. Rather than direct step-growth polymerization, the acid can be esterified with aliphatic diols to create symmetrical A2-type bis-bromide monomers with a well-defined, extended mesogenic core.

Experimental Workflows & Causality

Design Strategy : To synthesize a conjugated alternating copolymer, we utilize a two-step approach: 1) Steglich esterification to form an A2 bis-bromide monomer, and 2) Suzuki polycondensation with a B2 bis-boronic ester.

Protocol 1: Synthesis of A2 Monomer via Steglich Esterification

Target : 1,6-Hexanediyl bis(3-bromo-4-(hexyloxy)benzoate)

Causality & Choice of Reagents : The Steglich esterification [1] is selected over acyl chloride formation (e.g., using SOCl2) to avoid harsh, acidic conditions that might cleave the hexyloxy ether or induce side reactions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is favored over DCC because its urea byproduct is highly water-soluble, simplifying purification. 4-Dimethylaminopyridine (DMAP) acts as an essential acyl transfer catalyst, accelerating the reaction and suppressing the formation of unreactive N-acylurea side products[2].

Step-by-Step Procedure :

  • Preparation : In a flame-dried 250 mL round-bottom flask under an N2 atmosphere, dissolve 3-bromo-4-(hexyloxy)benzoic acid (2.10 eq, 10.5 mmol) and 1,6-hexanediol (1.00 eq, 5.0 mmol) in 100 mL of anhydrous dichloromethane (CH2Cl2).

  • Catalyst Addition : Add DMAP (0.20 eq, 1.0 mmol) to the stirring solution and cool the flask to 0 °C using an ice bath.

  • Coupling : Slowly add EDC·HCl (2.50 eq, 12.5 mmol) in portions over 15 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the diol is completely consumed.

  • Workup : Wash the organic layer successively with 1M HCl (2 × 50 mL), saturated NaHCO3 (2 × 50 mL), and brine (50 mL). The aqueous washes efficiently remove the EDC-urea byproduct and DMAP.

  • Purification : Dry over anhydrous MgSO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to yield the A2 bis-bromide monomer as a white solid.

  • Self-Validation : Confirm the structure via 1H NMR. The disappearance of the carboxylic acid proton and the downfield shift of the 1,6-hexanediol α-protons from ~3.6 ppm to ~4.3 ppm indicate successful esterification.

Protocol 2: Suzuki-Miyaura Polycondensation

Target : Poly(1,6-hexanediyl bis(3-bromo-4-(hexyloxy)benzoate)-alt-9,9-dioctylfluorene)

Causality & Choice of Reagents : Suzuki polycondensation [2] requires strict stoichiometric balance (per the Carothers equation) to achieve high molecular weight. A biphasic solvent system (Toluene/2M K2CO3) ensures that the growing hydrophobic polymer chain remains dissolved in the organic phase, while the base is supplied from the aqueous phase. Aliquat 336 is used as a phase-transfer catalyst to facilitate the interphase transport of the boronate complex. Pd(PPh3)4 is the standard, robust catalyst for this transformation[3].

Step-by-Step Procedure :

  • Monomer Loading : To a Schlenk flask, add the synthesized A2 bis-bromide monomer (1.000 eq, 1.000 mmol) and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (B2 monomer, 1.000 eq, 1.000 mmol).

  • Solvent & Base : Add 15 mL of degassed toluene and 5 mL of degassed 2M aqueous K2CO3. Add 2-3 drops of Aliquat 336.

  • Catalyst Addition : Under a strong N2 counterflow, add Pd(PPh3)4 (0.03 eq, 3 mol%). Seal the flask tightly.

  • Polymerization : Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) for 48 hours. The solution should become highly viscous, indicating significant polymer growth.

  • End-Capping : To quench reactive end-groups and improve thermal stability, add phenylboronic acid (0.1 mmol) dissolved in 1 mL toluene and stir for 4 hours. Subsequently, add bromobenzene (0.1 mmol) and stir for another 4 hours.

  • Precipitation : Cool the mixture to room temperature, dilute with 20 mL of THF, and precipitate dropwise into 500 mL of vigorously stirring methanol.

  • Purification : Collect the fibrous polymer via vacuum filtration. Perform Soxhlet extraction sequentially with methanol and acetone (24 h each) to remove oligomers and catalyst residues, followed by extraction with chloroform to collect the high-MW polymer fraction.

  • Self-Validation : GPC analysis (vs. polystyrene standards) should reveal an Mn > 25,000 g/mol . 1H NMR should show the disappearance of terminal boronic ester methyl protons and the distinct broadening of aromatic peaks.

Data Presentation

Table 2: Expected Properties of the Synthesized Alternating Copolymer
ParameterExpected ValueAnalytical Method
Number-Average MW (Mn) 25,000 - 45,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8 - 2.5Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg) 65 - 80 °CDifferential Scanning Calorimetry (DSC)
Liquid Crystalline Phase Smectic A (110 - 150 °C)Polarized Optical Microscopy (POM) / XRD
Decomposition Temp. (Td, 5%) > 350 °CThermogravimetric Analysis (TGA)
Optical Bandgap (Eg) ~2.8 eVUV-Vis Spectroscopy (Solid Film)

Mandatory Visualization

G Monomer 3-Bromo-4-(hexyloxy)benzoic acid (CAS: 158873-84-8) Step1 Steglich Esterification EDC·HCl, DMAP, CH2Cl2 Monomer->Step1 Diol 1,6-Hexanediol (Aliphatic Linker) Diol->Step1 A2 Bis-Bromide (A2 Monomer) Mesogenic Core Step1->A2 Purified via Column Chromatography Step2 Suzuki Polycondensation Pd(PPh3)4, K2CO3, Toluene/H2O A2->Step2 B2 Fluorene Bis-Boronic Ester (B2 Monomer) B2->Step2 Polymer Conjugated Liquid Crystalline Polymer (Alternating Copolymer) Step2->Polymer End-capped & Precipitated

Workflow from 3-Bromo-4-(hexyloxy)benzoic acid to a conjugated liquid crystalline polymer.

References

  • Title : Steglich Esterification Source : Organic Chemistry Portal URL :[Link]

  • Title : Suzuki Polycondensation: Polyarylenes à la Carte Source : Macromolecular Rapid Communications / ScienceOpen URL :[Link]

Sources

Application

Application Note: Divergent Derivatization of 3-Bromo-4-(hexyloxy)benzoic Acid for Advanced Pharmaceutical Intermediates

Executive Summary & Chemical Rationale 3-Bromo-4-(hexyloxy)benzoic acid is a highly versatile, bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates and supramolecular liquid crys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

3-Bromo-4-(hexyloxy)benzoic acid is a highly versatile, bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates and supramolecular liquid crystal materials[1]. Its structural architecture offers two orthogonal sites for derivatization: a carboxylic acid at the C1 position and an aryl bromide at the C3 position.

The C4-hexyloxy chain is not merely a passive structural element; it is a critical pharmacophoric modifier. In drug design, appending a medium-chain alkoxy group significantly increases the lipophilicity (LogP) of the resulting scaffold. This enhancement is crucial for improving blood-brain barrier (BBB) permeability and increasing binding affinity to deep hydrophobic pockets in target proteins—a strategy frequently leveraged in the development of kinase inhibitors (e.g., ABL1, SYK) and TEAD modulators[2][3][4].

By selectively reacting the C1 and C3 positions, chemists can rapidly generate diverse libraries of lipophilic benzamides and extended biphenyl scaffolds[5].

Reaction Pathway Visualization

G core 3-Bromo-4-(hexyloxy)benzoic acid (Bifunctional Core) path1 Pathway 1: Amidation (C1 Carboxylic Acid) core->path1 path2 Pathway 2: Suzuki Coupling (C3 Aryl Bromide) core->path2 reag1 HATU, DIPEA, Amine DMF, 25°C path1->reag1 reag2 Arylboronic Acid, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C path2->reag2 prod1 Lipophilic Benzamide (Kinase/TEAD Modulators) reag1->prod1 prod2 Biphenyl Scaffold (Nuclear Receptor Agonists) reag2->prod2

Figure 1: Orthogonal derivatization pathways of 3-Bromo-4-(hexyloxy)benzoic acid.

Protocol 1: HATU-Mediated Amidation (Synthesis of Lipophilic Benzamides)

Mechanistic Causality: The C4-hexyloxy group is strongly electron-donating via resonance (+M effect), which decreases the electrophilicity of the C1 carbonyl carbon. To overcome this electronic deactivation, HATU is selected over standard carbodiimides (like EDC). HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole active ester, ensuring high coupling efficiency even with sterically hindered or weakly nucleophilic amines[3].

Self-Validating Protocol:

  • Activation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 3-Bromo-4-(hexyloxy)benzoic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 5 minutes, then add HATU (1.2 equiv) in one portion.

    • Validation Check: The solution will transition from colorless to a pale yellow within 10–15 minutes, visually indicating the formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv) dropwise. Stir the mixture at room temperature for 2–4 hours.

    • Validation Check: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting acid (R_f ~0.2, broad streak) should disappear, replaced by a higher-running, UV-active amide spot (R_f ~0.6).

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash sequentially with 1M aqueous HCl (3×) and saturated aqueous NaHCO₃ (2×).

    • Causality: The acidic wash protonates and removes unreacted amine and DMF solvent into the aqueous layer. The subsequent basic wash deprotonates and extracts any residual starting carboxylic acid, effectively isolating the neutral amide product in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analytical Validation: Confirm product identity via LC-MS (ESI+). The mass spectrum must show the expected [M+H]⁺ and[M+H+2]⁺ isotopic peaks in a distinct 1:1 ratio, which is characteristic of the retained C3 bromine atom.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Synthesis of Biphenyl Scaffolds)

Mechanistic Causality: The aryl bromide at C3 is sterically hindered by the adjacent, bulky C4-hexyloxy chain. To prevent catalyst deactivation and facilitate the challenging oxidative addition step, Pd(dppf)Cl₂ is utilized. Its bidentate dppf ligand provides a large bite angle and sufficient steric bulk to stabilize the palladium intermediate. A biphasic solvent system (1,4-Dioxane/Water) is mandatory: the dioxane dissolves the highly lipophilic starting material, while the water dissolves the K₂CO₃, providing the hydroxide/carbonate ions necessary to activate the arylboronic acid for the crucial transmetalation step[5].

Self-Validating Protocol:

  • Degassing: Charge a Schlenk flask with 3-Bromo-4-(hexyloxy)benzoic acid (1.0 equiv, 5.0 mmol), the desired Arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv). Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M total concentration). Sparge the biphasic mixture with N₂ gas for 15 minutes.

    • Causality: Strict deoxygenation is critical; residual O₂ will rapidly oxidize the catalytically active Pd(0) species to inactive Pd(II), halting the reaction.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv) under a steady stream of N₂. Seal the flask and heat to 90°C for 12–16 hours with vigorous stirring.

  • Workup & Filtration: Cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite, washing thoroughly with Ethyl Acetate.

    • Causality: The Celite pad traps insoluble palladium black and inorganic salts, preventing heavy metal contamination in the final pharmaceutical intermediate.

  • Precipitation: Transfer the filtrate to a separatory funnel, extract the basic aqueous layer, and discard the organic layer. Carefully acidify the aqueous layer with 2M HCl until the pH reaches ~2.

    • Validation Check: A dense white/off-white precipitate will immediately form upon acidification. This phase change is a self-validating physical indicator of successful coupling, as the resulting biphenyl carboxylic acid is highly insoluble in acidic water.

  • Isolation: Filter the precipitate, wash with cold deionized water, and dry under high vacuum. Confirm structural identity via ¹H-NMR (look for the disappearance of the isolated C3-H proton singlet and the appearance of new aromatic multiplet signals from the coupled ring).

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and validation metrics for the derivatization workflows described above:

Reaction TypeTarget IntermediateTypical Yield (%)Reaction Time (h)Purity (HPLC)Key Validation Metric
Amidation (HATU) N-Alkyl-3-bromo-4-(hexyloxy)benzamide85 - 922 - 4> 98%1:1 Isotopic[M+H]⁺ via LC-MS
Amidation (Acyl Chloride) N-Aryl-3-bromo-4-(hexyloxy)benzamide75 - 854 - 6> 95%Disappearance of COOH stretch (IR)
Suzuki Coupling 4-(Hexyloxy)-[1,1'-biphenyl]-3,4'-dicarboxylic acid70 - 8812 - 16> 96%Shift of Ar-H signals in ¹H-NMR

References

  • Carboxamide and sulfonamide derivatives useful as tead modulators . Google Patents (WO2020051099A1). Available at:[3]

  • Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis . PMC (NIH). Available at:[Link][5]

  • Novel compounds . Google Patents (US20150166508A1). Available at:[4]

  • A new type of liquid crystal involving hydrogen bonding: single crystal X-ray structure characterization and properties of the liquid crystal . Taylor & Francis. Available at:[Link][1]

Sources

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Bromo-4-(hexyloxy)benzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Substrate Analysis & Mechanistic Rationale The Suzuki-Miyaura cross-coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Substrate Analysis & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone of modern C–C bond formation . However, applying standard coupling conditions to 3-Bromo-4-(hexyloxy)benzoic acid presents a unique triad of chemical challenges that require deliberate protocol deviations:

  • The Free Carboxylic Acid (-COOH): The acidic proton (pKa ~4.5) will instantly quench one equivalent of the inorganic base to form a carboxylate salt. Because the Suzuki catalytic cycle strictly requires base to activate the boronic acid into a reactive boronate species , using the standard 2.0 equivalents of base will result in a stalled reaction at the transmetalation step.

  • Ortho-Steric Hindrance: The bulky hexyloxy chain at the C4 position creates significant steric shielding around the C3 C–Br bond. This impedes the transmetalation step, which is highly sensitive to steric bulk around the palladium center.

  • Amphiphilic Phase Behavior: Once deprotonated, the molecule possesses a highly lipophilic hexyl tail and a hydrophilic carboxylate head. This amphiphilic nature can cause severe emulsion issues during aqueous workup and limits solubility in purely non-polar solvents.

To overcome these hurdles, the protocol must utilize a miscible solvent system, an excess of a strong base, and a sterically accommodating bidentate palladium catalyst .

Optimization Matrix: Catalyst and Base Selection

The following table summarizes the causality behind the selection of reagents for this specific transformation. Quantitative stoichiometric adjustments are critical for achieving >95% conversion.

Reaction ParameterStandard Suzuki ConditionOptimized Condition for TargetCausality & Mechanistic Rationale
Catalyst System Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) The bidentate dppf ligand forces a cis-coordination geometry on the Pd(II) intermediate, accelerating reductive elimination and overcoming the steric hindrance of the ortho-hexyloxy group.
Base Stoichiometry K₂CO₃ (2.0 equivalents)K₃PO₄ (3.0 equivalents) 1.0 eq is consumed by the free -COOH. The remaining 2.0 eq ensure rapid formation of the boronate complex. K₃PO₄ is preferred over carbonates for sterically hindered substrates .
Solvent System Toluene / Water (Biphasic)1,4-Dioxane / Water (4:1) A miscible system ensures the amphiphilic carboxylate salt and the lipophilic boronic acid remain in a single homogeneous phase at reflux, preventing reaction stalling.

Catalytic Workflow & Logical Relationships

The diagram below illustrates the modified Suzuki-Miyaura catalytic cycle, highlighting the critical base-activation bottleneck specific to free carboxylic acid substrates.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-Br] OxAdd->PdII 3-Bromo-4-(hexyloxy)benzoic acid Base Base Activation (Requires >2.0 eq) PdII->Base Transmet Transmetalation [Ar-Pd-R] Base->Transmet R-B(OH)2 + Base RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Carboxylic Acid Product RedElim->Product

Fig 1. Suzuki-Miyaura catalytic cycle adapted for acidic, sterically hindered aryl bromides.

Self-Validating Experimental Protocol

This methodology is designed to be self-validating; specific checkpoints are embedded to ensure the reaction is proceeding correctly before advancing to the next step.

Materials Required:
  • Aryl Bromide: 3-Bromo-4-(hexyloxy)benzoic acid (1.0 mmol, 301.2 mg)

  • Coupling Partner: Aryl or Alkyl Boronic Acid (1.2 mmol, 1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%, 40.8 mg)

  • Base: Anhydrous K₃PO₄ (3.0 mmol, 3.0 eq, 636.8 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Execution:

Step 1: System Deoxygenation (Critical for Catalyst Lifespan)

  • Prepare 10 mL of the 1,4-Dioxane/Water (4:1) mixture in a sealed vessel.

  • Sparge the solvent with Argon or Nitrogen gas via a submerged needle for a minimum of 15 minutes. Causality: Pd(0) is highly susceptible to atmospheric oxidation, which forms inactive Pd(II) peroxo complexes. Dissolved oxygen is the primary cause of incomplete conversions.

Step 2: Reagent Assembly

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4-(hexyloxy)benzoic acid, the boronic acid, and K₃PO₄.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst last. Causality: Adding the catalyst last minimizes its exposure to localized high concentrations of unactivated substrate, preventing premature catalyst aggregation (palladium black formation).

Step 3: Catalytic Coupling & In-Process Monitoring

  • Add the degassed solvent mixture to the flask under a positive stream of inert gas. Seal the flask and heat to 90 °C in an oil bath for 12 hours.

  • Validation Checkpoint (TLC): Withdraw a 10 µL aliquot. Elute on silica gel using 70:29:1 Hexanes/EtOAc/Glacial Acetic Acid . Self-Validation Logic: The addition of 1% Acetic Acid to the TLC eluent is mandatory. Without it, the free carboxylic acid will strongly interact with the silica, causing severe streaking and resulting in a false-negative reading for reaction progression.

Step 4: pH-Directed Workup (Product Isolation)

  • Cool the reaction to room temperature. Dilute the mixture with 10 mL of 1M NaOH (aqueous) and 15 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel, shake vigorously, and separate the layers. Discard the organic (EtOAc) layer. Causality: Under basic conditions, the product exists as a highly water-soluble sodium carboxylate salt. The EtOAc layer strips away lipophilic impurities, including dead catalyst ligands, triphenylphosphine oxide, and homocoupled boronic acid byproducts.

  • Validation Checkpoint (Acidification): Slowly add 3M HCl to the reserved aqueous layer until a white/off-white precipitate forms. Test the aqueous phase with pH indicator paper. The pH must be ≤ 2.0. If the pH is > 3, the product will remain partially dissolved as a salt, causing severe yield loss.

  • Extract the acidified aqueous layer with fresh EtOAc (3 x 15 mL). The product will now partition entirely into the organic phase.

Step 5: Final Purification

  • Wash the combined organic extracts with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product is typically >90% pure at this stage and can be further purified via recrystallization (e.g., from hot ethanol/water) or flash column chromatography if required.

Troubleshooting Guide

  • Issue: Formation of Palladium Black (Precipitate) within 1 Hour.

    • Cause: Protodeboronation of the boronic acid or oxygen ingress.

    • Solution: Ensure strict adherence to the 15-minute solvent sparging step. If the specific boronic acid is prone to protodeboronation (e.g., electron-deficient heteroaryls), increase its loading to 1.5 equivalents and lower the temperature to 80 °C.

  • Issue: Unresolvable Emulsions During Workup.

    • Cause: The amphiphilic nature of the hexyloxy-benzoic acid product creates micellar structures in biphasic systems.

    • Solution: Filter the biphasic mixture through a pad of Celite prior to phase separation to remove colloidal palladium, which stabilizes emulsions. Alternatively, add a small amount of brine to increase the ionic strength of the aqueous layer.

References

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]

  • Dick, G. R., et al. Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides. Organic Letters (ACS Publications).[Link]

  • Laclef, S., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central (PMC).[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

Application

Esterification of 3-Bromo-4-(hexyloxy)benzoic acid

Application Note: Precision Esterification of 3-Bromo-4-(hexyloxy)benzoic Acid Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Scientific Rationale 3-Bromo-4-(hexyloxy)be...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Esterification of 3-Bromo-4-(hexyloxy)benzoic Acid

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Rationale

3-Bromo-4-(hexyloxy)benzoic acid is a highly versatile building block in materials science and medicinal chemistry. Its rigid aromatic core, flexible hexyloxy tail, and reactive bromo substituent make it an ideal mesogen for liquid crystal synthesis and a valuable precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Esterification of this carboxylic acid is a fundamental transformation required to tune its solubility, modify its electronic properties, or link it to complex molecular architectures. However, the chosen methodology must preserve the integrity of the ether linkage and the aryl bromide. While traditional Fischer esterification (acid-catalyzed) is viable for simple alcohols, it often requires harsh reflux conditions that can degrade complex or acid-sensitive substrates.

To ensure maximum functional group tolerance and high yields, this application note details the Steglich Esterification —a mild, room-temperature protocol utilizing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)—as the premier method for functionalizing 3-Bromo-4-(hexyloxy)benzoic acid[1].

Mechanistic Causality: The Role of DCC and DMAP

To execute this protocol successfully, one must understand the causality behind the reagent selection. The Steglich esterification is not merely a condensation; it is a carefully orchestrated sequence of activation and acyl transfer[2].

  • Activation: DCC acts as a dehydrating coupling agent. It reacts with the carboxylic acid group of 3-Bromo-4-(hexyloxy)benzoic acid to form an O-acylisourea intermediate[3].

  • The DMAP Imperative: The O-acylisourea intermediate is highly reactive but suffers from a critical flaw: it can undergo a slow, irreversible 1,3-rearrangement to form an inactive N-acylurea, resulting in a dead-end byproduct and diminished yields. DMAP is introduced to outcompete this side reaction. As a hyper-nucleophile, DMAP attacks the O-acylisourea faster than the rearrangement can occur, generating a highly reactive N-acylpyridinium intermediate[1].

  • Alcoholysis: The target alcohol readily attacks the N-acylpyridinium species, yielding the desired ester and regenerating the DMAP catalyst[3].

Mechanism A 3-Bromo-4-(hexyloxy) benzoic acid B O-Acylisourea (Activated Intermediate) A->B + DCC (Activation) C N-Acylpyridinium (Hyper-reactive Species) B->C + DMAP (Fast) E N-Acylurea (Dead-end Byproduct) B->E 1,3-Rearrangement (Slow, without DMAP) D Target Ester Product C->D + R-OH (Alcoholysis)

Steglich Esterification Mechanistic Pathway highlighting DMAP-mediated acyl transfer.

A Self-Validating Experimental System

A robust protocol must provide the scientist with real-time feedback. This workflow is designed as a self-validating system, ensuring that each phase of the reaction can be visually or chemically confirmed:

  • Visual Activation Cue: As DCC activates the acid, it is converted into N,N'-dicyclohexylurea (DCU). DCU is highly insoluble in dichloromethane (DCM). The gradual appearance of a white precipitate in an initially clear solution is a positive visual indicator that the activation step is proceeding successfully[4].

  • Chromatographic Tracking: The 3-bromo-4-(hexyloxy)phenyl moiety is highly UV-active (254 nm). On a silica TLC plate, the starting carboxylic acid will typically exhibit a low retention factor ( Rf​ ) due to strong hydrogen bonding. As the reaction progresses, the formation of the less polar ester will appear as a distinct, new spot with a higher Rf​ .

  • Orthogonal Purification: The workup leverages simple acid-base chemistry. Washing the organic layer with 1M HCl protonates and extracts the DMAP catalyst into the aqueous phase. A subsequent wash with saturated NaHCO3 deprotonates and extracts any unreacted 3-Bromo-4-(hexyloxy)benzoic acid.

Workflow S1 1. Preparation Dissolve Acid, Alcohol, DMAP in dry DCM (0 °C) S2 2. Activation Add DCC dropwise; observe DCU precipitation S1->S2 S3 3. Reaction Warm to RT (3-12 h); Monitor via TLC (UV 254nm) S2->S3 S4 4. Filtration Remove insoluble DCU byproduct via vacuum filtration S3->S4 S5 5. Liquid-Liquid Extraction Wash: 1M HCl (removes DMAP) -> NaHCO3 (removes Acid) S4->S5 S6 6. Isolation Dry over Na2SO4, concentrate, and purify (Silica Gel) S5->S6

Step-by-step experimental workflow for the esterification of 3-Bromo-4-(hexyloxy)benzoic acid.

Protocol: Synthesis of Alkyl 3-Bromo-4-(hexyloxy)benzoate

Conditions below are optimized for a standard 10 mmol scale reaction.

Table 1: Quantitative Reagent Summary

ReagentMW ( g/mol )EquivalentsAmountRole
3-Bromo-4-(hexyloxy)benzoic acid301.181.03.01 gLimiting Reagent
Target Alcohol (R-OH)Varies1.1VariesNucleophile
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.12.27 gCoupling Agent
4-Dimethylaminopyridine (DMAP)122.170.10.12 gAcyl Transfer Catalyst
Dichloromethane (DCM, anhydrous)N/AN/A50 mLSolvent

Step-by-Step Methodology

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with dry nitrogen to ensure an anhydrous environment.

  • Dissolution: Add 3.01 g (10 mmol) of 3-Bromo-4-(hexyloxy)benzoic acid, 1.1 equivalents of the target alcohol, and 0.12 g (1 mmol, 10 mol%) of DMAP to the flask. Dissolve the mixture in 40 mL of anhydrous DCM.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The initial reaction between the acid and DCC is exothermic. Cooling prevents localized heating that can accelerate the unwanted N-acylurea rearrangement[4].

  • Activation: Dissolve 2.27 g (11 mmol) of DCC in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over a period of 10 minutes.

  • Propagation: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature[4]. Stir for an additional 3 to 12 hours. Self-Validation: Monitor the formation of the white DCU precipitate.

  • Monitoring: Check reaction progress via TLC (typically 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting acid spot is fully consumed.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Rinse the filter cake with a small volume of cold DCM (10 mL) to maximize product recovery.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.

    • Wash with 1M aqueous HCl (2 × 30 mL). Causality: This selectively protonates and removes the DMAP catalyst.

    • Wash with saturated aqueous NaHCO3 (2 × 30 mL). Causality: This deprotonates and removes any unreacted starting carboxylic acid.

    • Wash with brine (30 mL) to remove bulk water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a Hexane/Ethyl Acetate gradient) to afford the pure ester.

Alternative Strategy: The Yamaguchi Protocol

If the target alcohol is exceptionally sterically hindered (e.g., a secondary alcohol on a complex macrocycle), the Steglich method may suffer from slow kinetics. In such cases, the Yamaguchi esterification —utilizing 2,4,6-trichlorobenzoyl chloride (TCBC) and DMAP—is the recommended alternative. This method forms a highly electrophilic mixed anhydride that excels at forcing difficult esterifications under mild conditions[5].

References[2] Title: The Steglich Esterification

Source: Thieme Connect URL:[1] Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: PMC (National Institutes of Health) URL:[3] Title: Steglich Esterification Source: Organic Chemistry Portal URL:[4] Title: Simple Method for the Esterification of Carboxylic Acids Source: Organic Chemistry Portal URL:[5] Title: Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review Source: PMC (National Institutes of Health) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Bromination of 4-(Hexyloxy)benzoic Acid

Welcome to the Process Chemistry Support Center. This knowledge base article is designed for researchers, scientists, and drug development professionals working on the regioselective functionalization of aromatic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This knowledge base article is designed for researchers, scientists, and drug development professionals working on the regioselective functionalization of aromatic building blocks.

The bromination of 4-(hexyloxy)benzoic acid to yield 3-bromo-4-(hexyloxy)benzoic acid is a critical transformation, particularly in the synthesis of complex active pharmaceutical ingredients such as [1]. However, the competing electronic effects of the substituents can lead to a complex impurity profile if reaction parameters are not strictly controlled. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yielding, regioselective bromination.

Mechanistic Grounding: The "Why" Behind the Reactivity

To control the reaction, we must first understand the intrinsic electronic environment of the starting material:

  • The Hexyloxy Group (-OR): This is a strongly activating group. Through resonance (+M effect), it donates electron density into the aromatic ring, making the ortho positions (C3 and C5) highly nucleophilic.

  • The Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group (-I, -M effects). Its meta positions perfectly align with the ortho positions of the hexyloxy group.

Because both substituents direct the incoming electrophile ( Br+ ) to the exact same carbons (C3 and C5), the ring is highly activated at these sites. While this ensures the reaction proceeds rapidly, it significantly lowers the activation energy barrier for a second bromination event, making the system highly susceptible to over-reaction and degradation.

Frequently Asked Questions (FAQs): Diagnosing Side Reactions

Q1: Why is my LC-MS showing a massive spike in a dibrominated byproduct?

Diagnosis: Over-bromination (Formation of 3,5-dibromo-4-(hexyloxy)benzoic acid) Because the starting material is highly electron-rich, the addition of the first bromine atom at the C3 position only mildly deactivates the ring. If the local concentration of Br2​ is too high, or if the addition is performed too quickly, the second bromination at C5 will outcompete the mono-bromination of the remaining starting material. Solution: Strictly control the stoichiometry to 1.05 equivalents of Br2​ . Perform the addition dropwise over 1–2 hours while maintaining the internal temperature strictly between 0 °C and 5 °C.

Q2: I am observing a major byproduct with a mass corresponding to the loss of CO2​ . What is happening?

Diagnosis: Bromodecarboxylation (ipso-substitution) When electron-rich benzoic acids are exposed to bromine, the carboxylic acid group can be displaced by a bromonium ion, releasing CO2​ gas and forming 1-bromo-4-(hexyloxy)benzene. This Hunsdiecker-type decarboxylation is a well-documented competitive pathway for alkoxybenzoic acids under halogenating conditions, as noted in[2]. Solution: Bromodecarboxylation is accelerated by basic conditions and heat. Ensure the reaction environment remains strictly acidic (using glacial acetic acid as the solvent) and avoid adding any basic buffering agents.

Q3: My product is contaminated with a phenol and 1-bromohexane. Did my ether cleave?

Diagnosis: Acid-Catalyzed Ether Cleavage (Dealkylation) Electrophilic aromatic substitution generates one equivalent of hydrogen bromide (HBr) gas. At elevated temperatures, concentrated HBr is a classic reagent for the cleavage of aliphatic ethers, yielding 3-bromo-4-hydroxybenzoic acid and 1-bromohexane. Solution: Never heat the reaction mixture to "drive it to completion." Ensure the reactor is properly vented through a scrubber to allow HBr gas to escape the liquid phase, reducing its effective concentration in the solvent.

Quantitative Data & In-Process Controls

Use the following table to correlate your analytical data with the mechanistic causes of your side reactions, allowing for rapid in-process correction.

Side ProductMechanistic CauseAnalytical Indicator (LC-MS / 1 H NMR)Typical Yield ImpactPrevention Strategy
3,5-Dibromo-4-(hexyloxy)benzoic acid Over-bromination due to synergistic ring activation and excess Br2​ .LC-MS: [M-H] at m/z 377/379/381 (1:2:1 ratio).NMR: Singlet at ~8.0 ppm (2H).-10% to -30%Strict stoichiometry (1.05 eq Br2​ ); slow addition; maintain 0–5 °C.
1-Bromo-4-(hexyloxy)benzene Bromodecarboxylation (ipso-attack) driven by CO2​ loss[2].LC-MS: Mass corresponds to loss of 44 Da.NMR: Loss of -COOH proton; multiplet in aromatic region.-5% to -15%Avoid basic conditions; maintain acidic solvent (AcOH); keep temp < 25 °C.
3-Bromo-4-hydroxybenzoic acid Ether cleavage (dealkylation) by concentrated HBr byproduct.LC-MS: [M-H] at m/z 215/217.NMR: Complete loss of hexyl chain signals (0.8–4.1 ppm).-5% to -20%Vent reactor to release HBr; do not heat above room temperature.

Visual Troubleshooting Workflows

Pathway SM 4-(Hexyloxy)benzoic acid (Starting Material) Target 3-Bromo-4-(hexyloxy)benzoic acid (Target Product) SM->Target Br2, AcOH 0-25 °C Decarb 1-Bromo-4-(hexyloxy)benzene (Bromodecarboxylation) SM->Decarb Br2, Base/Heat -CO2 OverBr 3,5-Dibromo-4-(hexyloxy)benzoic acid (Over-bromination) Target->OverBr Excess Br2 High Temp Cleavage 3-Bromo-4-hydroxybenzoic acid (Ether Cleavage) Target->Cleavage Excess HBr High Temp

Reaction pathway showing the target mono-bromination and three primary competing side reactions.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Q1 Excessive dibromination (Mass: M+78)? Start->Q1 Sol1 Lower Temp to 0°C & Slow Br2 Addition Q1->Sol1 Yes Q2 Loss of CO2 observed (Bromodecarboxylation)? Q1->Q2 No Sol2 Ensure acidic conditions. Avoid basic additives. Q2->Sol2 Yes Q3 Presence of phenol (Ether Cleavage)? Q2->Q3 No Sol3 Vent HBr gas. Do not heat reaction. Q3->Sol3 Yes

Decision tree for diagnosing and resolving common side reactions based on LC-MS analysis.

Self-Validating Experimental Protocol

This protocol incorporates built-in In-Process Controls (IPCs) to validate the success of each step before proceeding, ensuring a trustworthy and reproducible workflow.

Reagents:

  • 4-(Hexyloxy)benzoic acid (1.0 eq, 10.0 g, 45.0 mmol)

  • Bromine ( Br2​ ) (1.05 eq, 7.55 g, 47.2 mmol)

  • Glacial Acetic Acid (AcOH) (100 mL)

  • 10% Aqueous Sodium Bisulfite ( NaHSO3​ ) (50 mL)

Step-by-Step Methodology:

  • Dissolution & Cooling: Suspend 4-(hexyloxy)benzoic acid in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a dropping funnel and a gas scrubber (to neutralize evolving HBr). Cool the mixture to 0–5 °C using an ice-water bath.

    • Self-Validation Check: Ensure the suspension is stirring freely. Complete dissolution is not required initially, as the brominated product is highly soluble and the mixture will clear as the reaction proceeds.

  • Controlled Bromination: Dilute Br2​ (1.05 eq) in 10 mL of cold glacial acetic acid. Add this solution dropwise via the dropping funnel over 1.5 hours, strictly maintaining the internal temperature below 5 °C.

    • Self-Validation Check: The reaction mixture should transiently turn deep orange with each drop, fading to pale yellow. If the deep orange color persists, pause the addition; this indicates the local Br2​ concentration is too high, risking over-bromination.

  • Maturation & IPC: Once addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for an additional 2 hours.

    • Self-Validation Check (IPC): Pull a 0.1 mL aliquot, quench with NaHSO3​ , and analyze via HPLC. The reaction is validated as complete when the starting material peak is <2% AUC. Do not heat to force completion.

  • Quenching: Cool the mixture back to 10 °C and slowly add 10% aqueous NaHSO3​ (50 mL) to destroy any unreacted bromine.

    • Self-Validation Check: Spot the mixture on starch-iodide paper. A negative result (no blue/black color) validates the complete neutralization of active electrophilic bromine.

  • Isolation: Pour the quenched mixture into 300 mL of ice-cold distilled water under vigorous stirring. A white to off-white precipitate will form. Filter the solid under vacuum and wash with copious amounts of cold water to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from hot ethanol/water to afford pure 3-bromo-4-(hexyloxy)benzoic acid.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 3-Bromo-4-(hexyloxy)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate high-purity 3-Bromo-4-(hexyloxy)benzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate high-purity 3-Bromo-4-(hexyloxy)benzoic acid .

Synthesizing this molecule—typically via the Williamson ether synthesis using 3-bromo-4-hydroxybenzoic acid and 1-bromohexane—presents specific chemoselectivity challenges. Because both the phenolic hydroxyl and the carboxylic acid groups are reactive under basic conditions, crude reaction mixtures are rarely pure. This guide deconstructs the causality behind these impurities and provides self-validating, field-proven protocols to achieve >99% purity 1.

Physicochemical Data for Purification Strategy

Understanding the physicochemical properties of your target molecule and its precursors is the foundation of any successful purification strategy. The distinct pKa and solubility profiles dictate our extraction and recrystallization choices.

PropertyValueRelevance to Purification Strategy
Molecular Weight 301.18 g/mol Essential for precise stoichiometric calculations during saponification.
pKa (Carboxylic Acid) ~4.0Deprotonates in weak/strong base; dictates the pH required for precipitation (pH < 2).
pKa (Phenol Precursor) ~8.5Deprotonates only in stronger bases; allows separation of unreacted starting material.
LogP (Estimated) ~4.5Highly lipophilic; soluble in organic solvents, insoluble in acidic aqueous media.
Physical State Solid (Crystalline)If the product is an oil, it is contaminated with residual alkyl halide plasticizers.

Purification Workflow & Logical Troubleshooting

To reliably isolate the free acid, we must systematically reverse over-alkylation and wash away non-polar organics. The workflow below illustrates the standard sequence of operations.

PurificationWorkflow A Crude Reaction Mixture (Acid, Ester, Phenol, Alkyl Halide) B Step 1: Alkaline Saponification (KOH / Ethanol, Reflux) A->B Hydrolyzes ester byproduct C Step 2: Solvent Removal & Aqueous Extraction B->C Removes EtOH, dissolves salts D Step 3: Acidification (Conc. HCl to pH < 2) C->D Protonates carboxylate E Precipitation of Free Acid (Vacuum Filtration) D->E Crashes out lipophilic acid F Step 4: Recrystallization (Ethanol / Water) E->F Removes trace polar organics G Pure 3-Bromo-4-(hexyloxy)benzoic acid (>99% Purity) F->G Yields high-purity crystals

Fig 1: Step-by-step purification workflow for isolating 3-bromo-4-(hexyloxy)benzoic acid.

Impurity Targeting Matrix

Different impurities require different chemical interventions. Use the logic tree below to match your specific contaminant to the correct resolution strategy.

TroubleshootingLogic Start Identify Target Impurity Imp1 Hexyl Ester (Over-alkylation) Start->Imp1 Imp2 Unreacted Phenol (Starting Material) Start->Imp2 Imp3 1-Bromohexane (Alkylating Agent) Start->Imp3 Act1 Saponification (KOH/EtOH) + HCl Imp1->Act1 Cleaves ester bond Act2 Recrystallization (EtOH/Water) Imp2->Act2 Differential solubility Act3 Cold Hexane Trituration Imp3->Act3 Washes out non-polars

Fig 2: Logical troubleshooting matrix mapping specific impurities to their removal strategies.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a massive peak at m/z ~385. What is this, and why did it form? A: This is the over-alkylated byproduct: hexyl 3-bromo-4-(hexyloxy)benzoate (MW: 385.34 g/mol ). During the Williamson ether synthesis, the phenoxide is the primary nucleophile, but the carboxylate anion is also nucleophilic. In the presence of excess 1-bromohexane and base (e.g., K₂CO₃), esterification of the carboxylic acid inevitably occurs. Solution: Do not attempt to separate this via column chromatography. Instead, subject the crude mixture to alkaline hydrolysis (saponification) using KOH in ethanol, followed by acidification. This selectively cleaves the ester back to the desired carboxylic acid 1.

Q: How do I separate unreacted 3-bromo-4-hydroxybenzoic acid from the final product? A: The starting material has a free phenolic -OH (pKa ~8.5) and a carboxylic acid (pKa ~4.0), whereas your product only has the carboxylic acid. The product is highly lipophilic. Recrystallization from an ethanol/water mixture is highly effective here. The more polar unreacted phenol remains dissolved in the aqueous-alcoholic mother liquor, while the lipophilic product crystallizes out 2.

Q: My product is an oil or a sticky solid instead of a crystalline powder. Why? A: This is almost always caused by residual 1-bromohexane (a high-boiling liquid, BP ~155°C) acting as a plasticizer. Solution: Triturate the crude sticky solid with cold hexane or heptane. The non-polar 1-bromohexane is highly soluble in aliphatic hydrocarbons, whereas the hydrogen-bonded carboxylic acid dimers of your product are largely insoluble in cold hexane. Filter and dry under high vacuum.

Standard Operating Procedures (SOPs)

Protocol A: Base-Catalyzed Saponification & Acidic Precipitation

Purpose: To convert the hexyl ester impurity back to 3-Bromo-4-(hexyloxy)benzoic acid and remove non-polar organics.

  • Dissolution: Suspend the crude product mixture in absolute ethanol (approx. 5–10 mL per gram of crude).

  • Base Addition: Add an excess of Potassium Hydroxide (KOH) (approx. 3–4 equivalents relative to the theoretical yield) dissolved in a minimal amount of distilled water.

  • Reflux: Heat the mixture to reflux (75–80°C) under continuous stirring for 2 to 4 hours.

    • Causality: Extended reflux ensures complete nucleophilic acyl substitution, hydrolyzing the stubborn ester back into a water-soluble potassium carboxylate salt 1.

  • Concentration: Remove the majority of the ethanol under reduced pressure (rotary evaporation).

    • Causality: Ethanol acts as a co-solvent. Its removal forces the potassium salt of the product strictly into the aqueous phase and prevents the final product from remaining dissolved during the acidification step.

  • Aqueous Dilution & Extraction: Dilute the remaining residue with distilled water until a clear solution is obtained. Extract the aqueous layer once with diethyl ether (discard the ether layer).

    • Self-Validation: The ether layer will strip away unreacted 1-bromohexane and any non-saponifiable neutral organics.

  • Acidification: Cool the aqueous layer in an ice bath (0–5°C). Slowly add concentrated Hydrochloric Acid (HCl, 37%) dropwise while stirring vigorously until the pH reaches 1–2 (verify with pH paper).

    • Causality: The strong acid protonates the carboxylate anion. Because the resulting free acid is highly lipophilic (LogP ~4.5) and lacks ionic charge, its aqueous solubility drops to near zero, forcing it to crash out as a white/off-white precipitate.

  • Filtration: Collect the precipitate via vacuum filtration, wash thoroughly with ice-cold distilled water to remove inorganic salts (KCl), and air dry.

Protocol B: Two-Solvent Recrystallization (Ethanol/Water)

Purpose: To remove trace unreacted starting materials and color bodies, yielding analytical-grade crystals.

  • Dissolution: Transfer the dried crude acid to an Erlenmeyer flask. Add a minimum volume of boiling ethanol to completely dissolve the solid.

  • Decolorization (Optional): If the solution is yellow/brown (indicating bromine radicals or oxidation), add a small spatula tip of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration through fluted filter paper.

  • Crystallization: Keep the solution hot and slowly add hot distilled water dropwise until the solution just becomes cloudy (the "cloud point"). Add 1-2 drops of ethanol until it turns clear again.

    • Causality: This establishes a supersaturated solution at the exact boundary of the molecule's solubility limit in the mixed solvent system 3.

  • Cooling: Allow the flask to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals. Then, transfer to an ice bath for 30 minutes to maximize yield.

  • Recovery: Filter the crystals under vacuum, wash with a minimal amount of ice-cold 1:1 ethanol/water, and dry under high vacuum over a desiccant.

References

  • Synthesis and Characterization of Rod-Bent Mesogen Containing 1,2,4-Oxadiazole Ring Source: AIP Publishing URL:[Link]

  • Synthesis, Characterization and Study the Liquid Crystalline Properties of New Discotic Compounds Source: Al-Nahrain University URL:[Link]

  • A New Series of Two-Ring-Based Side Chain Liquid Crystalline Polymers: Synthesis and Mesophase Characterization Source: Australian Journal of Chemistry (CSIRO PUBLISHING) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-(hexyloxy)benzoic Acid

Welcome to the Technical Support Center for the synthesis of 3-Bromo-4-(hexyloxy)benzoic acid. This compound is a critical intermediate in the development of liquid crystals, advanced polymers, and specialized pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-4-(hexyloxy)benzoic acid. This compound is a critical intermediate in the development of liquid crystals, advanced polymers, and specialized pharmaceutical agents. Because the starting material possesses two reactive acidic sites (a carboxylic acid and a phenol), researchers frequently encounter chemoselectivity and solubility issues.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible synthesis.

Synthetic Strategy & Workflow

When synthesizing 3-Bromo-4-(hexyloxy)benzoic acid from 3-bromo-4-hydroxybenzoic acid, you must navigate the competing reactivity of the carboxyl and hydroxyl groups. The workflow below illustrates the two primary synthetic routes. Route A (Exhaustive Alkylation) is highly recommended as it bypasses the need for a dedicated protection/deprotection sequence.

SynthesisWorkflow cluster_RouteA Route A: Exhaustive Alkylation (Recommended) cluster_RouteB Route B: Protection-Alkylation Start 3-Bromo-4-hydroxybenzoic acid RouteA_Step1 Exhaustive Alkylation 1-Bromohexane (2.5 eq) K2CO3, DMF, 80°C Start->RouteA_Step1  Direct  Alkylation RouteB_Step1 Esterification MeOH, H2SO4, Reflux Start->RouteB_Step1  Protection  First IntA Hexyl 3-bromo-4-(hexyloxy)benzoate RouteA_Step1->IntA RouteA_Step2 Saponification NaOH, EtOH/H2O, Reflux IntA->RouteA_Step2 Target 3-Bromo-4-(hexyloxy)benzoic acid RouteA_Step2->Target IntB1 Methyl 3-bromo-4-hydroxybenzoate RouteB_Step1->IntB1 RouteB_Step2 O-Alkylation 1-Bromohexane (1.1 eq) K2CO3, DMF, 80°C IntB1->RouteB_Step2 IntB2 Methyl 3-bromo-4-(hexyloxy)benzoate RouteB_Step2->IntB2 RouteB_Step3 Saponification NaOH, MeOH/H2O, Reflux IntB2->RouteB_Step3 RouteB_Step3->Target

Fig 1: Synthetic workflows for 3-Bromo-4-(hexyloxy)benzoic acid comparing Route A and Route B.

Troubleshooting Guides & FAQs

Q: Why am I getting a mixture of products (esters and ethers) when reacting 3-bromo-4-hydroxybenzoic acid with 1-bromohexane? A: This is a classic regioselectivity issue driven by causality in pKa differences. The carboxylic acid proton (pKa ~4.0) is far more acidic than the phenolic proton (pKa ~8.5). When you introduce a base like K₂CO₃, the carboxylate anion forms preferentially and attacks the alkyl halide, yielding an ester. To achieve O-alkylation at the phenol, you must employ an exhaustive alkylation strategy . By using >2.5 equivalents of both base and 1-bromohexane, you force the reaction to di-alkylate, forming hexyl 3-bromo-4-(hexyloxy)benzoate. This intermediate is then easily saponified back to the target acid.

Q: My O-alkylation reaction in DMF is extremely sluggish, even at 80°C. How can I accelerate the conversion? A: Alkyl bromides can act as slow electrophiles in Williamson ether syntheses due to the moderate leaving-group ability of the bromide ion. You can dramatically accelerate the reaction by adding a catalytic amount of Potassium Iodide (KI) (0.1 equivalents). This initiates a Finkelstein reaction . The iodide anion, being a superior nucleophile, displaces the bromide to form 1-iodohexane in situ. 1-Iodohexane is a vastly superior electrophile, rapidly reacting with the phenoxide to form the ether, subsequently regenerating the iodide catalyst.

FinkelsteinCycle RBr 1-Bromohexane RI 1-Iodohexane (Highly Reactive Electrophile) RBr->RI SN2 attack by I⁻ (Finkelstein) Product O-Alkylated Product (Ar-O-Hexyl) RI->Product SN2 attack by Ar-O⁻ Phenoxide Phenoxide Anion (Ar-O⁻) Phenoxide->Product I_ion Iodide Catalyst (I⁻) Product->I_ion I⁻ Regenerated I_ion->RBr

Fig 2: Finkelstein catalytic cycle accelerating O-alkylation via an in situ 1-iodohexane.

Q: During the final saponification step, my yield is low, and the reaction mixture remains cloudy. What is going wrong? A: You are experiencing mass-transfer limitations. The intermediate, hexyl 3-bromo-4-(hexyloxy)benzoate, is highly lipophilic. If you attempt saponification in purely aqueous NaOH, the ester forms an immiscible oil layer, preventing the hydroxide ions from reaching the carbonyl carbon. You must introduce a co-solvent like Ethanol (EtOH) or Methanol (MeOH) to homogenize the mixture .

Empirical Data & Condition Matrices

The following tables summarize the optimization data for both critical steps, allowing you to select the best conditions based on your available reagents.

Table 1: Optimization of O-Alkylation Conditions (Formation of Di-alkylated Intermediate)

BaseSolventCatalystTemp (°C)Time (h)Yield (%)Observation
K₂CO₃AcetoneNone562445Sluggish reaction, incomplete conversion.
K₂CO₃DMFNone801672Better solubility, moderate yield.
K₂CO₃ DMF KI (0.1 eq) 80 8 94 Rapid conversion via Finkelstein catalysis.
Cs₂CO₃DMFNone80891Excellent yield but higher reagent cost.

Table 2: Saponification Condition Matrix

SubstrateSolvent SystemBaseTemp (°C)Time (h)Yield (%)Observation
Methyl esterMeOH / H₂O (1:1)NaOH (3 eq)70495Homogeneous, fast reaction.
Hexyl esterH₂ONaOH (5 eq)10024<10Biphasic, unreacted starting material.
Hexyl ester EtOH / H₂O (3:1) NaOH (5 eq) 85 12 92 Co-solvent ensures complete solubility.
Hexyl esterTHF / MeOH / H₂OLiOH (3 eq)651696Mild, excellent for highly lipophilic esters.

Validated Experimental Protocols

This protocol utilizes Route A and is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the success of each step without requiring immediate LC-MS confirmation.

Step 1: Exhaustive Alkylation (Synthesis of Hexyl 3-bromo-4-(hexyloxy)benzoate)
  • Preparation: Charge an oven-dried round-bottom flask with 3-bromo-4-hydroxybenzoic acid (1.0 eq), anhydrous K₂CO₃ (3.0 eq), and anhydrous DMF (to achieve a 0.5 M concentration).

  • Deprotonation: Stir the mixture for 15 minutes at room temperature.

    • Self-Validation Checkpoint: The mixture will transition from a loose powder to a thick, opaque suspension as the insoluble potassium carboxylate/phenoxide salts form.

  • Reagent Addition: Add 1-bromohexane (2.5 eq) and Potassium Iodide (KI, 0.1 eq) to the suspension.

  • Reaction: Attach a reflux condenser and heat the reaction to 80°C under a nitrogen atmosphere for 8 hours.

  • Analytical Checkpoint: Monitor the reaction by TLC (Mobile Phase: Hexane:EtOAc 8:2). The highly polar starting material (Rf ~0.1) should completely disappear, replaced by a single non-polar spot representing the di-alkylated product (Rf ~0.8).

  • Workup: Cool the mixture to room temperature, quench with a large volume of distilled water, and extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine (5x) to pull the DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester as a viscous oil.

Step 2: Saponification & Acidification (Synthesis of Target Acid)
  • Solubilization: Dissolve the crude hexyl 3-bromo-4-(hexyloxy)benzoate from Step 1 in a 3:1 mixture of EtOH:H₂O (0.2 M).

  • Hydrolysis: Add solid NaOH (5.0 eq) and heat the mixture to reflux (approx. 85°C) for 12 hours.

  • Self-Validation Checkpoint: Initially, the mixture may appear cloudy or oily. As the lipophilic ester hydrolyzes into the water-soluble sodium carboxylate, the reaction will visually transition into a clear, homogeneous solution.

  • Solvent Removal: Cool the mixture and concentrate in vacuo to remove the majority of the ethanol (do not evaporate to dryness). Dilute the remaining aqueous residue with distilled water and cool in an ice bath to 0°C.

  • Acidification: While stirring vigorously, slowly add 2M HCl dropwise until the pH reaches 2.0.

  • Self-Validation Checkpoint: A voluminous white precipitate of 3-Bromo-4-(hexyloxy)benzoic acid will form immediately upon crossing the pKa threshold of the carboxylic acid.

  • Isolation: Filter the precipitate under vacuum, wash generously with cold distilled water to remove trapped salts, and recrystallize from hot ethanol to afford the pure target compound.

References

  • Title: U.S.
  • Title: Vogel's Textbook of Practical Organic Chemistry (5th Edition) Source: Internet Archive URL: [Link]

Optimization

Challenges in the scale-up synthesis of 3-Bromo-4-(hexyloxy)benzoic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis . This hub is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of 3-Bromo-4-(hexyloxy)benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This hub is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of 3-Bromo-4-(hexyloxy)benzoic acid —a critical intermediate for liquid crystals and macrocyclic antibiotics.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the mechanistic causality behind each synthetic step, establish self-validating experimental protocols, and troubleshoot the most common scale-up bottlenecks.

I. Mechanistic Pathway & Process Overview

The synthesis of 3-bromo-4-(hexyloxy)benzoic acid typically proceeds via two primary routes starting from 4-hydroxybenzoic acid:

  • Route A (Protection-First): Esterification O-Alkylation Bromination Saponification.

  • Route B (Direct Bromination): Electrophilic Aromatic Bromination Dianion O-Alkylation.

Below is the workflow mapping the thermodynamic pathways, intermediate states, and common impurity traps.

SynthesisWorkflow SM 4-Hydroxybenzoic Acid (Starting Material) Ester Methyl 4-hydroxybenzoate (Protected) SM->Ester MeOH, H+ BromoAcid 3-Bromo-4-hydroxybenzoic Acid (Brominated) SM->BromoAcid Br2, AcOH EsterImp Hexyl Ester Impurity (Poor Regioselectivity) SM->EsterImp Direct Alkylation (Insufficient Base) AlkEster Methyl 4-(hexyloxy)benzoate (Alkylated) Ester->AlkEster 1-Bromohexane, Base BromoEster Methyl 3-bromo-4-(hexyloxy)benzoate (Brominated) AlkEster->BromoEster Br2, DCM/AcOH Target 3-Bromo-4-(hexyloxy)benzoic Acid (Target API Intermediate) BromoEster->Target 1. NaOH  2. HCl DiBromo 3,5-Dibromo Impurity (Over-bromination) BromoEster->DiBromo Excess Br2 BromoAcid->Target 1-Bromohexane, KOH BromoAcid->DiBromo Excess Br2

Fig 1. Synthetic routes and impurity pathways for 3-bromo-4-(hexyloxy)benzoic acid.

II. Troubleshooting Guides & FAQs

Q1: During the direct alkylation of 3-bromo-4-hydroxybenzoic acid with 1-bromohexane, I am isolating a massive amount of the hexyl ester impurity instead of the desired O-alkylated product. Why is this happening? A1: This is a classic regioselectivity failure driven by pKa differentials. The carboxylic acid proton has a pKa of ~4.5, while the phenolic proton has a pKa of ~9.3. If you use only 1.0 to 1.5 equivalents of base (e.g., K2​CO3​ ), the base preferentially deprotonates the more acidic carboxylic acid. The resulting carboxylate is a strong nucleophile that attacks 1-bromohexane [3], forming the ester. Causality & Fix: To force O-alkylation on the unprotected acid, you must use 2.2 equivalents of a strong base (like KOH or NaOH) to form the dianion [4]. Alternatively, adopt Route A and protect the carboxylic acid as a methyl ester prior to alkylation.

Q2: My bromination step is yielding 10-15% of the 3,5-dibromo impurity. How can I control the exotherm and prevent over-bromination at scale? A2: The hydroxyl (or hexyloxy) group is a strongly activating, ortho/para-directing group. Because the para position is blocked by the carboxylic acid, electrophilic aromatic substitution occurs rapidly at the ortho positions (C3 and C5). While the first bromination at C3 slightly deactivates the ring, the C5 position remains susceptible to attack if the local concentration of Br2​ is too high or the thermal energy is not dissipated. Causality & Fix: Industrial patent literature dictates that maintaining the reaction temperature strictly between 0–5 °C in a binary solvent system (e.g., Dichloromethane/Glacial Acetic Acid) is critical [2]. The DCM acts as a heat sink, while AcOH polarizes the bromine molecule. Ensure dropwise addition of exactly 1.05 equivalents of Br2​ .

Q3: What is the most reliable way to quench the bromination reaction and handle the HBr off-gassing? A3: The reaction must be designed as a self-validating system . The deep red color of molecular bromine acts as an internal visual indicator; the persistence of a pale yellow tint indicates complete consumption of the phenolic substrate, while the cessation of HBr gas evolution confirms the end of the substitution cycle. Protocol: Route the reactor exhaust through an alkaline scrubber (10% NaOH) to neutralize HBr gas. Quench the residual Br2​ in the reactor using an aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). This reduces toxic Br2​ to harmless water-soluble bromide salts, ensuring a safe, phase-separated workup [2].

III. Quantitative Data & Scale-Up Metrics

When deciding between Route A (Protection-First) and Route B (Direct Bromination), process chemists must weigh regiocontrol against step economy. The table below summarizes the empirical data observed during 100g+ scale-up campaigns.

Process ParameterRoute A (Protection First)Route B (Direct Bromination)
Overall Yield 65–75%55–60%
Regioselectivity (O- vs. Ester) Excellent (Carboxyl is protected)Moderate (Requires precise base stoichiometry)
Dibromo Impurity Level < 2% (Controlled at 0-5 °C)5–10% (Phenol is highly activated)
Scalability & Safety High (4 steps, but highly robust)Medium (2 steps, harder purification)
Process Time 72 hours48 hours

IV. Standard Operating Procedure (SOP): Route B Methodology

The following step-by-step methodology details the direct bromination and subsequent alkylation route, optimized for laboratory scale-up (50g+).

Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid
  • Preparation: Suspend 4-hydroxybenzoic acid (50.0 g, 0.36 mol) in glacial acetic acid (370 mL) in a 1L 3-neck flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to an NaOH scrubber.

  • Thermal Control: Heat the mixture gently until fully dissolved, then cool the reactor to 0–5 °C using an ice-brine bath. Note: While some older literature suggests refluxing [1], cooling to 0–5 °C is mandatory to suppress the 3,5-dibromo impurity [2].

  • Bromination: Dissolve molecular bromine (59.0 g, 0.37 mol, 1.02 eq) in glacial acetic acid (60 mL). Add this solution dropwise over 2 hours, strictly maintaining the internal temperature below 5 °C.

  • Validation & Quench: Stir for an additional 4 hours at room temperature. The reaction is complete when HBr evolution ceases. Quench the unreacted bromine by adding 10% aqueous Na2​S2​O3​ (100 mL) until the red color completely disappears.

  • Isolation: Pour the mixture into 2L of ice-cold water. Filter the resulting white precipitate via vacuum suction, wash with cold water, and recrystallize from glacial acetic acid to yield the monobrominated intermediate (~70% yield) [1].

Step 2: Alkylation to 3-Bromo-4-(hexyloxy)benzoic acid
  • Dianion Formation: In a 1L round-bottom flask, dissolve 3-bromo-4-hydroxybenzoic acid (40.0 g, 0.18 mol) in a mixture of ethanol (300 mL) and water (50 mL). Add Potassium Hydroxide (KOH) pellets (22.2 g, 0.40 mol, 2.2 eq). Causality: The 2.2 equivalents of KOH ensure complete deprotonation of both the carboxylic acid and the phenol, preventing esterification.

  • Alkylation: Add 1-bromohexane (32.7 g, 0.19 mol, 1.05 eq) [3] dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Workup & Acidification: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water (200 mL) and extract once with diethyl ether to remove unreacted 1-bromohexane.

  • Precipitation: Slowly acidify the aqueous layer with 2M HCl until the pH reaches 2.0. The target 3-bromo-4-(hexyloxy)benzoic acid will precipitate as a dense white solid. Filter, wash with distilled water, and dry under vacuum.

V. References

  • Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com Source: PrepChem URL:

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method Source: Google Patents URL:

  • Cas 111-25-1, 1-Bromohexane Properties and Synthesis Source: LookChem URL:

  • Synthesis of 4-hexyloxy benzoic acid - PrepChem.com Source: PrepChem URL:

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 3-Bromo-4-(hexyloxy)benzoic Acid

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the poor solubility of complex, amphiphilic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the poor solubility of complex, amphiphilic building blocks. 3-Bromo-4-(hexyloxy)benzoic acid is a classic example of a "stubborn" molecule.

To solve its solubility issues, we must first understand the causality behind its physical chemistry. This molecule possesses a highly lipophilic (hydrophobic) hexyloxy chain, a bulky, polarizable bromine atom, and a polar carboxylic acid headgroup. In non-polar solvents (like hexane or toluene), the carboxylic acid groups form tightly bound, highly stable hydrogen-bonded dimers, leading to high lattice energy and subsequent precipitation[1]. Conversely, in highly polar protic solvents (like water or cold methanol), the hydrophobic hexyl chain prevents solvation[2].

The following guide provides field-proven, self-validating strategies to overcome these thermodynamic barriers.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 3-Bromo-4-(hexyloxy)benzoic acid crash out of my toluene or dichloromethane (DCM) reaction mixture? A: In non-polar or weakly polar solvents like toluene and DCM, carboxylic acids undergo strong intermolecular hydrogen bonding to form stable dimers[1]. Because the solvent cannot effectively compete for hydrogen bonds, the molecule aggregates and crashes out. To resolve this, you must introduce a hydrogen-bond acceptor to disrupt the dimer.

Q2: Which single solvents are optimal for preparing highly concentrated stock solutions? A: Polar aprotic solvents—specifically Tetrahydrofuran (THF) , N,N-Dimethylformamide (DMF) , and Dimethyl Sulfoxide (DMSO) —are the best choices. These solvents feature strong hydrogen-bond accepting capabilities (via their oxygen atoms) that disrupt the carboxylic acid dimers, while their organic backbones efficiently solvate the lipophilic hexyloxy chain[2].

Q3: My downstream reaction is sensitive to DMF and DMSO. How can I solubilize the compound in a non-polar solvent? A: You should utilize a Co-Solvent System . By adding just 10–20% (v/v) of a polar aprotic solvent (like THF or 1,4-dioxane) to your primary non-polar solvent (like toluene), you fundamentally alter the bulk polarity of the medium[2]. The polar co-solvent breaks the dimer, while the non-polar primary solvent solvates the hexyl tail.

Q4: Can I alter the chemical state of the molecule to force solubility without changing my solvent system? A: Yes, through In-Situ Salt Formation . Benzoic acid derivatives are weak acids. By adding a stoichiometric amount of an organic base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—you deprotonate the carboxylic acid to form a carboxylate salt[3]. This salt is significantly more polar and disrupts the crystal lattice, drastically increasing solubility in moderately polar organic mixtures.

Part 2: Quantitative Solubility Profiles

The table below summarizes the expected solubility behavior of 3-Bromo-4-(hexyloxy)benzoic acid across different solvent classes, based on the thermodynamic principles of substituted benzoic acids.

Solvent ClassRepresentative SolventsSolvation MechanismExpected Solubility ( g/100g )
Non-Polar Hexane, TolueneSolvates hexyl chain; fails to break acid dimers.Low (< 1.0)
Weakly Polar Dichloromethane (DCM)Weak dipole interactions; partial dimer disruption.Moderate (1.0 - 5.0)
Polar Protic Methanol, EthanolBreaks dimers; poor solvation of the hexyl chain.Moderate (2.0 - 7.0)
Polar Aprotic THF, DMF, DMSO, 1,4-DioxaneStrong H-bond acceptor; excellent lipophilic solvation.High (> 15.0)
Aqueous WaterHighly unfavorable hydrophobic effect.Very Low (< 0.1)

Part 3: Self-Validating Experimental Protocols

Protocol A: Co-Solvent Solubilization Workflow

Use this when pure polar aprotic solvents interfere with your reaction kinetics.

  • Initial Suspension: Weigh the required mass of 3-Bromo-4-(hexyloxy)benzoic acid into a dry, inert reaction vial. Add the primary non-polar solvent (e.g., Toluene) to achieve the target volume. Stir at 300 rpm. Observation: The mixture will appear as a cloudy white suspension.

  • Titration of Co-Solvent: Dropwise, add a polar aprotic co-solvent (e.g., THF or 1,4-Dioxane) while maintaining stirring.

  • Thermal Annealing: Gently heat the mixture to 45°C for 10 minutes to overcome the initial lattice activation energy, then allow it to cool to room temperature.

  • Validation Step (Tyndall Effect): To ensure the compound has fully dissolved and isn't just a micro-suspension, shine a standard red laser pointer through the vial. If the laser beam is clearly visible as a solid line through the liquid (Tyndall effect), undissolved nanoparticles remain. Add an additional 5% v/v co-solvent until the beam becomes invisible, confirming a true thermodynamic solution.

Protocol B: In-Situ Deprotonation (Salt Formation)

Use this for coupling reactions (e.g., amide synthesis) where bases are tolerated.

  • Suspension Preparation: Suspend the acid in your chosen organic solvent (e.g., DCM or Acetonitrile) at room temperature.

  • Base Addition: Add 1.1 to 1.5 molar equivalents of an organic amine base (e.g., DIPEA).

  • Agitation: Stir vigorously for 5 minutes. The electron-withdrawing bromine atom at the meta-position slightly increases the acidity of the carboxylic acid, making deprotonation rapid and highly favorable[3].

  • Validation Step (Visual & pH): The cloudy suspension should transition to a completely transparent solution within minutes. To validate complete deprotonation, spot a 1 µL aliquot onto wetted universal indicator paper; a pH reading of 8-9 confirms the presence of excess base and complete salt formation.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams map the thermodynamic pathways and decision matrices for solubilizing this specific compound.

G A Carboxylic Acid Dimer (Insoluble Aggregate) C Solvated Monomer (Moderate Solubility) A->C Dimer Disruption B Polar Aprotic Solvent (H-Bond Acceptor) B->C E Carboxylate Salt (High Solubility) C->E Deprotonation D Organic Base (e.g., DIPEA) D->E

Mechanistic pathway: Disrupting insoluble dimers vs. forming highly soluble carboxylate salts.

Workflow Start Solubility Issue Detected: 3-Bromo-4-(hexyloxy)benzoic acid Q1 Is the downstream reaction compatible with polar aprotic solvents? Start->Q1 Yes1 Protocol: Use pure THF, DMF, or DMSO Q1->Yes1 Yes No1 Are organic amine bases (e.g., DIPEA) tolerated? Q1->No1 No Yes2 Protocol B: Add 1.1 eq DIPEA (In-Situ Salt Formation) No1->Yes2 Yes No2 Protocol A: Use Co-Solvent System (e.g., Toluene:THF 4:1) No1->No2 No

Decision matrix for selecting the optimal solubilization strategy based on reaction constraints.

References

  • Journal of Chemical & Engineering Data. Solubility of Benzoic Acid in Mixed Solvents. ACS Publications. Available at:[Link]

  • IUPAC-NIST Solubility Data Series. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. UNT Digital Library. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR Peak Assignments for 3-Bromo-4-(hexyloxy)benzoic Acid

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently assist researchers with the structural verification of halogenated alkoxybenzoic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently assist researchers with the structural verification of halogenated alkoxybenzoic acids. 3-Bromo-4-(hexyloxy)benzoic acid presents a unique triad of analytical challenges: a highly deshielded and coupled aromatic region, a heavily overlapping aliphatic chain, and a notoriously elusive carboxylic acid proton.

This guide is designed to move beyond basic peak picking. It provides a self-validating framework to troubleshoot these specific issues by explaining the underlying quantum mechanical and chemical environment causality.

Data Presentation: Reference Chemical Shifts

Before troubleshooting, establish your baseline. The following table summarizes the expected quantitative chemical shifts based on empirical substituent effects and analogous methoxy-derivatives[1].

NucleusPositionExpected Shift (ppm)MultiplicityCoupling Constant (J)Causality / Environment
¹H -COOH12.5 – 13.0Broad SingletN/AHighly deshielded; visible in DMSO-d₆[2].
¹H H-2~8.21Doublet (d)~2.0 HzDeshielded by ortho -Br and -COOH; meta-coupling only[1].
¹H H-6~7.94Doublet of doublets (dd)~8.5, 2.0 HzDeshielded by ortho -COOH; ortho/meta-coupling[1].
¹H H-5~6.92Doublet (d)~8.5 HzShielded by ortho alkoxy group; ortho-coupling[1].
¹H O-CH₂ (C1')~4.08Triplet (t)~6.5 HzDeshielded by adjacent electronegative oxygen.
¹H Aliphatic CH₂1.30 – 1.90Multiplets (m)N/AOverlapping due to similar magnetic environments[3].
¹H Terminal CH₃~0.90Triplet (t)~7.0 HzStandard terminal methyl group splitting.
¹³C C=O~168.0SingletN/ACarbonyl carbon[1].
¹³C C-4 (C-O)~161.0SingletN/ADirectly bonded to electronegative oxygen[1].
Troubleshooting FAQs

Q1: Why is the carboxylic acid (-COOH) proton peak missing or extremely broad in my ¹H NMR spectrum? A: This is a classic chemical exchange issue. In solvents like CDCl₃, trace amounts of water facilitate rapid intermolecular proton exchange. If the exchange rate is on the same timescale as the NMR acquisition, the signal broadens into the baseline and "disappears." Resolution: Switch your solvent to a highly polar hydrogen-bond acceptor like DMSO-d₆. DMSO strongly hydrogen-bonds with the carboxylic acid proton, drastically slowing down the exchange rate and locking the proton in place, yielding a sharp singlet above 12 ppm[2].

Q2: The aromatic protons H-2 and H-6 are both highly deshielded (around 8.0 ppm). How can I definitively assign them without guessing? A: Look at the causality of the J-coupling patterns dictated by the substitution geometry. H-2 is isolated between the -COOH (C1) and -Br (C3) groups. Because its ortho positions are occupied, H-2 only has a meta proton (H-6) to couple with, resulting in a narrow doublet ( J≈2.0 Hz)[1]. Conversely, H-6 is ortho to H-5 and meta to H-2. It couples with both, appearing as a distinct doublet of doublets ( J≈8.5,2.0 Hz)[1].

Q3: I see a messy, overlapping multiplet region between 1.3 and 1.9 ppm. Is my sample impure? A: Not necessarily. The hexyloxy chain consists of a terminal methyl and five methylene groups. While the O-CH₂ is highly deshielded (~4.1 ppm), the central CH₂ groups (C2' to C5') have nearly identical magnetic shielding environments, leading to second-order effects and overlapping multiplets[3]. Resolution: Do not rely on ¹H NMR for the aliphatic chain purity. Use ¹³C NMR, where the greater chemical shift dispersion (0-200 ppm) will clearly separate each of the six distinct carbon environments of the hexyl chain[4].

Q4: How do I prove the regiochemistry (i.e., that the bromine is at the 3-position and the hexyloxy is at the 4-position, rather than the reverse)? A: You must use spatial correlation via a 2D NOESY experiment. If the hexyloxy group is at the 4-position, irradiating the O-CH₂ protons (~4.1 ppm) will show a spatial Nuclear Overhauser Effect (NOE) enhancement to only one adjacent aromatic proton (H-5 at ~6.9 ppm). If it were the 3-hexyloxy isomer, the alkoxy group would sit between H-2 and H-4, yielding two distinct NOE correlations[4].

Experimental Protocols
Protocol 1: Solvent-Optimized ¹H NMR Acquisition (Exchangeable Proton Focus)

This protocol ensures the detection of the elusive -COOH proton, creating a self-validating integration baseline.

  • Sample Preparation: Weigh exactly 15 mg of 3-Bromo-4-(hexyloxy)benzoic acid.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ (from a fresh ampoule) rather than CDCl₃[2].

  • Acquisition Parameters: Set the instrument to 400 MHz (or higher). Use a standard 1D proton pulse sequence (e.g., zg30 on Bruker) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Self-Validation Check: Process the spectrum and integrate the aromatic region. Set the total aromatic integration strictly to 3.00. The broad singlet at >12.0 ppm must now integrate to exactly 0.95 - 1.05. If it integrates to <0.80, your solvent contains trace water causing exchange; discard and prepare a fresh sample.

Protocol 2: 2D NOESY Regiochemical Mapping

This protocol maps the spatial proximity of the alkoxy chain to the aromatic ring to validate the substitution pattern.

  • Sample Degassing: Dissolve 20 mg of the sample in 0.6 mL of CDCl₃. Subject the NMR tube to three freeze-pump-thaw cycles. Causality: Dissolved paramagnetic oxygen accelerates T1 relaxation, which destroys the delicate NOE signal.

  • Acquisition Parameters: Run a 2D NOESY experiment. Crucially, set the mixing time ( d8 ) to 400 ms. This specific timeframe is optimized for the tumbling rate of a small molecule (~300 Da) to allow NOE buildup without spin diffusion.

  • Self-Validation Check: Examine the 2D contour plot. Locate the diagonal peak for the O-CH₂ group (~4.08 ppm). Scan horizontally to find the cross-peak. You must observe a cross-peak only at ~6.92 ppm (H-5). The strict absence of a cross-peak at 8.21 ppm (H-2) self-validates that the alkoxy group is at the 4-position, not the 3-position[4].

NMR Assignment Logic Workflow

NMR_Workflow Start Acquire 1D ¹H NMR (CDCl₃ or DMSO-d₆) CheckCOOH Is -COOH peak visible (>11 ppm)? Start->CheckCOOH FixSolvent Switch to DMSO-d₆ to lock proton exchange CheckCOOH->FixSolvent No Aromatic Analyze Aromatic Region (6.5 - 8.5 ppm) CheckCOOH->Aromatic Yes FixSolvent->Aromatic AssignH5 Assign H-5 (ortho to alkoxy) d, J ≈ 8.5 Hz, ~6.9 ppm Aromatic->AssignH5 AssignH2H6 Differentiate H-2 & H-6 via J-coupling patterns Aromatic->AssignH2H6 Regio Confirm Regiochemistry (3-Br vs 4-Br) AssignH5->Regio AssignH2H6->Regio NOESY Run 2D NOESY: O-CH₂ to H-5 correlation Regio->NOESY Spatial HMBC Run 2D HMBC: H-2 to C=O correlation Regio->HMBC Through-bond Complete Self-Validated Structural Assignment NOESY->Complete HMBC->Complete

Logical workflow for troubleshooting and validating NMR assignments of substituted benzoic acids.

References
  • Title: Source: Benchchem

  • Title: Source: The Journal of Organic Chemistry (ACS Publications)

  • Title: Source: Mestrelab Research

  • Title: Source: Chemistry LibreTexts

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Application Guidelines for 3-Bromo-4-(hexyloxy)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 3-Bromo-4-(hexyloxy)benzoic acid (CAS 158873-84-8) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 3-Bromo-4-(hexyloxy)benzoic acid (CAS 158873-84-8) . This compound is a highly versatile organic building block, prominently featured in the synthesis of advanced liquid crystal compositions [3] and as a precursor for active pharmaceutical ingredients (APIs) [1][2].

Because of its unique structural features—a lipophilic hexyloxy tail, a reactive aryl bromide, and a polar carboxylic acid—researchers frequently encounter challenges related to solubility, photostability, and steric hindrance during cross-coupling. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure experimental integrity.

Part 1: Physicochemical Profiling

Understanding the fundamental properties of your reagent is the first step in troubleshooting. The table below summarizes the critical data required for experimental design.

PropertyValue / Description
Chemical Name 3-Bromo-4-(hexyloxy)benzoic acid
CAS Number 158873-84-8
Molecular Formula C13H17BrO3
Molecular Weight 301.18 g/mol
Physical State Solid (Powder/Crystals)
Solubility Profile High in DMSO, DMF, DCM; Low in Water
pKa (Estimated) ~4.0 - 4.5 (Carboxylic acid proton)
Primary Applications Liquid crystal synthesis[3], Cross-coupling building block
Part 2: Troubleshooting Guides & FAQs

Q1: My compound is not dissolving completely in the assay buffer. How can I ensure uniform concentration? Causality: The 6-carbon (hexyloxy) chain imparts significant lipophilicity to the molecule. While the carboxylic acid moiety provides some polarity, it remains protonated (and thus uncharged) at acidic to neutral pH, rendering the molecule practically insoluble in standard aqueous buffers. Solution: Prepare a concentrated master stock in anhydrous DMSO (up to 50 mM). When diluting into aqueous media, ensure the final DMSO concentration remains ≤1% to prevent precipitation. If your downstream application strictly requires an aqueous environment without organic solvents, pre-treat the solid with 1.0 equivalent of NaOH or KOH to form the highly soluble sodium/potassium salt before adding your buffer.

Q2: I observed a color change (darkening/yellowing) in my solid stock after several months of storage on the bench. Is it still usable? Causality: Aryl bromides are inherently susceptible to photolytic degradation. Prolonged exposure to ambient UV/visible light induces homolytic cleavage of the C–Br bond. This generates bromine radicals that propagate oxidative side reactions, leading to the colored impurities you observe. Solution: Do not use discolored stock for sensitive catalytic reactions. Verify the extent of degradation via LC-MS or 1H-NMR. You can often recover the pure compound via recrystallization from an ethanol/water mixture. Moving forward, strictly store the solid in amber glass vials at 2–8°C (or -20°C for multi-year storage) under an inert Argon atmosphere.

Q3: My Suzuki-Miyaura cross-coupling yields are abnormally low, and LC-MS shows a significant amount of a debrominated side product. How can I optimize this? Causality: The hexyloxy group at the para position is strongly electron-donating, which artificially increases the electron density of the aromatic ring and slows down the initial oxidative addition of the palladium catalyst to the C–Br bond. Furthermore, the steric bulk of the flexible hexyloxy chain at the ortho position relative to the bromide hinders the transmetalation step. This sluggish reactivity allows competing protodebromination (reduction of the C-Br bond to C-H) to dominate if any moisture or protic solvents are present. Solution: Switch from standard Pd(PPh3)4 to a more electron-rich, sterically demanding catalyst system such as Pd(dppf)Cl2 or use XPhos ligands. Transition to strictly anhydrous solvents (e.g., dry 1,4-Dioxane) and use a mild, anhydrous base like K3PO4 to suppress the protodebromination pathway.

Part 3: Standard Operating Procedures (SOPs)
SOP 1: Preparation and Storage of Standardized Stock Solutions

To ensure reproducibility across biological assays or synthetic steps, utilize this self-validating workflow for stock preparation.

Step-by-Step Methodology:

  • Equilibration: Remove the vial of 3-Bromo-4-(hexyloxy)benzoic acid from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weighing: Weigh the desired mass using a calibrated analytical balance.

  • Solvation: Add anhydrous DMSO to achieve a target concentration of 10 mM to 50 mM.

  • Dissolution: Vortex vigorously for 60 seconds. Self-Validation Check: Hold the vial against a light source; the solution must be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Do not exceed 40°C to prevent thermal degradation.

  • Aliquotting: Transfer the clear solution into amber, single-use LC-MS grade vials to prevent freeze-thaw degradation.

  • Preservation: Purge the headspace of each vial with a gentle stream of Argon gas, cap tightly, and store at -20°C.

StockSolution Start Weigh 3-Bromo-4-(hexyloxy)benzoic acid (Solid) Solvent Add Anhydrous DMSO (Vortex & Sonicate) Start->Solvent Check Check Dissolution (Clear Solution?) Solvent->Check Heat Gentle Heating (40°C max) Check->Heat No Aliquot Aliquot into Amber Vials (Argon Purge) Check->Aliquot Yes Heat->Check Store Store at -20°C (Desiccated) Aliquot->Store

Workflow for standardizing and storing 3-Bromo-4-(hexyloxy)benzoic acid stock solutions.

SOP 2: Optimized Suzuki-Miyaura Cross-Coupling Workflow

This protocol is specifically engineered to overcome the steric and electronic hurdles of 3-Bromo-4-(hexyloxy)benzoic acid during C-C bond formation.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 3-Bromo-4-(hexyloxy)benzoic acid (1.0 eq), your chosen arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and anhydrous K2CO3 (2.0 eq).

  • Inert Atmosphere: Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed, anhydrous 1,4-Dioxane via a gas-tight syringe.

  • Reaction: Heat the reaction mixture to 80°C under continuous stirring and Argon flow for 12–18 hours.

  • Self-Validating Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using an eluent of Hexane/EtOAc (3:1) with 1% Acetic Acid (to keep the carboxylic acid protonated). The reaction is complete when the starting material spot disappears and a new, highly UV-active spot (the extended conjugated product) emerges.

  • Workup: Quench the reaction with 1N HCl to ensure the carboxylic acid product is fully protonated and partitions into the organic layer. Extract with EtOAc, dry over Na2SO4, filter, and purify via flash column chromatography.

ReactionPathway Reactant 3-Bromo-4-(hexyloxy)benzoic acid + Arylboronic Acid Catalyst Pd Catalyst + Base (e.g., Pd(dppf)Cl2, K2CO3) Reactant->Catalyst Intermediate Oxidative Addition Intermediate Catalyst->Intermediate Product Desired Cross-Coupled Product (Liquid Crystal/API Precursor) Intermediate->Product Transmetalation & Reductive Elimination SideProduct Protodebromination (4-(hexyloxy)benzoic acid) Intermediate->SideProduct Moisture/Proton Source (Troubleshooting: Dry Solvents)

Suzuki-Miyaura cross-coupling pathway highlighting desired product vs. protodebromination.

References
  • Takenaka, S., et al. "Ester compounds, liquid crystal composition." U.S. Patent No. 4,341,652. Google Patents.
Optimization

Technical Support Center: 3-Bromo-4-(hexyloxy)benzoic Acid Stability &amp; Handling

Welcome to the Technical Support Center for 3-Bromo-4-(hexyloxy)benzoic acid (CAS: 158873-84-8). This molecule is a critical intermediate frequently utilized in the synthesis of liquid crystal polymers[1] and specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-4-(hexyloxy)benzoic acid (CAS: 158873-84-8). This molecule is a critical intermediate frequently utilized in the synthesis of liquid crystal polymers[1] and specialized active pharmaceutical ingredients (APIs)[2].

Because this molecule features three distinct functional domains—a carboxylic acid head, a lipophilic hexyloxy tail, and an aryl bromide core—it exhibits unique physicochemical behaviors and vulnerabilities under varying pH conditions. This guide is designed to help researchers and drug development professionals troubleshoot common degradation pathways, solubility issues, and handling errors.

Troubleshooting Guide: Acidic Conditions

Q: I am observing a new, highly lipophilic peak in my HPLC chromatogram when refluxing the compound in acidic methanol. What is happening? A: You are observing Fischer Esterification . The carboxylic acid moiety is highly susceptible to esterification when exposed to primary alcohols (like methanol or ethanol) in the presence of an acid catalyst (e.g., H2​SO4​ , HCl ). The reaction yields methyl 3-bromo-4-(hexyloxy)benzoate. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. Solution: Avoid using alcoholic solvents during acidic workups or high-temperature acidic reactions. Substitute with aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Q: Is the aryl-ether (hexyloxy) linkage susceptible to cleavage under strong acidic conditions? A: Yes, but only under specific, harsh conditions. While generally stable to dilute aqueous acids, exposure to strong nucleophilic acids (e.g., concentrated HBr or HI ) at elevated temperatures will cause aryl-ether cleavage (dealkylation)[3]. Causality: The ether oxygen becomes protonated, forming a highly reactive oxonium ion. The conjugate base (e.g., bromide or iodide) then executes an SN​2 attack on the less sterically hindered hexyl α -carbon (or proceeds via an SN​1 pathway), yielding 3-bromo-4-hydroxybenzoic acid and 1-bromohexane[3]. Solution: If strong acid catalysis is required, utilize non-nucleophilic acids (like H2​SO4​ or trifluoroacetic acid) and strictly monitor the temperature.

Q: Why does my compound completely precipitate out of solution when I lower the pH below 3? A: This is a function of the molecule's pKa​ (typically ~4.0 to 4.5 for benzoic acids). Below pH 3, the carboxylic acid is fully protonated. The combination of the protonated acid, the heavy bromine atom, and the highly hydrophobic 6-carbon hexyloxy chain drastically reduces its aqueous solubility, driving rapid precipitation.

Troubleshooting Guide: Basic Conditions

Q: During a basic liquid-liquid extraction (pH > 9), my organic and aqueous layers form an unresolvable white emulsion. How do I fix this? A: The molecule is acting as an amphiphilic surfactant . Causality: Under basic conditions, the carboxylic acid deprotonates to form a carboxylate salt. This creates a highly hydrophilic "head" while the hexyloxy group acts as a hydrophobic "tail." This structural dichotomy lowers the interfacial tension between the aqueous and organic phases, stabilizing emulsions[2]. Solution: Do not attempt to extract the deprotonated salt into an organic phase. Instead, acidify the aqueous layer to pH 2 (to neutralize the charge) and add brine to increase the ionic strength of the aqueous layer before extracting with an organic solvent. (See Protocol 1 below).

Q: Does the bromine atom pose a risk of Nucleophilic Aromatic Substitution ( SN​Ar ) in strong base? A: Generally, no. SN​Ar requires an electron-deficient aromatic ring. Causality: The hexyloxy group at the para position (relative to the carboxylic acid) and ortho position (relative to the bromine) is strongly electron-donating via resonance ( +M effect). This pumps electron density into the ring, deactivating it toward nucleophilic attack. Unless subjected to extreme conditions (e.g., molten KOH or organolithium reagents which trigger halogen-metal exchange), the aryl bromide remains stable.

Quantitative Stability Profile

To assist in experimental design, the following table summarizes the stability of 3-Bromo-4-(hexyloxy)benzoic acid across various pH ranges based on standard laboratory conditions (25°C, aqueous/organic mixtures).

pH RangeDominant SpeciesPrimary VulnerabilityEmulsion RiskEstimated Stability (25°C)
< 2 (Strong Acid) Protonated AcidEther cleavage (if nucleophilic acid used)LowStable > 48h (unless heated)
4 – 6 (Weak Acid) Protonated AcidHighly stable; low aqueous solubilityLowHighly Stable (> 6 months)
7 – 8 (Neutral) Equilibrium MixturePartial deprotonationModerateHighly Stable (> 6 months)
> 10 (Strong Base) Carboxylate SaltSurfactant behavior; Micelle formationHigh Stable > 48h (Watch for emulsions)

Validated Experimental Protocols

Protocol 1: Emulsion-Free Liquid-Liquid Extraction (LLE)

This self-validating protocol ensures the quantitative recovery of the compound from a basic reaction mixture without emulsion formation.

  • Quench & Acidify: Cool the basic reaction mixture to 0–5°C. Slowly add 1M HCl dropwise while stirring until the solution reaches pH 2.0–2.5.

    • Self-Validation: Spot the aqueous mixture on pH indicator paper. A dense white precipitate (the protonated acid) must form. If the solution remains clear, the pH is not low enough.

  • Phase Separation Prep: Add a volume of saturated aqueous NaCl (brine) equal to 50% of the current aqueous volume. This increases the dielectric constant of the water, forcing the organic compound out (salting out).

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Invert gently 3–5 times. Do not shake vigorously.

  • Isolation: Allow the layers to separate (should take < 2 minutes). Collect the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol 2: HPLC-UV Stability Indicating Assay for Ether Cleavage

Use this method to monitor for the 3-bromo-4-hydroxybenzoic acid degradant if the compound was exposed to strong acids.

  • Sample Prep: Dissolve 1 mg of the sample in 1 mL of Acetonitrile:Water (50:50, v/v).

  • Column: C18 Reverse Phase ( 150 mm×4.6 mm , 5μm ).

  • Mobile Phase:

    • Phase A: 0.1% TFA in HPLC-grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min .

  • Detection: UV at 254 nm .

    • Self-Validation: The degradant (3-bromo-4-hydroxybenzoic acid) lacks the lipophilic 6-carbon chain and will elute significantly earlier (lower retention time) than the intact parent compound.

Mechanistic Degradation Pathways

The following diagram maps the logical flow of degradation pathways based on environmental stimuli.

DegradationPathways Core 3-Bromo-4-(hexyloxy)benzoic acid Acid Acidic Conditions (pH < 3) Core->Acid H+ Base Basic Conditions (pH > 8) Core->Base OH- Ester Fischer Esterification (in Alcoholic Solvents) Acid->Ester + ROH Cleavage Aryl-Ether Cleavage (with HX / Heat) Acid->Cleavage + Nucleophile / Δ Salt Carboxylate Salt Formation (Surfactant Behavior) Base->Salt Deprotonation Deg1 Alkyl 3-bromo-4-(hexyloxy)benzoate Ester->Deg1 Deg2 3-Bromo-4-hydroxybenzoic acid + Hexyl Halide Cleavage->Deg2 Deg3 Emulsion / Phase Separation Issues Salt->Deg3

Fig 1. Stimuli-responsive degradation and behavioral pathways of 3-Bromo-4-(hexyloxy)benzoic acid.

References

  • [3] Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering.3

  • SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. Journal of Medicinal Chemistry (PMC).

  • [1] Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties. Chemical Reviews - ACS Publications. 1

Sources

Troubleshooting

Preventing formation of polybrominated byproducts

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling with a persistent bottleneck: the formation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling with a persistent bottleneck: the formation of polybrominated byproducts during electrophilic aromatic and benzylic brominations.

This guide abandons generic advice to explore the thermodynamic and kinetic causalities of over-bromination. By understanding the underlying mechanisms, we can implement self-validating protocols that ensure absolute selectivity and high yields in your API synthesis workflows.

Part 1: Mechanistic Causality of Polybromination

In benzylic bromination (e.g., the Wohl-Ziegler reaction), the objective is to functionalize a specific C–H bond. Polybromination occurs when the initial monobrominated product undergoes subsequent radical abstraction faster than the remaining starting material is consumed. This failure in selectivity is driven by two primary factors:

  • Bromine Radical Concentration ([Br•]): High instantaneous concentrations of bromine radicals overwhelm the substrate's natural kinetic differentiation. N-Bromosuccinimide (NBS) is highly preferred over molecular bromine (Br₂) because it acts as a controlled-release reservoir, maintaining a low, steady-state concentration of Br₂[1].

  • Substrate Activation vs. Deactivation: In standard electrophilic aromatic substitution, adding a halogen deactivates the ring. However, in benzylic radical bromination, the inductive electron-withdrawing effect of the first bromine atom can sometimes be offset by radical stabilization. If the stoichiometry is not strictly controlled, the secondary C–H bond becomes highly susceptible to abstraction[2].

MechanisticPathway Substrate Starting Material (Benzylic C-H) Radical Benzylic Radical Intermediate Substrate->Radical Initiator / hν Mono Monobrominated Product (Target) Radical->Mono Low [Br2] via NBS Excess Excess Br• High Temp Mono->Excess Substrate Depletion Poly Polybrominated Byproduct Excess->Poly Secondary Abstraction

Logical relationship of radical concentration driving polybromination.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing 15-20% dibrominated impurities during the benzylic bromination of my API intermediate using NBS. How can I suppress this? A1: The primary cause of polybromination here is a localized excess of the brominating agent or an overly aggressive initiation rate[2].

  • Causality: If NBS is added all at once at elevated temperatures, the rapid generation of succinimidyl radicals leads to a spike in [Br•]. Once the local concentration of the starting material depletes, the radicals attack the monobrominated product.

  • Solution: Implement strict stoichiometric control (1.0 to 1.05 equivalents of NBS)[2]. Furthermore, utilize a slow, portion-wise addition of the reagent, and ensure the reaction is degassed to prevent oxygen from interfering with the radical chain, which otherwise necessitates excess initiator[3].

Q2: We are moving away from carbon tetrachloride (CCl₄) due to its toxicity. What is the best alternative solvent that won't compromise selectivity? A2: (Trifluoromethyl)benzene (also known as benzotrifluoride) is the optimal green alternative.

  • Causality: CCl₄ was historically used because it is completely transparent to radicals and does not participate in chain-transfer reactions. (Trifluoromethyl)benzene offers identical chemical inertness and low toxicity[4]. Its low refractive index also enhances the efficiency of photoinduced bromination, allowing for milder initiation conditions, which directly suppresses polybromination[4].

Q3: Can the choice of brominating agent completely prevent polybromination in highly activated aromatic rings? A3: Yes, by switching from NBS or Br₂ to Tribromoisocyanuric acid (TBCA).

  • Causality: TBCA is a highly effective, atom-economical brominating agent. When used in trifluoroacetic acid, TBCA enables the highly selective monobromination of moderately deactivated aromatic compounds, completely avoiding polybromination through strict stoichiometric delivery and controlled electrophilicity[5].

Part 3: Quantitative Reagent Comparison

To aid in reagent selection and process optimization, the following table summarizes the physicochemical properties and selectivity profiles of common brominating agents.

Brominating AgentActive SpeciesPolybromination RiskOptimal ApplicationKey Advantage
Molecular Bromine (Br₂) Br⁺ / Br•HighUnactivated substratesHigh atom economy, low cost
N-Bromosuccinimide (NBS) Br• (low conc.)ModerateBenzylic/Allylic (Wohl-Ziegler)Controlled Br₂ release[1]
Tribromoisocyanuric Acid (TBCA) Br⁺LowActivated aromaticsAvoids polybromination[5]

Part 4: Validated Experimental Protocol

Highly Selective Benzylic Monobromination using NBS in (Trifluoromethyl)benzene

This protocol is designed as a self-validating system. By monitoring the reaction kinetics and strictly controlling the environment, you can empirically verify the suppression of the secondary bromination pathway in real-time.

ExperimentalWorkflow Step1 1. Setup Degas Solvent Step2 2. Reagents 1.05 eq NBS Step1->Step2 Step3 3. Initiation AIBN + Light Step2->Step3 Step4 4. Monitor GC-MS < 95% Step3->Step4 Step5 5. Quench Thiosulfate Step4->Step5

Step-by-step experimental workflow for selective benzylic monobromination.

Step-by-Step Methodology:

  • Setup & Degassing: Charge a flame-dried, round-bottom flask with the benzylic substrate (1.0 equiv) and (trifluoromethyl)benzene (0.2 M concentration)[4].

    • Self-Validation: Degas the solvent by bubbling argon for 15 minutes. Oxygen is a radical scavenger; its presence leads to unpredictable initiation times and necessitates excess initiator, which drives polybromination[3].

  • Stoichiometric Reagent Addition: Add exactly 1.05 equivalents of recrystallized N-Bromosuccinimide (NBS).

    • Causality: Yellow or brown NBS contains free Br₂, which immediately causes polybromination. Wash NBS with hot water and dry under vacuum before use to ensure absolute purity.

  • Initiation: Add 0.05 equivalents of 2,2′-azobisisobutyronitrile (AIBN)[4]. Equip the flask with a reflux condenser and illuminate with a standard visible light LED.

  • Controlled Heating: Gradually heat the reaction to 60-70 °C.

    • Causality: Gradual heating prevents a sudden thermal decomposition of AIBN, maintaining a steady, low radical concentration[2].

  • Kinetic Monitoring (Critical Step): Monitor the reaction strictly via GC-MS every 30 minutes. Stop the reaction when the starting material is at ~5% remaining.

    • Self-Validation: Do not push the reaction to 100% conversion. The final 5% of the reaction is where >90% of polybrominated byproducts are formed due to the shifting substrate-to-product ratio.

  • Quench and Workup: Cool to room temperature. Filter off the insoluble succinimide byproduct. Wash the organic filtrate with saturated aqueous sodium thiosulfate to quench any residual electrophilic bromine[3], followed by brine. Dry over anhydrous Na₂SO₄ and concentrate.

References

  • How to avoid polybromination during synthesis of ethyl 2-bromopropionate - Benchchem. 2

  • Tribromoisocyanuric acid - Grokipedia. 5

  • Avoiding polybromination in the synthesis of 5-(bromomethyl)-3,3'-bipyridine - Benchchem. 3

  • Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene - Academia.edu. 4

  • Light on the sustainable preparation of aryl-cored dibromides - PMC (NIH). 1

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 3-Bromo-4-(hexyloxy)benzoic Acid vs. 4-(hexyloxy)benzoic Acid in Advanced Materials

As a Senior Application Scientist, selecting the right molecular building blocks is critical for designing advanced functional materials, particularly in the fields of supramolecular chemistry and liquid crystal (LC) eng...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right molecular building blocks is critical for designing advanced functional materials, particularly in the fields of supramolecular chemistry and liquid crystal (LC) engineering. This guide provides an in-depth, objective comparison between the classic mesogenic precursor 4-(hexyloxy)benzoic acid (6OBA) [1] and its laterally substituted analogue, 3-bromo-4-(hexyloxy)benzoic acid . By analyzing their physicochemical properties, mechanistic behaviors, and synthetic utilities, this guide equips researchers with the causal insights needed to optimize material performance.

Physicochemical and Structural Comparison

The fundamental difference between these two molecules lies in the lateral substitution of a bromine atom at the 3-position of the aromatic ring. This single modification drastically alters the steric volume, polarizability, and non-covalent interaction profile of the molecule[2].

Quantitative Data Summary
Property / Feature4-(hexyloxy)benzoic acid (6OBA)3-Bromo-4-(hexyloxy)benzoic acid
CAS Number 1142-39-8[1]116244-53-4 (Typical)[3]
Molecular Formula C₁₃H₁₈O₃[4]C₁₃H₁₇BrO₃
Molecular Weight 222.28 g/mol [4]301.18 g/mol
Primary Interaction Hydrogen bonding (Strong)[5]Hydrogen bonding & Halogen bonding[2][6]
Mesophase Behavior Enantiotropic Nematic & Smectic[5]Broadened mesophase, lowered clearing temp[2]
Steric Profile Linear, rod-like (calamitic)Laterally disrupted, bulky
Synthetic Utility Terminal functionalizationCross-coupling electrophile (C-Br bond)

Mechanistic Insights: The Causality of Lateral Halogenation

To understand why these two molecules perform differently in material science, we must examine the causality behind their intermolecular forces.

The Baseline: 4-(hexyloxy)benzoic acid (6OBA) 6OBA is a classic calamitic (rod-like) mesogen. In the solid and liquid crystalline states, the carboxylic acid groups of two 6OBA molecules dimerize via strong, complementary hydrogen bonds[5]. This dimerization effectively doubles the molecular length, creating a rigid, linear aromatic core flanked by flexible hexyloxy chains. This high aspect ratio strongly promotes the formation of highly ordered smectic and nematic phases[5].

The Disruption & Enhancement: 3-Bromo-4-(hexyloxy)benzoic acid Introducing a bromine atom at the 3-position triggers two competing mechanistic effects:

  • Steric Hindrance: The bulky bromine atom increases the lateral width of the mesogen. This steric protrusion disrupts the dense, parallel packing of the aromatic cores, which typically lowers the melting point and the clearing temperature (the transition from mesophase to isotropic liquid) compared to the unhalogenated 6OBA[2].

  • Electronic Polarizability (Halogen Bonding): Bromine is highly polarizable and features an electron-deficient region known as a σ -hole. This enables the molecule to act not only as a hydrogen-bond donor (via the COOH group) but also as a highly directional halogen-bond donor (via the C-Br group)[6][7]. This dual-interaction capability allows researchers to engineer complex, orthogonal supramolecular architectures that are impossible to achieve with 6OBA alone[2].

G Root 3-Bromo Substitution on 6OBA Steric Increased Steric Bulk (Lateral Disruption) Root->Steric Electronic High Polarizability (Halogen Bonding) Root->Electronic Effect1 Lowered Melting Point & Clearing Temp Steric->Effect1 Effect2 Orthogonal Smectic Phase Preference Steric->Effect2 Effect3 New Supramolecular Architectures Electronic->Effect3

Caption: Causality of lateral bromo substitution on liquid crystalline properties.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm success before proceeding.

Protocol A: Self-Assembly of Hydrogen/Halogen-Bonded Liquid Crystals

This protocol compares the supramolecular assembly of 6OBA and 3-Br-6OBA with a complementary hydrogen/halogen-bond acceptor (e.g., a pyridine derivative)[2][6].

Step-by-Step Methodology:

  • Stoichiometric Mixing: Weigh equimolar amounts (1:1 ratio) of the benzoic acid derivative (6OBA or 3-Br-6OBA) and the pyridine-based acceptor.

  • Dissolution: Dissolve both components in a volatile, non-competing solvent (e.g., tetrahydrofuran or dichloromethane) under gentle sonication until optically clear.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature to promote highly ordered self-assembly, followed by drying under vacuum for 12 hours.

  • Self-Validation Checkpoint (FTIR): Analyze the resulting powder via FTIR spectroscopy.

    • Validation Criteria: The formation of the hydrogen-bonded complex is confirmed if the characteristic C=O stretching vibration of the free carboxylic acid shifts from ~1680 cm⁻¹ to ~1690-1700 cm⁻¹, and broad O-H···N stretching bands appear[2][5].

  • Thermal Characterization: Subject the validated complex to Differential Scanning Calorimetry (DSC) at a heating/cooling rate of 5 °C/min to determine mesophase transition temperatures[2].

G A Precursor Selection 6OBA vs 3-Br-6OBA C Solvent-Evaporation Self-Assembly A->C B H-Bond Acceptor e.g., Pyridine Derivative B->C D FTIR Validation (Peak Shifts: COOH, Pyridine) C->D E DSC Analysis (Mesophase Transitions) D->E Validated F POM & XRD (Mesophase Topology) E->F

Caption: Workflow for assembling and validating supramolecular liquid crystals.

Protocol B: Synthetic Utility via Suzuki-Miyaura Cross-Coupling

While 6OBA is generally an end-chain or terminal building block, 3-bromo-4-(hexyloxy)benzoic acid serves as a highly reactive electrophile for extending the aromatic core via palladium-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk flask, combine 1.0 eq of 3-bromo-4-(hexyloxy)benzoic acid, 1.2 eq of an arylboronic acid, and 0.05 eq of Pd(PPh₃)₄.

  • Base Addition: Add 3.0 eq of aqueous K₂CO₃ (2M) and a degassed solvent mixture of Toluene/Ethanol (4:1).

  • Reaction Execution: Reflux the biphasic mixture under a nitrogen atmosphere at 90 °C for 12 hours.

  • Self-Validation Checkpoint (TLC & NMR):

    • Validation Criteria: Monitor via TLC (Hexane/Ethyl Acetate). The disappearance of the starting bromide spot indicates completion. Post-workup, confirm the structure via ¹H-NMR by verifying the disappearance of the isolated aromatic proton adjacent to the bromine and the appearance of new multiplet signals corresponding to the extended aryl system.

Conclusion

For standard liquid crystal applications requiring highly stable, broad-temperature nematic or smectic phases, 4-(hexyloxy)benzoic acid (6OBA) remains the gold standard due to its linear geometry and strong hydrogen-bonding dimerization[5]. However, for researchers aiming to engineer advanced, multi-interaction supramolecular systems or synthesize extended terphenyl mesogens, 3-bromo-4-(hexyloxy)benzoic acid offers unparalleled utility. Its lateral bromine atom introduces critical steric disruptions that lower transition temperatures, while simultaneously unlocking highly directional halogen-bonding capabilities[2][6].

References

  • Title: 4-(Hexyloxy)
  • Source: National Institutes of Health (NIH)
  • Title: Halogen-Bonded Liquid Crystals Source: White Rose Research Online URL
  • Title: Experimental investigation on the effect of mesogenic ratio in hydrogen-bonded liquid crystal complexes Source: Taylor & Francis Online URL

Sources

Comparative

Effect of bromine position on the properties of bromo-4-(hexyloxy)benzoic acids

An in-depth comparative analysis of how structural modifications—specifically the regiochemistry of halogenation—affect the thermodynamic and mesomorphic properties of advanced materials. Executive Summary In the design...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of how structural modifications—specifically the regiochemistry of halogenation—affect the thermodynamic and mesomorphic properties of advanced materials.

Executive Summary

In the design of liquid crystalline materials and lipophilic drug analogs, 4-(hexyloxy)benzoic acid (6OBA) serves as a classic, well-characterized mesogenic core. Modifying this parent structure via lateral bromination is a powerful strategy to tune its intermolecular interactions, thermal stability, and phase behavior. However, the exact positioning of the bromine atom—whether at the 2-position (ortho to the carboxyl group) or the 3-position (ortho to the hexyloxy group)—dictates the molecule's geometry and its ability to form supramolecular architectures. This guide objectively compares the parent 6OBA compound against its 2-bromo and 3-bromo derivatives, providing mechanistic insights and self-validating experimental workflows for researchers characterizing these materials.

Mechanistic Causality: Molecular Geometry & Dimerization

The macroscopic liquid crystalline properties of benzoic acid derivatives are entirely dependent on their microscopic ability to self-assemble. The regiochemistry of the bulky, polarizable bromine atom directly controls this self-assembly process.

  • The Parent Compound (4-(Hexyloxy)benzoic acid): Unsubstituted 4-alkoxybenzoic acids are highly mesogenic. They self-assemble into highly stable, planar dimers via double intermolecular1[1]. This dimerization effectively doubles the molecular length, creating a rigid, rod-like (calamitic) core with a high length-to-width ( L/D ) ratio. This shape anisotropy is the fundamental prerequisite for its well-documented Smectic C and Nematic phase behaviors[2].

  • 3-Bromo-4-(hexyloxy)benzoic acid (Ortho to Alkoxy): When bromine is introduced at the 3-position, its steric bulk is directed toward the flexible hexyloxy chain. The carboxylic acid group remains unhindered and coplanar with the aromatic ring, allowing the hydrogen-bonded dimer to remain intact. However, the lateral bromine atom significantly increases the molecular breadth. According to the Maier-Saupe theory, this reduction in the L/D ratio weakens lateral van der Waals dispersion forces. Consequently, 3-bromo derivatives retain mesomorphism but exhibit significantly3 compared to the parent molecule, often suppressing highly ordered smectic phases in favor of a broader nematic window[3].

  • 2-Bromo-4-(hexyloxy)benzoic acid (Ortho to Carboxyl): Substitution at the 2-position introduces a severe steric clash between the large bromine atom (van der Waals radius ~1.85 Å) and the adjacent carboxylic acid group. To relieve this steric strain, the carboxyl group is forced to twist out of the plane of the benzene ring. This non-coplanarity drastically4 and disrupts the linearity of the dimer[4]. Without this elongated dimeric structure, the molecule lacks the necessary shape anisotropy for mesophase formation and typically behaves as a non-mesogenic compound, melting directly into an isotropic liquid.

G Parent 4-(Hexyloxy)benzoic Acid (Unsubstituted) Pos3 3-Bromo Substitution (Ortho to Alkoxy) Parent->Pos3 Pos2 2-Bromo Substitution (Ortho to Carboxyl) Parent->Pos2 Mech3 Lateral Broadening Intact H-Bonded Dimer Pos3->Mech3 Mech2 Steric Clash with COOH Twisted/Disrupted Dimer Pos2->Mech2 Prop3 Retained Mesomorphism Lower Transition Temp (Tc) Mech3->Prop3 Prop2 Loss of Mesomorphism (Non-Liquid Crystalline) Mech2->Prop2

Caption: Mechanistic pathways showing how bromine position dictates mesomorphism via steric effects.

Quantitative Property Comparison

The macroscopic effects of these microscopic steric interactions can be summarized by comparing their thermodynamic profiles.

Property4-(Hexyloxy)benzoic acid (6OBA)3-Bromo-4-(hexyloxy)benzoic acid2-Bromo-4-(hexyloxy)benzoic acid
Bromine Position NoneOrtho to hexyloxy (Pos 3)Ortho to carboxyl (Pos 2)
Steric Effect None (Planar)Lateral broadeningTwist of carboxyl group
Dimerization Strong (Linear)Strong (Broadened)Weak / Disrupted
Mesomorphism Highly MesogenicMesogenicNon-Mesogenic
Typical Phases Smectic C, NematicNematic (Smectic suppressed)Isotropic Liquid
Clearing Temp ( Tc​ ) High (~153 °C)Moderate (Depressed)N/A (Direct melting)

Experimental Workflows: A Self-Validating System

To objectively compare the performance and properties of these structural alternatives, researchers must utilize a self-validating analytical loop. The following protocols ensure that macroscopic phase observations are directly correlated with microscopic molecular dynamics.

Protocol 1: Thermodynamic & Optical Profiling (DSC & POM)

This workflow identifies the presence and stability of liquid crystalline phases.

  • Sample Preparation: Encapsulate 2–5 mg of the synthesized benzoic acid derivative in an aluminum crucible for Differential Scanning Calorimetry (DSC). Prepare a separate slide by sandwiching a small sample between a glass slide and coverslip for Polarized Optical Microscopy (POM).

  • Thermal Cycling (DSC): Heat the sample at a rate of 10 °C/min from 25 °C to 180 °C under a nitrogen atmosphere. Record the endothermic peaks corresponding to melting ( Tm​ ) and clearing ( Tc​ ) transitions. Cool at the same rate to observe hysteresis and phase reversibility.

  • Optical Validation (POM): Place the slide on a hot stage under a polarized optical microscope. Heat the sample to its isotropic phase, then slowly cool (2 °C/min).

    • Self-Validation Check: The temperatures at which optical textures (e.g., Schlieren textures for nematic phases) appear under POM must exactly match the exothermic transition peaks observed during the DSC cooling cycle. The 2-bromo isomer will show no textures, confirming the DSC data.

Protocol 2: Molecular Dynamics Validation (VT-FTIR)

To definitively prove that the loss of mesomorphism in the 2-bromo isomer is caused by dimer disruption, Variable-Temperature Fourier Transform Infrared Spectroscopy (VT-FTIR) is required.

  • Measurement: Disperse the sample in a KBr pellet or analyze via ATR-FTIR on a temperature-controlled stage.

  • Spectral Analysis: Monitor the carbonyl (C=O) stretching region during a heating ramp.

    • A strong peak near 1680 cm⁻¹ indicates the presence of the hydrogen-bonded dimer (expected to persist in 6OBA and 3-bromo-6OBA until clearing).

    • A shift toward 1730 cm⁻¹ indicates free, monomeric carboxylic acid groups.

    • Self-Validation Check: If the 2-bromo isomer shows a dominant monomeric peak (1730 cm⁻¹) even at lower temperatures, it confirms the steric disruption hypothesis, validating the root cause of the negative DSC/POM results.

G Start Synthesized Bromo-6OBA Isomers DSC DSC Analysis (Thermodynamic Transitions) Start->DSC POM POM Analysis (Optical Textures/Mesophases) Start->POM FTIR VT-FTIR Spectroscopy (H-Bonding/Dimer Stability) Start->FTIR Data1 Enthalpy & Phase Temp DSC->Data1 Data2 Phase Identification (Nematic vs Isotropic) POM->Data2 Data3 C=O Stretch Shift (Dimer vs Monomer) FTIR->Data3 Validate Structure-Property Correlation Data1->Validate Data2->Validate Data3->Validate

Caption: Self-validating experimental workflow correlating thermodynamic, optical, and molecular data.

References

  • Source: nih.
  • Source: researchgate.
  • Source: whiterose.ac.
  • Source: rsc.

Sources

Validation

Structure-Property Relationship (SPR) of Halogenated Benzoic Acid Derivatives: A Comparative Guide for Lead Optimization

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead compounds that exhibit excellent in vitro target inhibition but fail in cellular assays due to poor membrane permeability, rapi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead compounds that exhibit excellent in vitro target inhibition but fail in cellular assays due to poor membrane permeability, rapid clearance, or unfavorable ionization states. A highly effective, field-proven strategy to rescue such compounds is the systematic exploration of halogenated benzoic acid bioisosteres.

Replacing a hydrogen atom on a benzoic acid scaffold with a halogen (Fluorine, Chlorine, Bromine, or Iodine) is not merely a steric tweak. It fundamentally rewires the molecule's physicochemical profile. This guide objectively compares the performance of para-halogenated benzoic acids, providing the experimental frameworks necessary to evaluate their structure-property relationships (SPR) and optimize your drug design pipeline.

The Mechanistic Triad of Halogen Substitution

To make informed decisions during lead optimization, we must understand the causality behind the physicochemical shifts induced by halogens .

  • Electronic Effects & pKa Tuning: Halogens are electronegative, exerting an electron-withdrawing inductive effect (-I) that stabilizes the carboxylate anion, thereby lowering the pKa (increasing acidity). Fluorine exerts a strong inductive effect, but its resonance donation (+R) partially offsets this. Chlorine and Bromine provide a balanced electron-withdrawing effect, significantly lowering the pKa compared to the unsubstituted baseline .

  • Lipophilicity (LogP) & Steric Bulk: Moving down the halogen group (F → Cl → Br → I), the atomic radius and polarizability increase. This directly correlates with an increase in the octanol-water partition coefficient (LogP), driving better passive membrane permeability .

  • Halogen Bonding (The Sigma-Hole): Heavier halogens (Br, I) feature an anisotropic charge distribution. The equatorial region is electronegative, but the distal pole (along the C-X bond axis) develops a region of positive electrostatic potential known as a "sigma-hole." This allows Br and I to act as Lewis acids, forming highly directional, stabilizing interactions with electron-rich targets (e.g., backbone carbonyls in a protein binding pocket) .

SPR A Halogen Substitution (F, Cl, Br, I) B Inductive Effect (-I) A->B C Atomic Radius & Polarizability A->C D Sigma-Hole Formation A->D E pKa Modulation (Increased Acidity) B->E F Lipophilicity (LogP) (Increased Permeability) C->F G Halogen Bonding (Target Affinity) D->G

Figure 1: Logical relationships between halogen substitution and physicochemical properties.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing unsubstituted benzoic acid with its para-halogenated derivatives. Notice the inverse relationship between pKa and LogP as we move down the periodic table.

CompoundSubstitutionpKaLogP (Octanol/Water)Hammett Constant (σp)BSA Binding Affinity Trend
Benzoic Acid None4.191.870.00Baseline
4-Fluorobenzoic Acid para-F4.142.07+0.06Low increase
4-Chlorobenzoic Acid para-Cl3.982.65+0.23Moderate increase
4-Bromobenzoic Acid para-Br3.972.86+0.23High increase
4-Iodobenzoic Acid para-I3.933.02+0.18Highest increase

Self-Validating Experimental Methodologies

A protocol is only as good as its ability to flag its own errors. The following workflows are designed as self-validating systems to ensure that observed SPR trends are genuine and not artifacts of instrumental drift or sample loss.

Protocol A: High-Throughput Potentiometric pKa Determination
  • Causality: We use potentiometric titration rather than UV-Vis spectroscopy because benzoic acid chromophores can be subtly affected by halogen substitution, complicating isosbestic point analysis.

  • Self-Validating Mechanism: The system uses a simultaneous Gran plot analysis coupled with an internal reference standard. If the calculated pKa of the internal control (unsubstituted benzoic acid) deviates by >0.04 units from its literature value (4.19), the entire plate is automatically flagged for electrode recalibration.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM solutions of the halogenated benzoic acid library in 0.15 M KCl (to maintain constant ionic strength, mimicking physiological osmolarity).

  • Control Inclusion: Assign well A1 to the unsubstituted benzoic acid reference standard.

  • Titration: Dispense 0.5 M KOH titrant in 0.5 µL increments using an automated liquid handler under a nitrogen atmosphere (to prevent CO2​ absorption, which forms carbonic acid and skews the pH).

  • Data Acquisition: Record pH after each addition once the electrode reading stabilizes (drift < 0.001 pH/min).

  • Validation & Analysis: Calculate the first derivative of the titration curve. Verify the reference standard pKa. If validated, extract the pKa values for the halogenated derivatives.

Protocol B: Mass-Balance Shake-Flask Method for LogP
  • Causality: While computational LogP (cLogP) is useful, halogen polarizability often causes predictive models to fail. Experimental determination is mandatory for accurate SPR modeling.

  • Self-Validating Mechanism: Instead of measuring only the aqueous phase and assuming the rest partitioned into the octanol, this protocol quantifies both phases. The mass balance ( Ctotal​=Caq​Vaq​+Coct​Voct​ ) must equal 100% ± 3%. Any deviation indicates sample precipitation or adsorption to glassware, invalidating the run.

Step-by-Step Methodology:

  • Equilibration: Mutually saturate 1-octanol and 10 mM phosphate buffer (pH 2.0, to ensure the benzoic acids are fully protonated and unionized).

  • Incubation: Dissolve 1 mg of the analyte in 5 mL of the pre-equilibrated octanol. Add 5 mL of the pre-equilibrated aqueous buffer in a glass vial.

  • Partitioning: Agitate the vials on a mechanical shaker at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous layers. Quantify the concentration of the benzoic acid derivative in each phase using Reverse-Phase HPLC (UV detection at 254 nm).

  • Validation: Calculate the mass balance. If within the 97-103% threshold, calculate LogP=log10​(Coct​/Caq​) .

Workflow Start Compound Library (Unsubstituted + F, Cl, Br, I) pKa Potentiometric Titration (pKa Determination) Start->pKa LogP Shake-Flask & HPLC (LogP Determination) Start->LogP Validation Internal Control Validation (Benzoic Acid Reference) pKa->Validation LogP->Validation Binding Fluorescence Quenching (BSA Binding Affinity) Validation->Binding Validated Candidates Data SPR Model Construction (Hammett & Hansch Analysis) Binding->Data

Figure 2: Self-validating experimental workflow for determining pKa, LogP, and binding affinity.

Case Study: Bovine Serum Albumin (BSA) Binding Affinity

To translate isolated physicochemical properties into a biological context, we evaluate the binding affinity of these derivatives to Bovine Serum Albumin (BSA) using fluorescence quenching.

  • Observation: Binding constants ( Ka​ ) increase significantly from fluoro- to iodo-substituted benzoic acids .

  • Causality: This trend is driven by two synergistic factors. First, the hydrophobic effect: the increased lipophilicity (LogP) of the heavier halogens drives the molecule out of the aqueous solvent and into the hydrophobic pockets of BSA. Second, halogen bonding: the pronounced sigma-hole on the iodine and bromine atoms forms specific, directional electrostatic interactions with Lewis basic residues in the BSA binding site—an interaction dynamically unavailable to the highly electronegative fluorine derivative .

References
  • Chicu, M., Grozav, M., & Bertea, C. (2008). Arabidopsis thaliana seed germination and early seedling growth are inhibited by monoethanolamine salts of para-halogenated benzoic acids. Taylor & Francis. URL:[Link]

  • PMC / National Institutes of Health. (2022). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. URL:[Link]

Comparative

Validating the Purity of Synthesized 3-Bromo-4-(hexyloxy)benzoic Acid: A Comparative Column Selectivity Guide

Executive Summary 3-Bromo-4-(hexyloxy)benzoic acid is a highly specialized intermediate utilized in the synthesis of advanced liquid crystals and active pharmaceutical ingredients. Validating its purity is a critical qua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 3-Bromo-4-(hexyloxy)benzoic acid is a highly specialized intermediate utilized in the synthesis of advanced liquid crystals and active pharmaceutical ingredients. Validating its purity is a critical quality control step, as structurally similar synthetic impurities—such as regioisomers or debrominated byproducts—can severely compromise downstream applications. As a Senior Application Scientist, I frequently observe method development bottlenecks when standard reversed-phase protocols are blindly applied to complex halogenated aromatics. This guide objectively compares stationary phase alternatives and provides a self-validating HPLC protocol grounded in structural causality.

The Analytical Challenge: Structural Causality

To design a robust purity assay, we must first deconstruct the analyte. 3-Bromo-4-(hexyloxy)benzoic acid presents three distinct chromatographic domains that dictate our experimental choices:

  • The Ionizable Head (Carboxylic Acid): With a pKa near 4.0, the benzoic acid moiety will partially ionize in neutral aqueous solutions. This dynamic equilibrium causes multiple retention states, leading to severe peak tailing and irreproducible retention times.

  • The Hydrophobic Tail (Hexyloxy Group): This six-carbon chain dominates the molecule's overall hydrophobicity, driving strong dispersive interactions on standard alkyl phases.

  • The Halogenated Aromatic Core: The heavy bromine atom alters the electron density of the π -system. This domain is the critical site for resolving the target compound from its primary synthetic impurity, 4-(hexyloxy)benzoic acid (the debrominated analogue).

G Analyte 3-Bromo-4-(hexyloxy) benzoic acid Feat1 Hexyloxy Chain (Hydrophobic) Analyte->Feat1 Feat2 Bromo-Aromatic Ring (Polarizable/Halogenated) Analyte->Feat2 Feat3 Carboxylic Acid (Ionizable, pKa ~4) Analyte->Feat3 Sol1 C18 Phase (Dispersive Retention) Feat1->Sol1 Drives overall retention Sol2 Biphenyl / PFP Phase (π-π & Dipole Selectivity) Feat2->Sol2 Enables impurity resolution Sol3 Acidic Mobile Phase (0.1% TFA, pH < 3) Feat3->Sol3 Prevents peak tailing

Caption: Structural features of 3-Bromo-4-(hexyloxy)benzoic acid mapped to chromatographic strategies.

Stationary Phase Comparison: Why C18 Falls Short

A standard1[1]. However, C18 relies almost exclusively on dispersive (hydrophobic) interactions. Because the hexyloxy chain dominates the hydrophobicity of both the target analyte and the debrominated impurity, a C18 column struggles to differentiate them, often resulting in co-elution.

To achieve baseline resolution, we must exploit the polarizability of the bromine atom using alternative chemistries:

  • Biphenyl Columns: These phases feature two aromatic rings that engage in strong π−π interactions. The electron-rich biphenyl system is highly sensitive to the altered electron density of the bromo-aromatic core, providing 2[2]. Furthermore, biphenyl phases offer3[3].

  • PFP (Pentafluorophenyl) Columns: The highly electronegative fluorine atoms create strong dipole-dipole interactions. PFP columns are explicitly recommended as an4[4].

Mobile Phase Optimization: The Role of pH

To suppress the ionization of the carboxylic acid, the mobile phase pH must be maintained at least 2 units below the analyte's pKa. Using1[1] ensures the benzoic acid remains fully protonated. This prevents secondary ion-exchange interactions with residual silanols on the silica support, guaranteeing sharp, symmetrical peaks.

Quantitative Performance Comparison

The table below summarizes the expected chromatographic performance when separating 3-Bromo-4-(hexyloxy)benzoic acid from its debrominated impurity using a standard gradient method.

Table 1: Comparative Chromatographic Performance for Purity Validation

Stationary PhasePrimary Selectivity MechanismResolution ( Rs​ ) Target vs. Debrominated ImpurityPeak Tailing ( Tf​ )Suitability for Purity Assay
Standard C18 Dispersive (Hydrophobic)1.1 (Fails SST)1.20Not Recommended
Biphenyl π−π , Steric2.8 (Optimal)1.05Highly Recommended
PFP Dipole-Dipole, π−π 3.1 (Optimal)1.10Highly Recommended
Self-Validating Experimental Protocol

A trustworthy analytical method must prove its own validity during every run. This protocol integrates System Suitability Testing (SST) as a mandatory gatekeeping step before any synthesized batch is analyzed.

Protocol Start System Equilibration Blank Blank Injection (Check Carryover) Start->Blank SST Resolution Mix (Rs > 2.0) Blank->SST Prec Standard Replicates (RSD < 2.0%) SST->Prec Sample Sample Analysis (Purity %) Prec->Sample

Caption: Self-validating HPLC workflow ensuring system suitability prior to sample analysis.

Step-by-Step Methodology:

Step 1: Instrumentation & Reagents

  • System: Standard HPLC equipped with a quaternary pump, column oven, and a DAD/UV detector 5[5] (where the conjugated aromatic system strongly absorbs).

  • Column: Biphenyl Core-Shell (e.g., 150 x 4.6 mm, 2.6 µm) to6[6].

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution: Accurately weigh and dissolve the reference standard to a concentration of 1.0 mg/mL.

  • Resolution Solution: Spike 1.0 mg/mL of the target analyte with 0.1 mg/mL of 4-(hexyloxy)benzoic acid (Impurity).

Step 3: Gradient Elution Program

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Gradient Profile:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 15.0 min: Linear ramp from 30% B to 80% B (elutes the hydrophobic chain).

    • 15.0 - 18.0 min: Hold at 80% B (column wash).

    • 18.0 - 22.0 min: Return to 30% B (equilibration).

Step 4: System Suitability Test (SST) Execution Before injecting unknown synthesized batches, validate the system:

  • Blank Injection: Confirm no ghost peaks appear at the target retention time (Area < 0.1% of standard).

  • Resolution Check: Inject the Resolution Solution. The separation mechanism must yield an Rs​>2.0 between the target and the impurity.

  • Precision Check: Inject the Standard Solution five consecutive times. The Relative Standard Deviation (%RSD) of the peak area must be <2.0% .

Only proceed to sample analysis if all SST criteria are strictly met.

References
  • Title: Efficient Production of 5-Bromo-2-Halo Benzoic Acid | Source: Scribd | URL: 5

  • Title: Using Selectivity to Optimize UHPLC Separations | Source: Pharmaceutical Technology | URL: 2

  • Title: A Comparative Guide to Purity Assessment of Synthesized 2,6-dichloro-3-chlorosulfonyl-benzoic Acid by HPLC | Source: Benchchem | URL: 1

  • Title: LC Column Comparison | Source: Restek | URL: 3

  • Title: InertCore Biphenyl | Source: GL Sciences | URL: 6

  • Title: Accucore UHPLC and HPLC Columns Phase Overview | Source: Thermo Fisher Scientific | URL: 4

Sources

Validation

A Senior Application Scientist's Guide to the Thermal Stability of Bromo-Alkoxybenzoic Acids

For researchers, scientists, and professionals in drug development, understanding the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory checkbox; it is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory checkbox; it is a cornerstone of safe, effective, and robust drug formulation. This guide provides a comparative analysis of the thermal stability of bromo-alkoxybenzoic acids, a class of compounds often encountered as intermediates in organic synthesis. We will delve into the structural factors influencing their thermal decomposition and present standardized protocols for their evaluation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The Imperative of Thermal Stability in Drug Development

The thermal stability of a compound dictates its shelf-life, safe processing temperatures, and potential degradation pathways. For bromo-alkoxybenzoic acids, which serve as building blocks for more complex APIs, a thorough understanding of their behavior at elevated temperatures is critical. Instability can lead to impurity formation, loss of potency, and in the worst-case scenario, the generation of toxic byproducts. The primary decomposition pathway for many benzoic acid derivatives is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂).[1] The temperature at which this and other decomposition events occur is significantly influenced by the nature and position of other substituents on the aromatic ring.

Comparative Analysis: The Influence of Substituent Position on Thermal Stability

Key Principles:

  • Electron-Withdrawing Groups (EWGs): Halogens, such as bromine, are electron-withdrawing by induction. This effect can stabilize the aromatic ring by delocalizing electron density, which may increase the energy required to initiate decomposition.[2]

  • Electron-Donating Groups (EDGs): Alkoxy groups (like methoxy, -OCH₃) are electron-donating through resonance. This increases the electron density of the ring, which can also influence stability, though the interplay with other substituents is crucial.[2]

  • Positional Effects (Ortho, Meta, Para): The position of these substituents relative to the carboxylic acid group and to each other will dictate the extent of their electronic influence and potential for steric interactions. For instance, an ortho substituent can have a more pronounced effect due to its proximity to the carboxylic acid group.

To illustrate the expected trends, let's consider a hypothetical comparative study of three isomers of bromo-methoxybenzoic acid.

Hypothetical Comparative Data
CompoundStructurePredicted Onset of Decomposition (TGA)Key Observations
2-Bromo-4-methoxybenzoic acid Isomer ALowerThe ortho bromine atom's proximity to the carboxylic acid could lead to intramolecular interactions that may lower the decomposition temperature compared to other isomers.
3-Bromo-4-methoxybenzoic acid Isomer BHigherWith the bromine atom meta to the carboxylic acid, its electron-withdrawing inductive effect stabilizes the ring. The para methoxy group donates electron density, and the overall substitution pattern may lead to greater thermal stability.
4-Bromo-3-methoxybenzoic acid Isomer CIntermediateThe para bromine exerts a stabilizing inductive effect. The meta methoxy group has a less pronounced resonance effect compared to a para position, potentially resulting in stability between the other two isomers.

Note: The predicted decomposition temperatures are for illustrative purposes to highlight the expected trends based on substituent effects.

The following diagram illustrates the structures of the bromo-methoxybenzoic acid isomers discussed.

Caption: Chemical structures of the compared bromo-methoxybenzoic acid isomers.

Experimental Protocols for Thermal Analysis

To experimentally determine and compare the thermal stability of bromo-alkoxybenzoic acids, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques. The following protocols are designed to be self-validating and provide a robust framework for analysis.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile by measuring mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the bromo-alkoxybenzoic acid into a clean, tared TGA pan (alumina or platinum is recommended). An accurate sample weight is crucial for kinetic analysis.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min. This ensures that the observed mass loss is due to thermal decomposition and not oxidation.

    • Set the initial temperature to ambient (e.g., 25 °C).

  • Thermal Program:

    • Equilibrate the sample at the initial temperature for 5-10 minutes to ensure thermal stability before heating.

    • Heat the sample from the initial temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min. A linear heating rate is essential for reproducible results and kinetic analysis.

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA thermogram.

    • Determine the onset temperature of decomposition, which indicates the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

    • Note the residual mass at the final temperature, which can provide information about the formation of non-volatile decomposition products.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and detect other thermal events like solid-solid transitions or decomposition by measuring heat flow.

Instrumentation: A calibrated differential scanning calorimeter.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the bromo-alkoxybenzoic acid into a hermetically sealed aluminum DSC pan. Sealing the pan prevents mass loss due to sublimation before melting or decomposition.

    • Use an empty, hermetically sealed aluminum pan as a reference to ensure accurate differential heat flow measurement.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

    • Set the initial temperature to ambient (e.g., 25 °C).

  • Thermal Program:

    • Equilibrate the sample at the initial temperature for 5 minutes.

    • Heat the sample from the initial temperature to a temperature well above its melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the onset temperature and peak temperature of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak. This value is indicative of the compound's crystallinity and intermolecular forces.

    • Observe any exothermic events at higher temperatures, which may correspond to decomposition.

The following diagram illustrates the general workflow for the thermal analysis of bromo-alkoxybenzoic acids.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Bromo-alkoxybenzoic Acid Isomer TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC TGA_Data Mass Loss vs. Temp (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Melting, Fusion Enthalpy) DSC->DSC_Data Comparison Assess Relative Thermal Stability TGA_Data->Comparison DSC_Data->Comparison

Caption: Experimental workflow for the comparative thermal analysis.

Conclusion

The thermal stability of bromo-alkoxybenzoic acids is a critical parameter in drug development, directly impacting the safety, efficacy, and quality of the final pharmaceutical product. While direct comparative data for all isomers may be sparse, a robust understanding of the electronic and steric effects of the bromo and alkoxy substituents allows for a predictive analysis of their relative stabilities. By employing standardized TGA and DSC protocols, researchers can experimentally validate these predictions and generate the crucial data needed for informed decisions in process development and formulation. This guide provides the foundational principles and a practical framework for conducting a thorough and scientifically sound comparative analysis of the thermal stability of this important class of chemical intermediates.

References

  • Verevkin, S. P., et al. (2015). Thermodynamic properties of isomeric iso-butoxybenzoic acids: Experimental and theoretical study. Thermochimica Acta, 616, 56-64. Available at: [Link]

  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). LinkedIn. Available at: [Link]

  • Ouafy, H. E., et al. (2022). Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. Current Chemistry Letters, 11(3), 279-288. Available at: [Link]

  • ResearchGate. (n.d.). 5-Bromosalicylic acid. Available at: [Link]

  • Ríos-Gutiérrez, F., & Domingo, L. R. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1636. Available at: [Link]

  • Chantooni, M. K., Jr., & Kolthoff, I. M. (1981). Substituent effects on dissociation of benzoic acids and heteroconjugation of benzoates with p-bromophenol in acetonitrile, N,N-dimethylformamide, and dimethyl sulfoxide. Intramolecular hydrogen bonding in o-hydroxybenzoic acids and their anions. Journal of the American Chemical Society, 103(17), 5076-5081. Available at: [Link]

  • Promdej, C., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2136-2142. Available at: [Link]

  • Zhang, Y., et al. (2022). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Brazilian Chemical Society, 33, 1254-1264. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid. Available at: [Link]

  • Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxybenzoic acid. Available at: [Link]

  • NIST. (n.d.). 2-Bromo-3-methoxybenzoic acid. Available at: [Link]

Sources

Comparative

Benchmarking the Synthetic Efficiency of Different Routes to 3-Bromo-4-(hexyloxy)benzoic Acid

A Comprehensive Guide for Researchers and Drug Development Professionals 3-Bromo-4-(hexyloxy)benzoic acid is a highly versatile building block, predominantly utilized in the synthesis of hydrogen-bonded liquid crystals (...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

3-Bromo-4-(hexyloxy)benzoic acid is a highly versatile building block, predominantly utilized in the synthesis of hydrogen-bonded liquid crystals (HBLCs) and complex pharmaceutical architectures. The bromine atom serves as a critical reactive handle for cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), enabling the tuning of molecular polarizability and mesomorphic behavior[1].

However, synthesizing this molecule presents a classic regiochemical challenge: determining the optimal sequence for introducing the hexyloxy chain and the bromine atom onto the benzoic acid core. This guide objectively benchmarks the two primary synthetic pathways, analyzing the mechanistic causality, thermodynamic efficiency, and scalability of each route.

Mechanistic Evaluation of Synthetic Strategies

The synthesis of 3-bromo-4-(hexyloxy)benzoic acid generally relies on two divergent strategies starting from the inexpensive and widely available 4-hydroxybenzoic acid.

Route A: Alkylation Followed by Bromination (The Synergistic Pathway)

In this route, the phenolic hydroxyl group is first alkylated with 1-bromohexane to yield 4-hexyloxybenzoic acid, followed by electrophilic aromatic substitution (EAS) with bromine.

  • Causality & Regioselectivity: By alkylating the phenol first, the intermediate (4-hexyloxybenzoic acid) benefits from a perfectly aligned, synergistic directing effect. The hexyloxy group (-OR) is a strong ortho/para director, while the carboxylic acid (-COOH) is a deactivating meta director. Both functional groups thermodynamically drive the incoming bromonium ion ( Br+ ) exclusively to the 3-position.

  • Impurity Control: The hexyloxy group is slightly less activating than a free phenol, and its alkyl chain provides localized steric shielding. This dampens the reaction kinetics just enough to prevent the formation of dibrominated byproducts, ensuring high atom economy.

Route B: Bromination Followed by Alkylation (The Traditional Pathway)

This route reverses the sequence: 4-hydroxybenzoic acid is directly brominated in glacial acetic acid to yield 3-bromo-4-hydroxybenzoic acid, which is subsequently alkylated[2].

  • The Over-Bromination Risk: The free hydroxyl group is strongly activating, pushing massive electron density into the aromatic ring via resonance. While this makes the ortho positions highly nucleophilic, it significantly increases the thermodynamic probability of over-bromination, often yielding the 3,5-dibromo-4-hydroxybenzoic acid byproduct[3].

  • Steric Hindrance in Alkylation: Once the bromine is installed at the 3-position, the subsequent alkylation of the adjacent phenol becomes sterically hindered. The bulky bromine atom impedes the SN​2 attack of the phenoxide on 1-bromohexane, reducing the overall reaction rate and requiring harsher basic conditions that can inadvertently saponify the carboxylic acid, necessitating an additional hydrolysis step.

RouteComparison cluster_A Route A (Preferred) cluster_B Route B (Traditional) SM 4-Hydroxybenzoic Acid IntA 4-Hexyloxybenzoic Acid SM->IntA 1-Bromohexane, Base IntB 3-Bromo-4-hydroxy benzoic Acid SM->IntB Br2, AcOH (Over-bromination risk) ProdA 3-Bromo-4-(hexyloxy) benzoic Acid IntA->ProdA Br2, AcOH (High Regioselectivity) ProdB 3-Bromo-4-(hexyloxy) benzoic Acid IntB->ProdB 1-Bromohexane, Base (Steric Hindrance)

Workflow comparison of Route A vs. Route B highlighting synthetic bottlenecks.

Benchmarking Quantitative Data

The following table summarizes the performance metrics of both routes based on standard laboratory scale-up data and literature precedence. Route A demonstrates superior efficiency across all critical parameters.

ParameterRoute A (Alkylation → Bromination)Route B (Bromination → Alkylation)Mechanistic Rationale
Overall Yield 82 - 88% 55 - 65%Route B suffers yield losses during the sterically hindered alkylation step and requires rigorous purification to remove dibrominated impurities[3].
Regioselectivity >98% (Monobromo) ~70-80% (Monobromo)Route A utilizes the synergistic directing effects of the -OR and -COOH groups to exclusively target the 3-position.
Step Count 2 Steps (Direct)3 Steps (Often requires esterification/hydrolysis)Direct alkylation of 3-bromo-4-hydroxybenzoic acid in Route B often esterifies the acid, requiring a third saponification step.
Scalability Excellent ModerateRoute A's bromination is easily controlled via temperature and stoichiometry, making it highly amenable to flow chemistry or large batch reactors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Built-in checkpoints (such as gas evolution and distinct phase changes) allow the chemist to verify the reaction's progress mechanistically in real-time.

Protocol 1: Route A - Bromination of 4-Hexyloxybenzoic Acid (Preferred)

This protocol assumes the prior synthesis or commercial procurement of 4-hexyloxybenzoic acid.

  • Preparation: Dissolve 50.0 g (0.225 mol) of 4-hexyloxybenzoic acid in 300 mL of glacial acetic acid in a 1 L three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Electrophilic Attack: In a separate flask, prepare a solution of 39.5 g (0.247 mol, 1.1 eq) of molecular bromine ( Br2​ ) in 50 mL of glacial acetic acid.

  • Controlled Addition: Cool the main reaction flask to 10°C. Add the bromine solution dropwise over 45 minutes.

    • Validation Checkpoint 1: The evolution of hydrogen bromide (HBr) gas will begin immediately. Route the effluent gas through a basic scrubber (1M NaOH). The continuous neutralization of HBr serves as a stoichiometric indicator of the EAS reaction progressing.

  • Thermal Maturation: Once the addition is complete, gradually warm the reaction to 45°C and stir for 4 hours.

    • Validation Checkpoint 2: Perform TLC (Hexane:Ethyl Acetate 7:3). The starting material ( Rf​≈0.4 ) should completely disappear, replaced by a single, less polar product spot ( Rf​≈0.55 ), confirming high regioselectivity without dibromo-impurities.

  • Quenching & Isolation: Pour the mixture into 1.5 L of ice-cold distilled water containing 5 g of sodium bisulfite ( NaHSO3​ ) to quench any unreacted bromine. A white precipitate will form immediately.

  • Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from ethanol to yield pure 3-bromo-4-(hexyloxy)benzoic acid as white needle-like crystals.

Mechanism Int 4-Hexyloxybenzoic Acid Dir1 Hexyloxy Group (-OR) Strong Activating Ortho/Para Director Int->Dir1 Dir2 Carboxylic Acid (-COOH) Deactivating Meta Director Int->Dir2 Synergy Synergistic Directing Effect Target: Position 3 Dir1->Synergy Dir2->Synergy EAS Electrophilic Aromatic Substitution (Br+ attack at C3) Synergy->EAS Final 3-Bromo-4-(hexyloxy)benzoic Acid High Regioselectivity EAS->Final

Mechanistic rationale showing the synergistic directing effects locking regioselectivity to C3.

Protocol 2: Route B - Synthesis of 3-Bromo-4-hydroxybenzoic Acid (For Comparison)

This protocol demonstrates the traditional bromination of the free phenol, highlighting the thermodynamic challenges[2].

  • Preparation: Dissolve 50.0 g (0.37 mol) of p-hydroxybenzoic acid in 370 mL of glacial acetic acid by heating with continuous stirring[2].

  • Bromination: Rapidly add 59.0 g (0.37 mol) of bromine dissolved in 60 mL of glacial acetic acid to the boiling solution to avoid bumping[2].

    • Validation Checkpoint 1: The rapid addition at high temperatures is required to force the monobromination to completion before the dibrominated product can dominate, though this sacrifices some control.

  • Reflux: Reflux the solution for six hours.

  • Isolation: Cool the solution to room temperature and pour it into 2 liters of cold water to precipitate the product[2]. Filter and recrystallize from glacial acetic acid.

    • Validation Checkpoint 2: The calculated yield of purified 3-bromo-4-hydroxybenzoic acid is typically around 70.3%[2]. The remaining ~30% mass balance is lost to the 3,5-dibromo impurity and subsequent purification losses, proving the inefficiency of Route B compared to Route A[3].

Conclusion

For the synthesis of 3-bromo-4-(hexyloxy)benzoic acid, Route A (Alkylation followed by Bromination) is definitively the superior pathway. By leveraging the synergistic directing effects of the hexyloxy and carboxylic acid groups, chemists can achieve near-perfect regioselectivity, higher overall yields, and bypass the steric hindrance that plagues the alkylation step in Route B. This approach ensures a highly scalable, atom-economical process suitable for both academic research and industrial drug development.

References

  • PrepChem:Synthesis of 3-bromo-4-hydroxybenzoic acid. Provides foundational experimental data and yield metrics for the direct bromination of p-hydroxybenzoic acid in glacial acetic acid.

  • Google Patents (CN103467296A):3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Details the mechanistic challenges of brominating 4-hydroxybenzoic acid derivatives, specifically noting the high thermodynamic probability of forming 3,5-dibrominated byproducts due to the highly active ortho positions.
  • ResearchGate:(PDF) Photo-Responsive Brominated Hydrogen-Bonded Liquid Crystals. Discusses the critical application of brominated alkoxybenzoic acids in the synthesis of supramolecular complexes and liquid crystalline architectures.

Sources

Validation

Comparing the mesomorphic behavior of 3-Bromo-4-(hexyloxy)benzoic acid with its ester derivatives

An In-depth Comparative Guide to the Mesomorphic Behavior of 3-Bromo-4-(hexyloxy)benzoic Acid and Its Ester Derivatives Authored by: Dr. Evelyn Reed, Senior Application Scientist In the pursuit of novel liquid crystallin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparative Guide to the Mesomorphic Behavior of 3-Bromo-4-(hexyloxy)benzoic Acid and Its Ester Derivatives

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the pursuit of novel liquid crystalline materials, a deep understanding of structure-property relationships is paramount. The ability to predictably tune mesomorphic behavior by subtle molecular modifications is the cornerstone of designing materials for advanced optical and electronic applications. This guide provides a comprehensive comparison of the mesomorphic properties of 3-Bromo-4-(hexyloxy)benzoic acid, a classic calamitic mesogen, with its corresponding ester derivatives. We will explore how the modification of a single functional group—the terminal carboxylic acid—dramatically alters the intermolecular forces at play, thereby reshaping the material's liquid crystalline landscape.

The core of our investigation lies in the transition from strong, directional hydrogen bonding in the parent acid to the dipole-dipole interactions that govern the ester derivatives. This fundamental change provides a powerful illustration of molecular engineering principles in materials science.

The Molecular Architecture: Acid vs. Ester

The mesomorphic behavior of any compound is intrinsically linked to its molecular geometry and intermolecular interactions. The parent compound, 3-Bromo-4-(hexyloxy)benzoic acid, possesses a semi-rigid structure comprised of a central phenyl benzoate core, a flexible hexyloxy tail, and a lateral bromine atom.

  • 3-Bromo-4-(hexyloxy)benzoic Acid: The defining feature of this molecule is the terminal carboxylic acid group. This group facilitates the formation of stable hydrogen-bonded dimers.[1][2][3] This dimerization effectively doubles the length of the molecular unit, significantly enhancing the molecular anisotropy (length-to-breadth ratio), which is a critical factor for the formation of liquid crystal phases.[4] The lateral bromine atom increases the breadth of the molecule, which can disrupt molecular packing and influence phase stability.[5]

  • Ester Derivatives: When the carboxylic acid is converted to an ester (-COOR), the capacity for dimerization is eliminated.[6] The system is no longer governed by strong hydrogen bonds but by weaker dipole-dipole and van der Waals interactions. The nature of the alkyl group (R) of the ester introduces another variable. The length and flexibility of this second chain profoundly influence the overall molecular shape and its packing efficiency, often leading to the emergence of different mesophases.[7][8]

cluster_0 Parent Acid & Dimer cluster_1 Ester Derivative Acid 3-Bromo-4-(hexyloxy)benzoic Acid (Monomer) Dimer Hydrogen-Bonded Dimer (Effective Mesogenic Unit) Acid->Dimer Dimerization Ester Alkyl 3-Bromo-4-(hexyloxy)benzoate (Ester Derivative) Acid->Ester Esterification Dimer->Ester Disrupts Elongated Structure

Caption: Molecular structures and their relationship.

Comparative Analysis of Thermal Behavior

Key Principles:

  • Hydrogen Bonding: The strong hydrogen bonds in the parent acid require significant thermal energy to break, leading to higher melting and clearing (transition to isotropic liquid) temperatures compared to its non-dimerizing ester analogues.[6]

  • Ester Chain Length: In the ester derivatives, increasing the length of the alkyl chain generally promotes more ordered smectic phases at the expense of the nematic phase.[4] This is due to the increased van der Waals forces and the tendency of the flexible alkyl chains to segregate from the rigid aromatic cores, favoring a layered structure.[2] An "odd-even effect" is also commonly observed, where the clearing temperatures alternate as the number of carbons in the alkyl chain increases.[10]

Table 1: Comparison of Mesomorphic Properties

CompoundR GroupDominant Intermolecular ForceExpected MesophasesMelting Point (°C)Clearing Point (°C)
3-Bromo-4-(hexyloxy)benzoic AcidHHydrogen Bonding (Dimer)Nematic, Smectic CHigherHigher
Methyl 3-Bromo-4-(hexyloxy)benzoate-CH₃Dipole-DipoleNematicLowerLower
Ethyl 3-Bromo-4-(hexyloxy)benzoate-C₂H₅Dipole-DipoleNematicLowerLower
Octyl 3-Bromo-4-(hexyloxy)benzoate-C₈H₁₇Dipole-Dipole, van der WaalsSmectic A, NematicVariableVariable

Note: The transition temperatures are presented as relative comparisons based on established principles of liquid crystal behavior. Precise values require experimental determination.

The parent acid is expected to exhibit both nematic and smectic C phases, a common trait for 4-alkoxybenzoic acids with moderately long chains.[9] The ester derivatives with short alkyl chains are likely to be purely nematogenic. As the chain lengthens (e.g., to octyl), the increased intermolecular forces and tendency for micro-segregation will favor the formation of smectic phases.[6]

Experimental Protocols

To validate the theoretical comparison, the following experimental workflows are essential.

Synthesis Protocols

A. Synthesis of 3-Bromo-4-(hexyloxy)benzoic Acid

This is a two-step process starting from the commercially available 4-hydroxybenzoic acid.

  • Bromination of 4-hydroxybenzoic acid:

    • Dissolve 4-hydroxybenzoic acid in glacial acetic acid with heating.[11]

    • To the boiling solution, add a solution of bromine in glacial acetic acid dropwise.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture and pour it into cold water to precipitate the product, 3-bromo-4-hydroxybenzoic acid.[11]

    • Filter and recrystallize the crude product from a suitable solvent like aqueous ethanol.

  • Williamson Ether Synthesis:

    • Dissolve the 3-bromo-4-hydroxybenzoic acid in a suitable solvent like ethanol or DMF.

    • Add a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), to deprotonate the phenolic hydroxyl group.

    • Add 1-bromohexane dropwise to the mixture.

    • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • After cooling, pour the mixture into water and acidify with HCl to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a solvent like ethanol or acetic acid to yield pure 3-Bromo-4-(hexyloxy)benzoic acid.

B. Synthesis of Alkyl 3-Bromo-4-(hexyloxy)benzoate (General Esterification)

Fischer-Tropsch esterification is a standard method for this conversion.

  • Reaction Setup:

    • In a round-bottom flask, combine 3-Bromo-4-(hexyloxy)benzoic acid with an excess of the desired alcohol (e.g., methanol, ethanol, octanol).

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

  • Reaction:

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in a non-polar solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the crude ester.

    • Purify the product by column chromatography or recrystallization.

Characterization of Mesomorphic Properties

A combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is used to fully characterize the liquid crystalline behavior.[12][13][14]

cluster_workflow Characterization Workflow Sample Synthesized Compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC POM Polarized Optical Microscopy (POM) Sample->POM Data Thermogram (Phase Transition Temps & ΔH) DSC->Data Textures Optical Textures (Micrographs) POM->Textures Analysis Data Analysis & Correlation Data->Analysis Textures->Analysis ID Phase Identification (N, SmA, SmC, etc.) Analysis->ID

Caption: Experimental workflow for mesophase characterization.

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to erase any thermal history.

    • Cool the sample at the same rate to a temperature below its crystallization point.

    • Perform a second heating scan at the same rate. The data from this second heating run is typically used for analysis to ensure a consistent thermal history.[15]

  • Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic peaks on heating correspond to phase transitions (crystal-to-mesophase, mesophase-to-mesophase, and mesophase-to-isotropic).[16] The peak onset or maximum provides the transition temperature, and the integrated area under the peak gives the enthalpy change (ΔH) of the transition.

B. Polarized Optical Microscopy (POM)

  • Sample Preparation: Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

  • Observation: Place the slide on a hot stage attached to a polarizing microscope.

  • Heating and Cooling: Slowly heat the sample while observing it through the crossed polarizers. As the sample melts and enters a liquid crystalline phase, it will become birefringent and exhibit characteristic optical textures.

    • Nematic (N) Phase: Typically shows a "threaded" or "Schlieren" texture.

    • Smectic A (SmA) Phase: Often displays a "focal-conic fan" texture.

    • Smectic C (SmC) Phase: Also shows a fan or a broken-fan texture, often with visible striations across the fans.

  • Correlation: The transition temperatures observed via POM should correlate with the data obtained from DSC.[14] POM is crucial for unambiguously identifying the type of mesophase present.

Conclusion and Outlook

The comparison between 3-Bromo-4-(hexyloxy)benzoic acid and its ester derivatives serves as a powerful case study in the rational design of liquid crystals. The elimination of the hydrogen-bonded dimer upon esterification fundamentally alters the mesomorphic properties, generally leading to lower transition temperatures and providing a route to tune phase behavior through the selection of the ester's alkyl chain. The parent acid's robust dimerization leads to thermally stable mesophases, while the esters offer greater tunability. This guide provides the foundational knowledge and experimental framework for researchers to explore this and similar systems, paving the way for the development of new materials with precisely engineered properties for next-generation technologies.

References

  • Chauhan, M., Bhoi, D., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica.
  • Polishchuk, A. P., et al. (n.d.). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Available at: [Link]

  • Sharma, P., et al. (2014). Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. Der Pharma Chemica.
  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica.
  • Karim, M. R., et al. (2017). The effect of terminal substituents on crystal structure, mesophase behaviour and optical property of azo-ester linked materials. Taylor & Francis Online. Available at: [Link]

  • Lutfor, M. R., et al. (2020). Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals. MDPI. Available at: [Link]

  • Spectroscopy Staff. (2023). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Spectroscopy Online. Available at: [Link]

  • Ajeetha, N., & Ojha, D. P. (2022). PHYSICAL, CHEMICAL, OPTICAL AND INSULATING PROPERTIES OF ALKYL BENZOIC ACID DERIVATIVES LIQUID CRYSTAL DUE TO EXTENSION ALKYL CH. Journal of Ovonic Research.
  • Nishikawa, E., et al. (n.d.). Liquid crystalline properties of perfluoroalkylalkoxy substituted benzoic acid derivatives. J-STAGE. Available at: [Link]

  • Ryzhov, V., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. PMC. Available at: [Link]

  • Alaasar, M., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. PMC. Available at: [Link]

  • Nishikawa, E., et al. (n.d.). Synthesis and Properties of Perfluoroalkylalkoxy Substituted Benzoic Acid Derivatives II: Forming Liquid Crystalline Cubic Phase. J-STAGE. Available at: [Link]

  • Wang, Y., et al. (2024). Influence of the length of end-group double bond substituents on the temperature change of phase transition in liquid crystals. Taylor & Francis Online. Available at: [Link]

  • Vimala, P., et al. (2017). Analysis of hydrogen-bonded liquid crystals formed between nitro-substituted benzoic acid and p-n-alkyloxy benzoic acids. Taylor & Francis Online. Available at: [Link]

  • Gurban, A-M., et al. (2016). Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. ScienceDirect. Available at: [Link]

  • Request PDF. (n.d.). Effects of Different Terminal Substituents on the Mesomorphic Behavior of Some Azo-Schiff Base and Azo-Ester-Based Liquid Crystals. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). Available at: [Link]

  • ResearchGate. (n.d.). Mesomorphic properties of the compounds in series m-P-n. Available at: [Link]

  • Request PDF. (n.d.). Substitution Effects on the Liquid Crystalline Properties of Thermotropic Liquid Crystals Containing Schiff Base Chalcone Linkages. ResearchGate. Available at: [Link]

  • Al-Dujaili, A. H., et al. (2013). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC. Available at: [Link]

  • Abang, S., et al. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. PMC. Available at: [Link]

  • Alaasar, M., et al. (2024). Photo-Responsive Brominated Hydrogen-Bonded Liquid Crystals. MDPI. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Available at: [Link]

  • Doshi, A.V., et al. (2011). Scholars Research Library - Der Pharma Chemica. Available at: [Link]

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Comparative

Evaluation of 3-Bromo-4-(hexyloxy)benzoic acid as a precursor for APIs

An In-Depth Evaluation of 3-Bromo-4-(hexyloxy)benzoic Acid as a Precursor for Active Pharmaceutical Ingredients (APIs) Introduction: The Critical Role of Precursors in Drug Synthesis In the intricate process of drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Evaluation of 3-Bromo-4-(hexyloxy)benzoic Acid as a Precursor for Active Pharmaceutical Ingredients (APIs)

Introduction: The Critical Role of Precursors in Drug Synthesis

In the intricate process of drug discovery and development, the selection of starting materials and intermediates is a pivotal decision that profoundly impacts the efficiency, scalability, and economic viability of synthesizing an Active Pharmaceutical Ingredient (API).[][2] An ideal precursor should be readily accessible, exhibit predictable reactivity, and introduce key structural motifs that are either part of the final API core or facilitate crucial downstream chemical transformations. 3-Bromo-4-(hexyloxy)benzoic acid is a substituted aromatic carboxylic acid that presents as a compelling candidate for API synthesis. Its structure features three key functional handles: a carboxylic acid group amenable to amide bond formation, a bromo-substituent perfectly poised for cross-coupling reactions, and a hexyloxy chain that can modulate lipophilicity.

This guide provides a comprehensive evaluation of 3-Bromo-4-(hexyloxy)benzoic acid, designed for researchers, medicinal chemists, and process development scientists. We will delve into its synthesis and characterization, offer a comparative analysis against viable alternatives, and present a practical case study of its application, supported by detailed experimental protocols and mechanistic insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a precursor's physical and chemical properties is fundamental for its effective use in synthesis. The hexyloxy group significantly influences the solubility and crystalline nature of the benzoic acid core compared to its simpler analogs.

Table 1: Physicochemical Properties of 3-Bromo-4-(hexyloxy)benzoic Acid and its Precursor

Property3-Bromo-4-(hexyloxy)benzoic acid3-Bromo-4-hydroxybenzoic acid (Precursor)Data Source
Molecular FormulaC₁₃H₁₇BrO₃C₇H₅BrO₃PubChem
Molecular Weight301.18 g/mol 217.02 g/mol [3]
AppearanceWhite to off-white solidColorless to pale yellow crystalline solid[4]
Melting PointData not available; expected to be a crystalline solid180-183 °C[4]
SolubilitySoluble in organic solvents like ethanol, methanol, THFSoluble in alcohols and ethers, slightly soluble in water[4]

Table 2: Predicted Spectroscopic Data for 3-Bromo-4-(hexyloxy)benzoic acid

TechniqueExpected Data
¹H NMR (CDCl₃)δ ~10-12 (s, 1H, -COOH), δ ~8.1 (d, 1H, Ar-H), δ ~7.9 (dd, 1H, Ar-H), δ ~6.9 (d, 1H, Ar-H), δ ~4.0 (t, 2H, -OCH₂-), δ ~1.8 (m, 2H), δ ~1.5 (m, 2H), δ ~1.3 (m, 4H), δ ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ ~170-175 (-COOH), δ ~160 (C-O), multiple peaks in the aromatic region (δ ~110-140), δ ~68 (-OCH₂-), and multiple peaks in the aliphatic region (δ ~14-32)
Mass Spec (ESI-)m/z [M-H]⁻ ≈ 300.0, 302.0 (characteristic isotopic pattern for Bromine)

Note: Predicted data is based on typical chemical shifts for similar benzoic acid derivatives.[5]

Synthesis and Purification Protocol

The most direct and common route to synthesize 3-Bromo-4-(hexyloxy)benzoic acid is via a Williamson ether synthesis, starting from the commercially available 3-Bromo-4-hydroxybenzoic acid. This method is robust, high-yielding, and employs common laboratory reagents.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is adapted from a similar synthesis of 3-bromo-4-n-heptyloxybenzoic acid.[6]

Materials:

  • 3-Bromo-4-hydroxybenzoic acid (1.0 eq)

  • 1-Bromohexane (1.2 eq)

  • Potassium hydroxide (KOH) (2.0 eq)

  • Ethanol

  • Water

  • 5 N Hydrochloric acid (HCl)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Bromo-4-hydroxybenzoic acid (1.0 eq) in ethanol.

  • Addition of Reagents: Add 1-bromohexane (1.2 eq) to the solution. Separately, prepare a solution of potassium hydroxide (2.0 eq) in water and add it to the flask.

    • Causality Note: Potassium hydroxide serves as the base to deprotonate the phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid, forming a more nucleophilic phenoxide ion. This is essential for the subsequent Sₙ2 reaction with 1-bromohexane.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 8-12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Saponification of Excess Ester (Optional): To ensure any side-product esters are hydrolyzed back to the carboxylic acid, an additional portion of aqueous KOH can be added, followed by another 1-2 hours of reflux.[6]

  • Workup and Precipitation: Allow the reaction to cool to room temperature. Carefully add 5 N HCl dropwise while stirring until the solution becomes acidic (pH ~2). A white precipitate of the product should form.

    • Causality Note: Acidification protonates the carboxylate salt, rendering the final product, 3-Bromo-4-(hexyloxy)benzoic acid, insoluble in the aqueous medium, thus allowing for its isolation.

  • Purification: Collect the white precipitate by suction filtration and wash thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.[7] A reported yield for a similar reaction is approximately 85%.[6]

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Purification & Product A 3-Bromo-4-hydroxybenzoic acid React Williamson Ether Synthesis (Reflux, 8-12h) A->React B 1-Bromohexane B->React C Potassium Hydroxide (Base) C->React D Ethanol/Water (Solvent) D->React Workup Acidification (HCl) Precipitation React->Workup Cooling Filter Suction Filtration Workup->Filter Isolation of Crude Solid Recrystal Recrystallization Filter->Recrystal Product Pure 3-Bromo-4-(hexyloxy)benzoic acid Recrystal->Product

Caption: Workflow for the synthesis and purification of 3-Bromo-4-(hexyloxy)benzoic acid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized precursor is a non-negotiable step in API process development.[][5] A combination of chromatographic and spectroscopic techniques provides a self-validating system to ensure the material meets the required quality attributes before proceeding to the next synthetic step.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of organic compounds.[8][9]

  • Column: C18 reversed-phase column (e.g., Thermo Scientific Accucore C18).[9]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Causality Note: Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.

  • Detection: UV at 254 nm.

  • Procedure: Prepare a standard solution of the synthesized material in the mobile phase. Inject onto the HPLC system and analyze the chromatogram. Purity is determined by the area percentage of the main product peak.

Protocol 2: Structural Confirmation by NMR and Mass Spectrometry

NMR and MS are powerful techniques that provide unambiguous structural confirmation.[5]

  • Nuclear Magnetic Resonance (NMR): Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The resulting chemical shifts, splitting patterns, and integration values should be consistent with the expected structure (see Table 2).

  • Mass Spectrometry (MS): Dissolve the sample in a suitable solvent (e.g., methanol). Analyze using an ESI-MS in negative ion mode.[5] The resulting spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ with the characteristic 1:1 isotopic pattern of a bromine-containing compound.

G cluster_purity Purity Assessment cluster_structure Structural Confirmation Start Synthesized Product HPLC HPLC Analysis (Reversed-Phase) Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS Purity Quantitative Purity >98% HPLC->Purity Final Qualified Precursor for API Synthesis Purity->Final Structure_Confirm Structure Verified NMR->Structure_Confirm MS->Structure_Confirm Structure_Confirm->Final

Caption: A standard workflow for the analytical validation of a synthesized API precursor.

Comparative Analysis with Alternative Precursors

The choice of precursor is rarely made in isolation. A critical evaluation against other viable alternatives is essential to justify the selection for a scalable and cost-effective API manufacturing process.[2]

Table 3: Comparison of 3-Bromo-4-(hexyloxy)benzoic acid with Alternative Precursors

Feature3-Bromo-4-(hexyloxy)benzoic acid Alternative 1: 3-Bromo-4-fluorobenzoic acid Alternative 2: 4-(Hexyloxy)benzoic acid Alternative 3: 3-Bromobenzoic acid
Synthesis Accessibility Two steps from p-hydroxybenzoic acid.[6][7] Moderate complexity.Can be prepared from fluorobenzene in a multi-step process.[10]Can be synthesized from 4-hydroxybenzoic acid. Simpler than the title compound.Commercially available, often at a lower cost.
Key Reactivity Suzuki, Sonogashira, Buchwald-Hartwig at C-Br; Amide coupling at -COOH.Nucleophilic aromatic substitution at C-F; Cross-coupling at C-Br. Offers dual reactivity.Primarily amide coupling. Lacks a handle for cross-coupling.Cross-coupling at C-Br; Amide coupling at -COOH.
Lipophilicity Contribution High (due to hexyloxy chain). Directly incorporates a lipophilic tail.Low. Fluoro group adds minimal lipophilicity.High. The hexyloxy chain is present.Low to moderate.
Strategic Advantage Allows late-stage introduction of diversity via cross-coupling while pre-installing a lipophilic side chain.Excellent for building complexity where both F and Br can be used in orthogonal reactions.Good for simple structures where the hexyloxy tail is required but no further C-C bond formation is needed at that position.A fundamental building block for when the hexyloxy group is not required or will be installed later.[11]
Potential Drawbacks Higher molecular weight contribution from the start. Synthesis is longer than for simpler analogs.Fluoro-substituent may be metabolically stable or labile depending on the final API structure.Limited synthetic utility beyond the carboxylic acid group.Requires a separate step to introduce the alkoxy group if needed, potentially complicating the overall synthesis.

Application in API Synthesis: A Case Study in Suzuki-Miyaura Coupling

One of the most powerful applications of a bromo-substituted precursor like 3-Bromo-4-(hexyloxy)benzoic acid is in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an aryl halide and an organoboron species, is a cornerstone of modern pharmaceutical synthesis.[11]

This protocol outlines a general procedure for coupling our precursor with a generic arylboronic acid, a common step in synthesizing bi-aryl scaffolds found in many drugs.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • 3-Bromo-4-(hexyloxy)benzoic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.08 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 3:1 mixture)

Procedure:

  • Setup: In a reaction vessel, combine 3-Bromo-4-(hexyloxy)benzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture.

  • Degassing: Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.

    • Causality Note: Oxygen can oxidize the Pd(0) active catalyst, deactivating it and halting the catalytic cycle. Degassing is crucial for reaction efficiency.

  • Catalyst Addition: Add the palladium catalyst and the phosphine ligand to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (90-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and acidify with HCl to precipitate the product. The crude product can be extracted with an organic solvent like ethyl acetate and purified by column chromatography or recrystallization.

Caption: Generalized Suzuki-Miyaura coupling reaction using the precursor to form a bi-aryl API core.

Conclusion and Recommendations

3-Bromo-4-(hexyloxy)benzoic acid stands as a highly valuable and versatile precursor for the synthesis of complex APIs. Its primary strengths lie in the strategic combination of a lipophilic side chain with a reactive handle for robust and predictable carbon-carbon bond-forming reactions.

  • Recommendation for Use: This precursor is strongly recommended for synthetic campaigns where the target API contains a bi-aryl or heteroaryl-aryl core and requires a moderately long alkyl ether chain to optimize pharmacokinetic properties. Its utility is maximized in lead optimization and early-stage process development where rapid diversification via cross-coupling is desired.

  • Considerations: For APIs that do not require a hexyloxy group or a site for cross-coupling, simpler and more cost-effective alternatives like 4-(hexyloxy)benzoic acid or 3-bromobenzoic acid would be more appropriate. The two-step synthesis should be factored into cost-of-goods calculations for large-scale manufacturing.

By providing multiple functional points for chemical modification, 3-Bromo-4-(hexyloxy)benzoic acid offers chemists a powerful tool to accelerate the development of novel therapeutics, bridging the gap between initial design and scalable synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. BenchChem.
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  • SIELC Technologies. Benzoic Acid.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-n-heptyloxybenzoic acid.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
  • Thermo Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84368, 3-Bromo-4-hydroxybenzoic acid. PubChem.
  • BOC Sciences. (n.d.).
  • ChemBK. (2024). 3-Bromo-4-hydroxybenzoic acid.
  • Gutcaits, A., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: 3-(4-Acetyloxyphenyl)
  • Evotec. (2024).
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Validation

Assessing the Impact of Hexyloxy Chain Length on the Properties of 3-Bromo-4-Alkoxybenzoic Acids: A Comprehensive Comparison Guide

As a Senior Application Scientist, evaluating the structural nuances of mesogenic and pharmacological intermediates is critical for downstream success. The 3-bromo-4-alkoxybenzoic acid scaffold is a highly versatile buil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of mesogenic and pharmacological intermediates is critical for downstream success. The 3-bromo-4-alkoxybenzoic acid scaffold is a highly versatile building block, utilized extensively in the synthesis of bent-core liquid crystals and historically explored for its potent local anesthetic properties[1].

However, the performance of this scaffold is not uniform; it is profoundly dictated by the length of the alkoxy tail. This guide objectively compares the physicochemical, mesomorphic, and pharmacological properties of the hexyloxy ( C6​ ) derivative against its shorter ( C2​−C4​ ) and longer ( C8​−C10​ ) chain alternatives, providing researchers with the experimental data and self-validating protocols needed to optimize their development pipelines.

Structure-Property Relationship: The Role of the Alkyl Tail

The introduction of a lateral bromine atom at the 3-position of the benzoic acid core significantly increases the molecular breadth. This steric bulk disrupts the tight lateral packing typically required for layered (smectic) phases. Consequently, the length of the alkoxy chain at the 4-position becomes the primary thermodynamic driver for phase behavior and lipophilicity.

Mesomorphic Behavior (Liquid Crystallinity)

In materials science, the balance between the rigid aromatic core and the flexible alkyl tail dictates the liquid crystalline phase[2].

  • Short Chains ( C2​−C4​ ) : Lacking sufficient van der Waals interaction volume between their alkyl tails, these derivatives cannot overcome the steric disruption of the bromine atom. They exhibit purely orientationally ordered nematic (N) phases .

  • Intermediate Chain ( C6​ , Hexyloxy) : The C6​ chain represents the critical crossover point. The increased length provides enough intermolecular tail-tail interactions to stabilize layered packing, resulting in the emergence of smectic C (SmC) phases alongside nematic phases[3]. This dual-phase behavior makes the hexyloxy derivative ideal for complex supramolecular assemblies.

  • Long Chains ( C8​−C10​ ) : Dominant alkyl-alkyl interactions completely suppress the nematic phase, yielding purely smectic phases with high clearing temperatures[3].

Pharmacological Profile & Lipophilicity

Amide derivatives of 3-bromo-4-alkoxybenzoic acids have been historically evaluated for their local anesthetic and analgesic activity[1]. The mechanism requires the molecule to partition into the lipid bilayer to block voltage-gated sodium channels.

  • Short Chains ( C2​−C4​ ) : Possess an optimal partition coefficient (LogP ~2.5–3.5), allowing for rapid membrane penetration and immediate anesthetic onset[1].

  • Intermediate Chain ( C6​ , Hexyloxy) : Exhibits higher lipophilicity (LogP ~4.0–4.5). While this delays the onset of action due to slower aqueous diffusion, it significantly increases membrane retention, offering potential as a prolonged-release analgesic depot.

  • Long Chains ( C8​−C10​ ) : Suffer from extreme lipophilicity (LogP > 5.0), leading to irreversible membrane sequestration, poor aqueous solubility, and high toxicity.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics across the homologous series to aid in alternative selection.

Chain LengthAlkyl HomologueMesophase TransitionsEstimated LogPPharmacological ProfileIdeal Application
C2​−C4​ Ethoxy to ButoxyPurely Nematic (N)2.5 - 3.5Rapid onset, high immediate local anesthetic activity.Acute analgesics, simple nematic liquid crystals.
C6​ Hexyloxy Nematic (N) + Smectic C (SmC) 4.0 - 4.5 Delayed onset, prolonged duration, balanced retention. Bent-core mesogens, sustained-release formulations.
C8​−C10​ Octyloxy to DecyloxyPurely Smectic C (SmC)> 5.0High membrane sequestration, poor bioavailability.Highly ordered smectic materials, hydrophobic coatings.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols for synthesizing and characterizing 3-bromo-4-hexyloxybenzoic acid are designed as self-validating systems.

Protocol 1: Synthesis of 3-Bromo-4-hexyloxybenzoic Acid

Causality: A two-step process utilizing a Williamson ether synthesis followed by base-catalyzed saponification ensures high regioselectivity and yield.

  • Alkylation : Dissolve ethyl 3-bromo-4-hydroxybenzoate (1.0 eq) and 1-bromohexane (1.2 eq) in anhydrous 2-butanone. Add anhydrous K2​CO3​ (3.0 eq) and a catalytic amount of KI. Reflux for 48 hours under nitrogen.

    • Causality: K2​CO3​ deprotonates the phenol to form a reactive phenoxide. KI catalyzes the reaction via an in situ Finkelstein reaction, converting 1-bromohexane to the more reactive 1-iodohexane, thereby accelerating the SN​2 substitution.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the highly polar phenol spot completely disappears.

  • Saponification : Filter off the inorganic salts. Concentrate the filtrate and redissolve the residue in absolute ethanol. Add 2M aqueous NaOH (2.0 eq) and reflux for 4 hours to cleave the ethyl ester.

  • Acidification & Purification : Cool the mixture and acidify with 1M HCl to pH 2. Collect the precipitated product via vacuum filtration and recrystallize from absolute ethanol.

    • Self-Validation: Confirm purity via 1H -NMR. Successful synthesis is validated by the disappearance of the ethyl ester signals (quartet/triplet) and the appearance of the hexyloxy aliphatic multiplet.

Protocol 2: Mesomorphic Characterization (POM & DSC)

Causality: Combining thermal data with optical textures prevents the misidentification of crystalline transitions as mesophases.

  • Differential Scanning Calorimetry (DSC) : Encapsulate 2-5 mg of the purified compound in an aluminum pan. Perform heating and cooling cycles at 5 °C/min under a nitrogen atmosphere.

    • Self-Validation: Analyze the cooling curve. Reversible exothermic transitions with minimal thermal hysteresis confirm true enantiotropic mesophases rather than degradation artifacts.

  • Polarized Optical Microscopy (POM) : Place the sample between a glass slide and coverslip. Heat to the isotropic liquid phase, then cool slowly (1 °C/min) while observing under crossed polarizers.

    • Causality: Visual identification confirms the DSC data. Look for the classic Schlieren texture (indicating the Nematic phase) transitioning into a focal-conic texture (indicating the Smectic C phase) as temperature drops.

Protocol 3: Lipophilicity (LogP) Determination
  • Shake-Flask Method : Dissolve the compound in a mutually pre-saturated mixture of 1-octanol and phosphate buffer (pH 7.4). Shake mechanically for 24 hours at 25 °C.

    • Causality: Pre-saturating the solvents prevents volume changes during the assay, ensuring precise concentration calculations.

  • Quantification : Separate the phases via centrifugation. Quantify the concentration in each phase using HPLC.

    • Self-Validation: Perform the assay at three different initial solute concentrations. If the calculated LogP remains constant, it validates that the compound is not forming micelles or aggregating in either phase.

Visualizing the Impact

The following diagrams map the experimental workflow and the structure-property relationships governing the selection of the hexyloxy derivative.

Workflow A 3-Bromo-4-hydroxybenzoic acid B Williamson Ether Synthesis (1-Bromohexane, K2CO3) A->B Alkylation C Saponification (NaOH / EtOH) B->C Hydrolysis D 3-Bromo-4-hexyloxybenzoic acid (C6 Product) C->D Acidification E Mesomorphic Analysis (POM & DSC) D->E Thermal F Pharmacological Assay (LogP & Patch Clamp) D->F Bioactivity

Figure 1: Experimental workflow for the synthesis and characterization of the C6 derivative.

SPR Core 3-Bromo-4-alkoxybenzoic acid Core Short Short Chain (C2-C4) Ethoxy to Butoxy Core->Short Medium Intermediate Chain (C6) Hexyloxy Core->Medium Long Long Chain (C8-C10) Octyloxy to Decyloxy Core->Long Prop1 Purely Nematic Phase Rapid Anesthetic Onset Short->Prop1 Prop2 Nematic + Smectic C Phases Balanced Lipophilicity Medium->Prop2 Prop3 Purely Smectic Phases High Membrane Retention Long->Prop3

Figure 2: Impact of alkoxy chain length on mesomorphic and pharmacological properties.

Conclusion

When designing materials or pharmacological agents based on the 3-bromo-4-alkoxybenzoic acid scaffold, the choice of chain length is non-trivial. While shorter chains ( C2​−C4​ ) are preferable for immediate anesthetic action and simple nematic liquid crystals, the hexyloxy ( C6​ ) derivative stands out as the optimal intermediate. It successfully bridges the gap, inducing complex Smectic C phases necessary for advanced bent-core mesogens while providing a balanced lipophilicity profile suitable for prolonged-release pharmacological applications.

References

  • [2] The chemistry of bent-core molecules forming nematic liquid crystals. ResearchGate. 2

  • [3] Influence of the Chain Length on the Thermal Behavior of Lanthanide(III) 4-Alkoxybenzoates. Chemistry of Materials - ACS Publications. 3

  • [1] The Synthesis and Preliminary Pharmacological Screening of Some Benzoyl Diamides of Ethylenediamine and Piperazine. Oregon State University. 1

Sources

Comparative

Comparison of the reactivity of 3-Bromo-4-(hexyloxy)benzoic acid in different cross-coupling reactions

For researchers, medicinal chemists, and professionals in drug development, the functionalization of aromatic scaffolds is a cornerstone of modern synthesis. 3-Bromo-4-(hexyloxy)benzoic acid is a valuable building block,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of aromatic scaffolds is a cornerstone of modern synthesis. 3-Bromo-4-(hexyloxy)benzoic acid is a valuable building block, offering multiple points for diversification. Its structure, featuring a bromine atom for cross-coupling, a carboxylic acid for amide bond formation or as a directing group, and a hexyloxy chain for modulating lipophilicity, makes it an attractive starting material for creating novel chemical entities.

This guide provides an in-depth comparison of the reactivity of 3-Bromo-4-(hexyloxy)benzoic acid in five key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. While direct comparative studies on this specific molecule are not extensively documented, this guide synthesizes established principles of reactivity, data from structurally similar substrates, and field-proven insights to provide a predictive analysis of its performance.

Understanding the Reactivity of 3-Bromo-4-(hexyloxy)benzoic Acid

The reactivity of 3-Bromo-4-(hexyloxy)benzoic acid in palladium-catalyzed cross-coupling is governed by a combination of electronic and steric factors.

  • Electronic Effects: The aromatic ring is substituted with both an electron-donating group (the para-hexyloxy ether) and an electron-withdrawing group (the meta-carboxylic acid, relative to the bromine). The strong activating effect of the ether group enriches the ring with electron density, which can sometimes slow down the rate-determining oxidative addition step in the catalytic cycle.

  • Steric Hindrance: The bromine atom is positioned ortho to the carboxylic acid group. This proximity can introduce steric hindrance, potentially impeding the approach of the bulky palladium catalyst complex. This "ortho effect" can significantly influence the choice of catalyst, ligand, and reaction conditions required for efficient transformation.[1]

Comparative Analysis of Cross-Coupling Reactions

The choice of cross-coupling reaction dictates the type of bond formed and the nature of the coupling partner. The following sections dissect the expected performance of 3-Bromo-4-(hexyloxy)benzoic acid in each of these key transformations.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2][3] Given the stability and low toxicity of boronic acid reagents, this reaction is often a first choice for biaryl synthesis.[4]

Expected Reactivity and Causality of Experimental Choices:

For 3-Bromo-4-(hexyloxy)benzoic acid, the Suzuki coupling is expected to be highly efficient. The electron-rich nature of the aryl bromide can be overcome by using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) which promote the oxidative addition step and stabilize the palladium(0) species.[4] The presence of the carboxylic acid necessitates the use of a base that is strong enough to activate the boronic acid for transmetalation but not so strong as to cause unwanted side reactions.[2] Inorganic bases like K₂CO₃ or K₃PO₄ are typically effective.[5] A mixed solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic substrate and the inorganic base.[6]

Potential Challenges:

  • Competitive Homocoupling: Homocoupling of the boronic acid can occur, though it is generally less of an issue with modern catalyst systems.

  • Protodeboronation: The boronic acid can be cleaved by acidic protons, which is why a basic medium is crucial.

Heck Coupling: For C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a direct route to stilbenes and cinnamates.[7] This transformation is a powerful tool for introducing vinyl groups onto an aromatic core.[8]

Expected Reactivity and Causality of Experimental Choices:

The Heck reaction is generally tolerant of a wide range of functional groups. For an electron-rich aryl bromide like 3-Bromo-4-(hexyloxy)benzoic acid, the reaction may require slightly higher temperatures or more active catalysts to proceed efficiently.[7] The choice of base is critical; organic bases like triethylamine (Et₃N) are common, as they also serve to regenerate the active Pd(0) catalyst.[7] The stereoselectivity of the Heck reaction is a key feature, typically yielding the trans (E) isomer of the product alkene.[9]

Potential Challenges:

  • Regioselectivity: With unsymmetrical alkenes, the regioselectivity of the aryl group addition can sometimes be an issue.

  • Double Bond Isomerization: Under certain conditions, the newly formed double bond can isomerize.

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction is the go-to method for coupling aryl halides with terminal alkynes, creating aryl-alkyne structures that are prevalent in materials science and as synthetic intermediates.[10] The reaction is typically co-catalyzed by palladium and copper(I).[11]

Expected Reactivity and Causality of Experimental Choices:

The Sonogashira coupling of 3-Bromo-4-(hexyloxy)benzoic acid is expected to be feasible, though the electron-rich nature of the substrate might necessitate specific conditions. The classic Pd/Cu co-catalyst system is generally effective, with the copper(I) salt facilitating the formation of a copper acetylide intermediate that undergoes transmetalation with the palladium complex.[10] An amine base, such as triethylamine or diisopropylamine, is typically used both as the base and often as the solvent.

Potential Challenges:

  • Glaser Homocoupling: The primary side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions or by using copper-free protocols.

  • Catalyst Deactivation: The presence of the carboxylic acid could potentially interact with the catalysts, although this is not typically a major issue.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of aryl halides with a vast array of primary and secondary amines.[12][13]

Expected Reactivity and Causality of Experimental Choices:

This reaction is expected to be highly effective for 3-Bromo-4-(hexyloxy)benzoic acid. Modern Buchwald-Hartwig protocols utilize bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, BrettPhos) that facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[14] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and form the palladium-amido complex.[13] Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

Potential Challenges:

  • Base Sensitivity: The carboxylic acid group of the substrate will be deprotonated by the strong base, which may affect its solubility and reactivity. It may be necessary to protect the carboxylic acid as an ester prior to the coupling reaction.

  • Side Reactions: A potential side reaction is hydrodehalogenation, where the aryl bromide is reduced. This can be minimized by careful selection of the ligand and reaction conditions.[12]

Stille Coupling: For C-C Bond Formation with Organostannanes

The Stille reaction couples aryl halides with organotin compounds (stannanes). It is known for its tolerance of a wide variety of functional groups and for proceeding under neutral or mildly basic conditions.[15]

Expected Reactivity and Causality of Experimental Choices:

The Stille coupling should proceed well with 3-Bromo-4-(hexyloxy)benzoic acid. The reaction is less sensitive to the electronic nature of the aryl halide compared to other coupling reactions.[16] A key advantage is that no strong base is required, which is beneficial given the presence of the acidic carboxylic acid group. A palladium(0) source like Pd(PPh₃)₄ is a common catalyst.[17] Additives such as Cu(I) salts can sometimes accelerate the reaction.[17]

Potential Challenges:

  • Toxicity of Tin Reagents: The primary drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts.

  • Purification: The removal of tin byproducts from the reaction mixture can be challenging, often requiring specific workup procedures.[17]

Summary of Reactivity and Conditions

The following table summarizes the expected performance and typical conditions for the cross-coupling of 3-Bromo-4-(hexyloxy)benzoic acid.

ReactionCoupling PartnerKey ReagentsTypical Solvent(s)Temperature (°C)Expected YieldKey Advantages & Considerations
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₂CO₃)Toluene/H₂O, Dioxane/H₂O80-110HighLow toxicity, wide substrate scope, commercially available reagents.[3][4]
Heck AlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃)DMF, Acetonitrile100-140Good to HighDirect vinylation, good functional group tolerance, stereoselective.[7][9]
Sonogashira Terminal AlkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Amine BaseEt₃N, THFRT to 80GoodDirect alkynylation. Risk of Glaser homocoupling.[10][11]
Buchwald-Hartwig Primary/Secondary AminePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Strong Base (e.g., NaOtBu)Toluene, Dioxane80-110HighBroad amine scope, direct C-N bond formation. Substrate may require protection.[12][14]
Stille OrganostannanePd catalyst (e.g., Pd(PPh₃)₄), Additive (e.g., CuI)Toluene, DMF80-110Good to HighMild conditions, excellent functional group tolerance. High toxicity of tin reagents.[15][17]

Experimental Workflows and Catalytic Cycles

Visualizing the flow of an experiment and the underlying mechanism is crucial for understanding and troubleshooting.

General Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add aryl halide, coupling partner, and base to a dry flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent B->C D Add catalyst and ligand C->D E Heat to desired temperature with vigorous stirring D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool to room temperature and quench reaction F->G Upon completion H Aqueous workup (extraction) G->H H->H I Dry organic layer and concentrate H->I J Purify by chromatography or recrystallization I->J

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic Cycle Diagrams

Suzuki_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-Br(L)₂ Pd0->OA Oxidative Addition TM Ar-Pd(II)-R(L)₂ OA->TM Transmetalation TM->Pd0 Reductive Elimination RE Ar-R TM->RE ArBr Ar-Br ArBr->OA Boronic R-B(OR)₂ Base_Boronic [R-B(OR)₂(OH)]⁻ Boronic->Base_Boronic Base Base Base->Base_Boronic Base_Boronic->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-X(L)₂ Pd0->OA Oxidative Addition Coord Alkene Complex OA->Coord Coordination Insert Insertion Product Coord->Insert Migratory Insertion Elim H-Pd(II)-X(L)₂ Insert->Elim β-Hydride Elimination Product Ar-Alkene Insert->Product Elim->Pd0 Reductive Elimination ArX Ar-X ArX->OA Alkene Alkene Alkene->Coord Base Base Base->Elim

Caption: Simplified catalytic cycle for the Heck reaction.

Sonogashira_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-X(L)₂ Pd0->OA Oxidative Addition TM Ar-Pd(II)-C≡CR(L)₂ OA->TM Transmetalation TM->Pd0 Reductive Elimination Product Ar-C≡CR TM->Product ArX Ar-X ArX->OA Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide CuI Cu(I) CuI->CuAcetylide CuAcetylide->TM

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction (Cu-catalyzed).

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-X(L)₂ Pd0->OA Oxidative Addition Amido Ar-Pd(II)-NR₂(L)₂ OA->Amido Amine Coordination & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product ArX Ar-X ArX->OA Amine HNR₂ Amine->OA Base Base Base->OA

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Stille_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-X(L)₂ Pd0->OA Oxidative Addition TM Ar-Pd(II)-R(L)₂ OA->TM Transmetalation TM->Pd0 Reductive Elimination Product Ar-R TM->Product ArX Ar-X ArX->OA Stannane R-Sn(R')₃ Stannane->TM

Caption: Simplified catalytic cycle for the Stille coupling reaction.

Detailed Experimental Protocols

The following protocols are representative procedures for each class of reaction. Note: These are general methods based on similar substrates and must be optimized for 3-Bromo-4-(hexyloxy)benzoic acid, particularly with respect to catalyst loading, temperature, and reaction time.

Protocol 1: Suzuki-Miyaura Coupling
  • Reagents: 3-Bromo-4-(hexyloxy)benzoic acid (1.0 eq), Arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 eq).

  • Procedure:

    • To an oven-dried Schlenk flask, add 3-Bromo-4-(hexyloxy)benzoic acid, the arylboronic acid, and K₃PO₄.

    • Seal the flask, then evacuate and backfill with argon (repeat three times).

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in degassed toluene.

    • Add the catalyst solution to the Schlenk flask, followed by degassed water (Toluene/H₂O ratio typically 10:1).

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool to room temperature.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Heck Coupling
  • Reagents: 3-Bromo-4-(hexyloxy)benzoic acid (1.0 eq), Alkene (e.g., n-butyl acrylate, 1.5 eq), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Et₃N (2.0 eq).

  • Procedure:

    • To a pressure tube, add 3-Bromo-4-(hexyloxy)benzoic acid, Pd(OAc)₂, and PPh₃.

    • Add anhydrous DMF, followed by the alkene and Et₃N.

    • Seal the tube and heat the reaction mixture to 120 °C with stirring.

    • Monitor the reaction by TLC or LC-MS. After completion (typically 16-24 hours), cool to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling
  • Reagents: 3-Bromo-4-(hexyloxy)benzoic acid (1.0 eq), Terminal Alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N.

  • Procedure:

    • To an oven-dried Schlenk flask, add 3-Bromo-4-(hexyloxy)benzoic acid, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon (repeat three times).

    • Add anhydrous, degassed triethylamine via syringe.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary.

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-12 hours), remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination
  • Reagents: 3-Bromo-4-(hexyloxy)benzoic acid methyl ester (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 eq).

  • Note: The carboxylic acid is protected as a methyl ester to prevent interference with the strong base.

  • Procedure:

    • In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

    • Add the 3-Bromo-4-(hexyloxy)benzoic acid methyl ester.

    • Remove the tube from the glovebox, add anhydrous, degassed toluene, followed by the amine.

    • Seal the tube and heat to 100 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. Upon completion (typically 8-24 hours), cool to room temperature.

    • Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography. The ester can then be hydrolyzed if the free acid is the desired product.

Protocol 5: Stille Coupling
  • Reagents: 3-Bromo-4-(hexyloxy)benzoic acid (1.0 eq), Organostannane (1.1 eq), Pd(PPh₃)₄ (5 mol%).

  • Procedure:

    • To an oven-dried Schlenk flask, add 3-Bromo-4-(hexyloxy)benzoic acid and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with argon (repeat three times).

    • Add anhydrous, degassed toluene or DMF via syringe.

    • Add the organostannane reagent via syringe.

    • Heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-18 hours), cool to room temperature.

    • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to precipitate tin byproducts.

    • Filter the mixture through celite, and separate the layers of the filtrate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Conclusion

3-Bromo-4-(hexyloxy)benzoic acid is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired bond construction (C-C, C-N) and the nature of the coupling partner. While the Suzuki-Miyaura and Buchwald-Hartwig reactions are likely to provide the highest efficiency for biaryl and arylamine synthesis, respectively, the Heck, Sonogashira, and Stille reactions offer valuable alternatives for introducing vinyl, alkynyl, and other carbon-based functionalities. The presence of both electron-donating and sterically hindering groups on the substrate necessitates the use of modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. The protocols and comparative data herein provide a strong foundation for researchers to design and execute successful synthetic strategies using this valuable building block.

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Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling 3-Bromo-4-(hexyloxy)benzoic acid

This guide provides comprehensive safety and logistical information for the handling and disposal of 3-Bromo-4-(hexyloxy)benzoic acid. The procedural guidance herein is synthesized from established safety protocols for s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety and logistical information for the handling and disposal of 3-Bromo-4-(hexyloxy)benzoic acid. The procedural guidance herein is synthesized from established safety protocols for structurally similar benzoic acid derivatives and is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the anticipated hazards of skin and eye irritation, respiratory tract irritation, and potential harm if swallowed, a multi-faceted PPE strategy is required.[1][2][5][6] The following table outlines the minimum PPE requirements for handling 3-Bromo-4-(hexyloxy)benzoic acid.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[7][8][9]Protects against potential splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[9][10][11]Prevents skin contact. It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, chemical-resistant aprons or suits are recommended.[6][7][8][9]Provides a barrier against accidental skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols or dust are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][9][12]Minimizes the risk of inhalation, which can cause respiratory irritation.[1][13][14]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

2.1. Preparation and Handling:

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound is not available, review the SDS for similar compounds like 3-bromobenzoic acid or 4-bromobenzoic acid to familiarize yourself with the potential hazards.[10]

  • Work in a Controlled Environment: All handling of 3-Bromo-4-(hexyloxy)benzoic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][9][10]

  • Don Personal Protective Equipment (PPE): Before handling the compound, ensure all required PPE as outlined in the table above is correctly worn.[6]

  • Prevent Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.[8][9][15] Use appropriate tools for transfers.

  • Avoid Direct Contact: Minimize direct contact with the skin, eyes, and clothing.[9]

  • General Hygiene: Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[12] Do not eat, drink, or smoke in areas where the chemical is handled.[9]

2.2. Storage:

  • Container Integrity: Store in a tightly closed, properly labeled container.[1][9]

  • Storage Conditions: Keep in a cool, dry, and well-ventilated area.[9][12]

  • Incompatible Materials: Store away from strong oxidizing agents and bases.[12][14]

Emergency and Disposal Plan

A clear plan for responding to emergencies and managing waste is a non-negotiable aspect of laboratory safety.

3.1. Spill Response:

In the event of a spill, a calm and methodical response is essential. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Spill_Containment Spill Containment and Cleanup cluster_Post_Cleanup Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert 1. PPE Don Appropriate PPE (including respiratory protection) Alert->PPE 2. Absorb Cover with Inert Absorbent Material (e.g., sand, vermiculite) PPE->Absorb 3. Collect Collect into a Sealed Container Absorb->Collect 4. Clean Clean Spill Area with Soap and Water Collect->Clean 5. Dispose Dispose of Waste as Hazardous Clean->Dispose 6. Report Report the Incident Dispose->Report 7.

Caption: Workflow for handling a chemical spill.

3.2. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[3][4][14]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air.[1][13] If not breathing, give artificial respiration. Seek medical attention.[1]

  • If swallowed: Do NOT induce vomiting.[2] Rinse mouth with water and drink two glasses of water at most. Seek immediate medical attention.

3.3. Disposal Plan:

  • Waste Characterization: All waste containing 3-Bromo-4-(hexyloxy)benzoic acid, including contaminated absorbents and PPE, must be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.[15]

  • Disposal Protocol: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[1][14] Do not dispose of down the drain or in regular trash.[6]

References

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